molecular formula C8H5BrF4O B1527211 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol CAS No. 1033805-88-7

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B1527211
CAS No.: 1033805-88-7
M. Wt: 273.02 g/mol
InChI Key: HXISGRVKWJITSF-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C8H5BrF4O and its molecular weight is 273.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXISGRVKWJITSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734248
Record name 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033805-88-7
Record name 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol, a molecule of significant interest to researchers in drug development, represents a confluence of structural motifs that are highly sought after in medicinal chemistry. The presence of a brominated and fluorinated phenyl ring, coupled with a trifluoroethanol group, bestows upon this compound a unique electronic and conformational profile. This guide provides a comprehensive exploration of its core physicochemical properties, offering both theoretical insights and practical, field-proven methodologies for their determination. Understanding these characteristics is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its journey from a laboratory curiosity to a potential therapeutic agent. This document moves beyond a simple recitation of data, delving into the causal relationships between the molecular structure and its emergent properties, thereby empowering researchers to make informed decisions in their drug discovery endeavors.

Core Physicochemical Profile

A foundational understanding of a molecule begins with its fundamental physicochemical characteristics. While specific experimental data for this compound on certain parameters are not extensively reported in publicly available literature, we can infer and discuss expected properties based on its structure and data from analogous compounds.

PropertyValue/InformationSource/Comment
Chemical Formula C₈H₅BrF₄O-
Molecular Weight 273.02 g/mol [1]
CAS Number 1033805-88-7-
Physical Form Liquid[1]
Melting Point Not availableFor comparison, the analogous (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol has a melting point of 54-56 °C. The additional 2-fluoro substituent in the target molecule is expected to influence crystal packing and thus the melting point.
Boiling Point Not availableThe boiling point is anticipated to be elevated due to the polar alcohol group and the overall molecular weight.
Aqueous Solubility Predicted to be lowThe presence of a large hydrophobic bromofluorophenyl group and a trifluoromethyl group suggests limited aqueous solubility.
pKa (acidity of the hydroxyl group) Predicted to be lower than typical alcoholsThe strong electron-withdrawing effects of the trifluoromethyl group and the fluorinated phenyl ring will significantly increase the acidity of the hydroxyl proton compared to non-fluorinated alcohols. For context, the pKa of 2,2,2-trifluoroethanol is approximately 12.4.[2]
LogP (Lipophilicity) Predicted to be highThe octanol-water partition coefficient (LogP) is expected to be significantly positive, indicating a high degree of lipophilicity, driven by the halogenated aromatic ring. For comparison, the computed XLogP3 for the similar 1-(4-bromophenyl)-2,2,2-trifluoroethanol is 2.9.[3]

The Critical Role of Fluorine: A Structural and Functional Analysis

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, and its influence on this compound is profound. The high electronegativity of fluorine atoms modulates the electronic properties, conformation, lipophilicity, and metabolic stability of a molecule.[4] In this particular compound, the ortho-fluoro substituent on the phenyl ring and the trifluoromethyl group on the ethanol moiety work in concert to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Modulate Acidity (pKa): The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the alcohol proton. This can alter the ionization state of the molecule at physiological pH, impacting its solubility, permeability, and ability to interact with biological targets.

  • Influence Lipophilicity (LogP): Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a critical factor for oral bioavailability and brain penetration.

  • Dictate Molecular Conformation: The presence of fluorine can induce specific conformational preferences that may be optimal for binding to a target protein, thereby enhancing potency.

Experimental Determination of Key Physicochemical Properties

To ensure scientific rigor, the following sections detail standardized, self-validating experimental protocols for determining the critical physicochemical properties of this compound.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: The aqueous solubility of a potential drug is a critical determinant of its absorption and bioavailability. For poorly soluble compounds like the one , the choice of methodology is crucial to obtain reliable data. The shake-flask method, while traditional, remains the gold standard for determining thermodynamic solubility due to its direct measurement at equilibrium.

Trustworthiness: This protocol incorporates an equilibrium period and quantification by a validated analytical method (e.g., HPLC-UV) to ensure accuracy and reproducibility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. The excess solid should be visually apparent.

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV method.

    • The concentration of the compound in the original supernatant, and thus its aqueous solubility, is calculated from the calibration curve.

Mandatory Visualization:

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess compound to PBS (pH 7.4) prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sep1 Centrifuge to pellet excess solid prep2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination: Understanding Ionization Behavior

Expertise & Experience: The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial as the ionized and un-ionized forms of a drug have different solubilities, permeabilities, and target-binding affinities. For an acidic alcohol like this compound, potentiometric titration is a robust and precise method for pKa determination.

Trustworthiness: The use of a calibrated pH meter and standardized titrants, along with analysis of the titration curve's inflection point, provides a self-validating system for accurate pKa measurement.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a co-solvent system (e.g., methanol/water mixture) if aqueous solubility is limited. The final concentration should be around 1-10 mM.

  • Titration Setup:

    • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration Procedure:

    • Slowly add small, precise volumes of the titrant to the sample solution while stirring.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • Determine the equivalence point from the inflection point of the titration curve (or the maximum of the first derivative plot).

    • The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Mandatory Visualization:

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter setup2 Prepare sample solution in co-solvent setup1->setup2 titr1 Add standardized NaOH titrant incrementally setup2->titr1 titr2 Record pH after each addition titr1->titr2 ana1 Plot pH vs. titrant volume titr2->ana1 ana2 Determine equivalence point ana1->ana2 ana3 Calculate pKa (pH at half-equivalence) ana2->ana3

Caption: Workflow for pKa Determination via Potentiometric Titration.

LogP Determination: Quantifying Lipophilicity

Expertise & Experience: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which strongly influences its absorption, distribution, metabolism, and excretion (ADME) properties. While the shake-flask method is the traditional approach, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, reliable, and less material-intensive alternative for LogP estimation.

Trustworthiness: This method relies on the correlation of a compound's retention time on a hydrophobic stationary phase with the known LogP values of a set of standard compounds, creating a robust calibration for accurate LogP prediction.

Experimental Protocol: LogP Estimation by RP-HPLC

  • System Preparation:

    • Use a C18 reverse-phase HPLC column.

    • The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration:

    • Prepare a set of standard compounds with known LogP values that span the expected LogP of the test compound.

    • Inject each standard individually and record its retention time (t_R).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Create a calibration curve by plotting the log(k') of the standards against their known LogP values.

  • Sample Analysis:

    • Dissolve this compound in the mobile phase.

    • Inject the sample and record its retention time.

    • Calculate the log(k') for the sample.

  • LogP Estimation:

    • Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its log(k') value.

Mandatory Visualization:

G cluster_cal Calibration cluster_sample Sample Analysis cluster_est Estimation cal1 Inject LogP standards onto C18 column cal2 Record retention times and calculate log(k') cal1->cal2 cal3 Plot log(k') vs. known LogP values cal2->cal3 est1 Determine LogP from calibration curve cal3->est1 samp1 Inject test compound samp2 Record retention time and calculate log(k') samp1->samp2 samp2->est1

Caption: Workflow for LogP Estimation by RP-HPLC.

Conclusion: A Profile of a Promising Moiety

This compound presents a compelling profile for drug discovery and development. Its heavily fluorinated structure suggests enhanced metabolic stability and the potential for strong, specific interactions with biological targets. The predicted low aqueous solubility and high lipophilicity are typical challenges for such compounds, necessitating careful formulation strategies. The increased acidity of the hydroxyl group is a key feature that will influence its behavior in physiological environments. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these critical physicochemical properties, thereby enabling a data-driven approach to advancing this and similar molecules through the drug discovery pipeline.

References

Mass spectrometry fragmentation of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a compound of significant interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond a mere recitation of data to offer a detailed, mechanism-driven interpretation of fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) conditions. The guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the unambiguous identification and structural elucidation of this and structurally related molecules. We will explore the causal relationships between the molecule's unique structural features—the bromo-fluorophenyl ring, the benzylic alcohol, and the electron-withdrawing trifluoromethyl group—and its resulting mass spectrum.

Molecular Structure and Its Influence on Fragmentation

The fragmentation of this compound is dictated by the interplay of its distinct chemical moieties. Understanding these components is critical to predicting and interpreting its mass spectrum.

  • Halogenated Aromatic Ring: The 4-bromo-2-fluorophenyl group is a key structural identifier. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a definitive isotopic signature. Any fragment containing the bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge units (M and M+2), which serves as an invaluable internal validation tool for spectral interpretation.[1][2]

  • Benzylic Alcohol: The hydroxyl group is attached to a benzylic carbon—the carbon atom adjacent to the aromatic ring. This position is electronically significant. Upon ionization, the formation of a positive charge at this position is stabilized by resonance with the aromatic π-system, making cleavages that lead to a benzylic cation highly favorable.[3][4][5] Common fragmentation pathways for alcohols include the loss of water (dehydration).[5][6]

  • Trifluoromethyl (CF₃) Group: The -CF₃ group is a potent electron-withdrawing group that significantly influences the molecule's electronic properties and bond strengths. The C-C bond between the benzylic carbon and the trifluoromethyl group is particularly susceptible to cleavage due to the stability of the resulting fragments.[7] The loss of a neutral CF₃ radical is a common and diagnostically important fragmentation pathway for compounds containing this group.[7][8]

Core Physicochemical Properties

A summary of the fundamental properties of the title compound is presented below.

PropertyValue
Molecular Formula C₈H₅BrF₄O
Monoisotopic Mass (⁷⁹Br) 271.9460 u
Monoisotopic Mass (⁸¹Br) 273.9439 u
Key Structural Features Aromatic Ring, Secondary Alcohol, Benzylic Carbon, CF₃ Group, Bromine, Fluorine

Electron Ionization (EI-MS) Fragmentation Analysis

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the analyte, resulting in extensive and structurally informative fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint. The primary fragmentation pathways for this compound under EI conditions are detailed below.

Proposed EI Fragmentation Pathways
  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular radical cation, [M]•+. Due to the bromine isotopes, this will be observed as a doublet at m/z 272/274 . The molecular ion for many alcohols can be weak or absent, but its observation is crucial for determining the molecular weight.[2][5]

  • α-Cleavage (Loss of •CF₃): This is predicted to be a dominant fragmentation pathway. The bond between the benzylic carbon and the trifluoromethyl group cleaves, expelling a trifluoromethyl radical (•CF₃, mass 69 u). This cleavage is highly favored because it produces a resonance-stabilized benzylic cation. This fragment, [M-CF₃]⁺, will appear as a strong signal at m/z 203/205 .[2][5][7]

  • Benzylic Cleavage (Loss of •Br): A competing fragmentation pathway is the homolytic cleavage of the C-Br bond on the aromatic ring, leading to the loss of a bromine radical (•Br, mass 79/81 u). This results in the fragment ion [M-Br]⁺ at m/z 193 . This fragment will appear as a single peak, as the isotopic signature has been lost.[6]

  • Secondary Fragmentation (Loss of CO): The prominent [M-CF₃]⁺ fragment (m/z 203/205) can undergo further fragmentation. A common pathway for such aromatic carbonyl-like structures is the loss of a neutral carbon monoxide (CO) molecule (mass 28 u), yielding a fragment ion at m/z 175/177 .

The overall proposed fragmentation cascade under EI is visualized in the following diagram.

EI_Fragmentation cluster_alpha α-Cleavage cluster_benzylic Halogen Loss M <[C₈H₅BrF₄O]•+> Molecular Ion m/z 272/274 M_CF3 <[M-CF₃]⁺> Benzylic Cation m/z 203/205 M->M_CF3 - •CF₃ M_Br <[M-Br]⁺> m/z 193 M->M_Br - •Br M_CF3_CO <[M-CF₃-CO]⁺> m/z 175/177 M_CF3->M_CF3_CO - CO

Caption: Proposed EI fragmentation pathways for this compound.

Summary of Predicted EI-MS Fragments
m/z (⁷⁹Br/⁸¹Br)Proposed Ion StructureFragmentation Pathway
272/274[C₈H₅BrF₄O]•+Molecular Ion
203/205[C₇H₅BrFO]⁺α-Cleavage: Loss of •CF₃ radical
193[C₈H₅F₄O]⁺Loss of •Br radical
175/177[C₆H₅BrF]⁺Secondary fragmentation: Loss of CO from m/z 203/205

Electrospray Ionization (ESI-MS/MS) Fragmentation Analysis

ESI is a "soft" ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation.[9] Structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through Collision-Induced Dissociation (CID).[10]

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive mode, the molecule is expected to protonate at the most basic site, the oxygen of the hydroxyl group. The precursor ion will be observed at m/z 273/275 .

  • Loss of Water (H₂O): Upon collisional activation, the most common fragmentation for protonated alcohols is the neutral loss of a water molecule (mass 18 u). This is a low-energy pathway that results in a stable carbocation. The product ion [M+H-H₂O]⁺ will be a prominent peak at m/z 255/257 .

  • Loss of Trifluoromethane (CF₃H): A subsequent or alternative fragmentation could involve the loss of a neutral trifluoromethane molecule (mass 70 u), leading to the fragment ion [M+H-CF₃H]⁺ at m/z 203/205 .

ESI_Positive_Fragmentation MH <[M+H]⁺> Protonated Molecule m/z 273/275 MH_H2O <[M+H-H₂O]⁺> m/z 255/257 MH->MH_H2O - H₂O MH_CF3H <[M+H-CF₃H]⁺> m/z 203/205 MH->MH_CF3H - CF₃H

Caption: Proposed ESI-MS/MS fragmentation in positive ion mode.

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

In negative mode, the acidic proton of the hydroxyl group is lost, forming the deprotonated molecule [M-H]⁻ at m/z 271/273 .

  • Loss of Hydrogen Fluoride (HF): Anions can be stabilized by the loss of neutral molecules. A likely fragmentation pathway for the [M-H]⁻ ion is the loss of hydrogen fluoride (mass 20 u), particularly given the presence of ortho-fluorine and the trifluoromethyl group. This would produce a product ion [M-H-HF]⁻ at m/z 251/253 .

  • Loss of Bromine Radical (•Br): Although less common in ESI, radical loss can occur at higher collision energies. The loss of a bromine radical would result in an ion at m/z 192 .

ESI_Negative_Fragmentation M_minus_H <[M-H]⁻> Deprotonated Molecule m/z 271/273 M_minus_H_HF <[M-H-HF]⁻> m/z 251/253 M_minus_H->M_minus_H_HF - HF

Caption: Proposed ESI-MS/MS fragmentation in negative ion mode.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following self-validating protocols are recommended.

General Analytical Workflow

The process from sample to data involves several critical stages, each requiring careful optimization.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Interpretation A Sample Preparation (e.g., 100 µg/mL in Methanol) B Chromatographic Separation (GC or LC) A->B C Ionization (EI or ESI) B->C D Mass Analysis (Full Scan / MS/MS) C->D E Data Processing & Spectral Interpretation D->E

Caption: General experimental workflow for MS analysis.

Protocol for GC-MS (EI) Analysis
  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., Methanol or Acetonitrile) to a final concentration of 10-100 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL (splitless mode).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Oven Program: Initial temperature 60°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Protocol for LC-MS/MS (ESI) Analysis
  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1-10 µg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Injection Volume: 5 µL.

    • Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.

    • Column Temperature: 40°C.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

    • MS/MS: Isolate the precursor ions (m/z 273/275 for positive, 271/273 for negative) and apply stepped collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive product ion spectrum. Note: Using formic acid can sometimes induce in-source dehalogenation for certain compounds.[11]

Conclusion

The mass spectrometric fragmentation of this compound is a predictable and highly informative process. Under Electron Ionization, the molecule readily undergoes α-cleavage to lose a trifluoromethyl radical, producing a characteristic and abundant fragment ion at m/z 203/205. This, combined with the molecular ion at m/z 272/274, provides definitive evidence for the core structure. The ubiquitous M/M+2 isotopic pattern from the bromine atom serves as a constant point of verification for all bromine-containing fragments. Under softer Electrospray Ionization conditions, the molecule's behavior is dominated by the loss of small neutral molecules, such as water in positive mode and hydrogen fluoride in negative mode. This guide provides the mechanistic rationale and validated protocols required for researchers to confidently identify this compound and interpret its fragmentation behavior in complex analytical settings.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Trifluoroethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Trifluoroethanol in Advanced Scientific Research

2,2,2-Trifluoroethanol (TFE) is a colorless, water-miscible liquid with a chemical structure similar to ethanol, but with the notable substitution of three hydrogen atoms with fluorine on the terminal carbon.[1] This trifluoromethyl group imparts unique properties to the molecule, including increased acidity, polarity, and a remarkable ability to act as a hydrogen bond donor while being a poor acceptor.[1][2] These characteristics make TFE and its derivatives indispensable in various scientific and industrial fields, particularly in drug development and materials science.[3][4] In the pharmaceutical industry, TFE is a crucial intermediate for synthesizing a wide range of compounds, where the trifluoroethyl group can enhance a drug's efficacy, bioavailability, and metabolic stability.[4][5] Furthermore, its distinct solvent properties are leveraged in protein folding studies, as it can stabilize secondary structures like alpha-helices, providing insights into protein conformation and dynamics.[1][6][7]

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[8] By measuring the absorption of infrared radiation, we can identify functional groups, elucidate molecular structure, and study intermolecular interactions. For trifluoroethanol derivatives, IR spectroscopy is particularly insightful. The technique allows for the detailed investigation of the strong intra- and intermolecular hydrogen bonds that TFE is known to form, which are fundamental to its solvent effects and chemical reactivity.[9][10] Moreover, the characteristic vibrational frequencies of the C-F, C-O, and O-H bonds provide a spectral fingerprint for identifying and characterizing these compounds. This guide will provide a comprehensive overview of the principles and applications of IR spectroscopy in the study of trifluoroethanol derivatives, tailored for researchers, scientists, and drug development professionals.

Principles of Infrared Spectroscopy for Analyzing Trifluoroethanol Derivatives

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes. These vibrations include stretching, bending, and other complex motions of the atoms within the molecule. For a vibration to be "IR active," it must result in a change in the molecule's dipole moment. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), where each absorption band corresponds to a specific vibrational mode.

The analysis of TFE derivatives by IR spectroscopy is particularly focused on several key vibrational regions:

  • O-H Stretching Region (3600-3200 cm⁻¹): This region is highly sensitive to hydrogen bonding. A sharp peak around 3600-3650 cm⁻¹ is indicative of a "free" or non-hydrogen-bonded hydroxyl group.[9] In contrast, the presence of intermolecular hydrogen bonding, a hallmark of TFE, causes this band to broaden significantly and shift to lower wavenumbers (typically centered around 3300-3400 cm⁻¹).[9][11] The extent of this broadening and shifting provides qualitative information about the strength and extent of hydrogen bonding.[12]

  • C-H Stretching Region (3000-2850 cm⁻¹): The methylene (CH₂) group in TFE gives rise to characteristic stretching vibrations in this region.[13]

  • C-F Stretching Region (1300-1000 cm⁻¹): The strong electronegativity of fluorine atoms results in intense and characteristic C-F stretching bands. These are often complex due to coupling with other vibrational modes.[14][15]

  • C-O Stretching Region (1100-1000 cm⁻¹): The C-O stretching vibration in alcohols typically appears as a strong band in this region.[16]

The unique properties of the trifluoromethyl group significantly influence the IR spectrum. Its strong electron-withdrawing nature enhances the acidity of the hydroxyl proton, making TFE an excellent hydrogen bond donor.[2] This is readily observed in the pronounced broadening of the O-H stretching band in the condensed phase.

Conformational Analysis and Hydrogen Bonding in Trifluoroethanol Derivatives

One of the key areas where IR spectroscopy provides invaluable insights is in the study of conformational isomers and the intricate hydrogen bonding networks of TFE derivatives. TFE itself can exist in different conformations, primarily the gauche and trans forms, arising from rotation around the C-C bond.[13] Fluorescence-detected infrared spectroscopy, combined with quantum chemical calculations, has shown that the gauche conformation is detectable in supersonic jets, even in the presence of a strong base.[13]

The Pervasive Influence of Hydrogen Bonding

The IR spectrum of TFE is dominated by the effects of hydrogen bonding.[9] In the liquid or solution phase, TFE molecules extensively associate through intermolecular O-H···O hydrogen bonds, leading to the characteristic broad O-H stretching band.[9][17] The strength of these interactions is evident in the significant red-shift of the O-H stretching frequency compared to the free hydroxyl group.

Computational studies, such as those using Density Functional Theory (DFT), have predicted the existence of stable hydrogen-bonded dimers and trimers of TFE.[9] These studies suggest that both linear and cyclic structures can form, with the cyclic trimer exhibiting high stability.[9][18] These complex hydrogen-bonding networks are thought to be related to TFE's function as a membrane-mimetic solvent.[9][19]

IR spectroscopy can also be used to study the hydrogen bonding interactions between TFE derivatives and other molecules, such as esters.[20] By observing the spectral shifts in the O-H stretching band upon complex formation, the strength and nature of the hydrogen bond can be characterized.[20][21]

Experimental Workflow for FTIR Analysis of Trifluoroethanol Derivatives

A robust and reproducible experimental workflow is crucial for obtaining high-quality IR spectra of TFE derivatives. The following outlines a standard procedure using a Fourier Transform Infrared (FTIR) spectrometer.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Spectral Interpretation Sample Obtain TFE Derivative Preparation Prepare Sample (Neat liquid film, solution, or KBr pellet) Sample->Preparation Solvent Select Appropriate Solvent (e.g., CCl4 for H-bonding studies) or Neat Liquid Solvent->Preparation Background Acquire Background Spectrum (empty sample compartment or pure solvent) Preparation->Background SampleScan Acquire Sample Spectrum Background->SampleScan Processing Process Data (e.g., background subtraction, baseline correction) SampleScan->Processing PeakID Identify Characteristic Peaks (O-H, C-H, C-F, C-O) Processing->PeakID Hbond Analyze O-H Band Shape (Broadening and Shift) PeakID->Hbond Comparison Compare with Reference Spectra and Literature Data Hbond->Comparison Conclusion Draw Conclusions on Structure and Interactions Comparison->Conclusion

Caption: Standard workflow for FTIR analysis of TFE derivatives.

Detailed Experimental Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water vapor and carbon dioxide interference.

    • Perform a diagnostic check of the instrument to ensure optimal performance.

  • Sample Preparation:

    • For Neat Liquids: Place a small drop of the TFE derivative between two KBr or NaCl plates. Gently press the plates together to form a thin liquid film.

    • For Solutions: Dissolve the TFE derivative in a suitable IR-transparent solvent (e.g., carbon tetrachloride for studying hydrogen bonding) to the desired concentration. Use a liquid cell with a known path length for quantitative analysis.

    • For Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

  • Data Acquisition:

    • Background Spectrum: Acquire a background spectrum with the empty sample holder (for neat liquids or KBr pellets) or the liquid cell filled with the pure solvent. This is crucial for correcting for instrumental and atmospheric absorptions.

    • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.

    • Acquisition Parameters: Set the appropriate number of scans (e.g., 16-64) and resolution (e.g., 4 cm⁻¹) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and normalization if necessary.

    • Identify the positions and intensities of the characteristic absorption bands.

Interpreting the Infrared Spectra of Trifluoroethanol Derivatives: A Practical Guide

The interpretation of IR spectra requires a systematic approach, correlating observed absorption bands with specific molecular vibrations. The following table summarizes the key vibrational modes for 2,2,2-trifluoroethanol.

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityComments
O-H Stretch (H-bonded)~3370Strong, BroadThe broadness is a key indicator of extensive intermolecular hydrogen bonding.[9]
C-H Stretch2974, 2957MediumAssociated with the methylene (CH₂) group.[13]
C-F Stretch1413, 1281, 1170, 1152StrongMultiple strong bands are characteristic of the CF₃ group.[14]
C-O Stretch~1050-1100StrongOften coupled with other vibrations in this region.
C-H Bending~1413MediumCan overlap with C-F stretching bands.[14]

Note: The exact peak positions can vary depending on the physical state (gas, liquid, solid), solvent, temperature, and the specific structure of the TFE derivative.

Case Study: The Effect of Temperature on the IR Spectrum of TFE

A study on the adsorption of TFE on an alumina surface provides a clear example of how temperature affects the IR spectrum, particularly the O-H stretching region. At 300 K, the O-H stretching vibration produces a band at 3658 cm⁻¹, indicative of weaker hydrogen bonding in the liquid or vapor phase.[14] However, at 100 K, where the alcohol is frozen, the band shifts to 3268 cm⁻¹, a difference of 390 cm⁻¹. This significant red-shift demonstrates that the hydrogen bond strength is much higher in the solid state.[14]

Advanced Applications in Drug Development and Materials Science

The insights gained from IR spectroscopy of TFE derivatives have significant implications for various fields.

Drug Development
  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug molecule can have different physical properties, including solubility and bioavailability. IR spectroscopy can be used to identify and characterize different polymorphs of TFE-containing active pharmaceutical ingredients (APIs) by detecting subtle differences in their vibrational spectra.

  • Formulation Stability: IR spectroscopy can monitor the stability of drug formulations by detecting changes in the hydrogen bonding environment or degradation of the API over time.

  • Protein-Ligand Interactions: TFE is often used to induce helical structures in peptides.[6] IR spectroscopy can be employed to study the conformational changes in proteins and peptides upon interaction with TFE-containing ligands, providing valuable information for drug design.

Materials Science
  • Polymer Characterization: TFE and its derivatives are used in the synthesis of specialty polymers.[3] IR spectroscopy is a routine technique for confirming the incorporation of TFE moieties into the polymer backbone and for studying the properties of the resulting materials.

  • Surface Chemistry: As demonstrated in the study of TFE on alumina, FTIR can be used to investigate the adsorption and reaction of TFE derivatives on various surfaces.[14][22] This is crucial for understanding catalysis and developing new surface coatings.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of trifluoroethanol derivatives. It provides a wealth of information on their molecular structure, conformational preferences, and, most importantly, the intricate hydrogen bonding networks that govern their unique properties. For researchers and professionals in drug development and materials science, a thorough understanding of the principles and applications of IR spectroscopy is essential for advancing their research and developing innovative products. The ability to interpret the subtle shifts and changes in the IR spectrum provides a powerful window into the molecular world of these fascinating and versatile compounds.

References

Predicted Biological Activity of Halogenated Trifluoroethanols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

Halogenated trifluoroethanols represent a fascinating and impactful class of organofluorine compounds. Characterized by a 2,2,2-trifluoroethanol backbone with additional halogen substitutions, these molecules exhibit a unique combination of physicochemical properties that drive a diverse range of biological activities. Their high electronegativity, lipophilicity, and the ability of the trifluoroethyl group to influence hydrogen bonding are key determinants of their interactions with biological macromolecules. This guide provides a comprehensive overview of the predicted and observed biological activities of these compounds, with a focus on their anesthetic properties, effects on protein structure, and toxicological profiles. We will delve into the underlying mechanisms of action, present relevant experimental protocols for their evaluation, and summarize key data to provide a technical resource for researchers, scientists, and professionals in drug development.

Predicted Biological Activities and Mechanisms of Action

The biological activities of halogenated trifluoroethanols are multifaceted, with the most well-documented effects being in the realm of anesthesiology. However, their influence extends to fundamental interactions with proteins, carrying both therapeutic potential and toxicological risks.

Anesthetic Properties of Halogenated Trifluoroethyl Ethers

Several halogenated trifluoroethyl ethers are mainstays in modern clinical anesthesia. Compounds such as sevoflurane, desflurane, and isoflurane are valued for their rapid onset and offset of action, which is attributed to their low solubility in blood.[1][2]

The precise mechanism of action for these volatile anesthetics is not fully elucidated but is understood to involve the modulation of synaptic ion channels.[2][3] The prevailing theory is that these compounds enhance the activity of inhibitory neurotransmitter receptors while suppressing excitatory ones.[4][5]

  • Enhancement of Inhibitory Neurotransmission : Halogenated anesthetics like sevoflurane and desflurane act as positive allosteric modulators of γ-aminobutyric acid type A (GABA-A) and glycine receptors.[4][6][7] This potentiation leads to an increased influx of chloride ions, hyperpolarizing neurons and making them less likely to fire, resulting in sedation and hypnosis.[7]

  • Inhibition of Excitatory Neurotransmission : These compounds also act as antagonists at N-methyl-D-aspartate (NMDA) glutamate receptors and nicotinic acetylcholine receptors.[5][8] By blocking these excitatory channels, they contribute to the overall anesthetic state.

  • Modulation of Potassium Channels : There is evidence to suggest that halogenated anesthetics, including isoflurane and sevoflurane, activate two-pore domain potassium (K2P) channels, such as TASK-3.[6][9] This leads to potassium efflux, further hyperpolarizing neurons and reducing their excitability.[6]

The following diagram illustrates the proposed multi-target mechanism of action of halogenated trifluoroethanol-based anesthetics at a central nervous system synapse.

G Mechanism of Anesthetic Action cluster_pre Presynaptic Terminal Anesthetic Halogenated Trifluoroethanol VGCC Voltage-Gated Ca²⁺ Channel Anesthetic->VGCC Inhibits GABA_R GABA-A Receptor (Cl⁻ Channel) Anesthetic->GABA_R Potentiates NMDA_R NMDA Receptor (Ca²⁺/Na⁺ Channel) Anesthetic->NMDA_R Inhibits K2P_R K2P Channel (K⁺ Channel) Anesthetic->K2P_R Activates NT_Vesicle Neurotransmitter Vesicle (Glutamate) VGCC->NT_Vesicle Ca²⁺ influx triggers vesicle fusion NT_Vesicle->NMDA_R Glutamate release

Caption: Proposed multi-target mechanism of anesthetic action.

Effects on Protein Structure: The Role of 2,2,2-Trifluoroethanol (TFE)

2,2,2-Trifluoroethanol (TFE), the parent alcohol of this class, is a widely used cosolvent in protein folding studies due to its profound effects on protein secondary structure.[10][11] TFE is known to induce or stabilize α-helical conformations in peptides and proteins, even in sequences that would otherwise adopt β-sheet or random coil structures.[10][12]

The mechanism by which TFE promotes helicity is still debated, but several non-mutually exclusive theories exist:

  • Direct Interaction : TFE may directly interact with the peptide backbone, forming hydrogen bonds that stabilize the helical fold.

  • Solvent Replacement : By displacing water from the protein surface, TFE weakens competing hydrogen bonds between the protein and water, thus favoring intra-peptide hydrogen bonds characteristic of α-helices.[13]

  • Dielectric Environment : TFE lowers the dielectric constant of the solvent, which strengthens electrostatic interactions within the peptide, including the hydrogen bonds that form the α-helix.[13]

While TFE can induce secondary structure, it often disrupts the native tertiary structure of globular proteins, leading to denaturation.[12][14] This dual ability to both stabilize local secondary structures and destabilize the overall tertiary fold makes TFE a valuable tool for studying protein folding intermediates and pathways.[14]

Toxicological Profile

The biological activity of halogenated trifluoroethanols is not without risks, and their toxicological profiles are a critical consideration.

Hepatotoxicity : The metabolism of some halogenated anesthetics can lead to liver injury.[15][16] These compounds are metabolized by cytochrome P450 enzymes, particularly CYP2E1, to reactive trifluoroacetylated intermediates.[4][15] These intermediates can covalently bind to liver proteins, forming neo-antigens that may trigger an immune-mediated hepatitis.[15][16] The extent of metabolism varies between agents, with halothane (a halogenated alkane, not an ether) showing the highest rate and desflurane showing minimal metabolism.[15][17]

Neurotoxicity : Concerns have been raised about the potential neurotoxic effects of volatile anesthetics, especially on the developing and aging brain.[18][19] Studies in neonatal rodents have shown that prolonged exposure to agents like isoflurane and sevoflurane can lead to cognitive impairment by inhibiting the development of neural stem cells, activating microglia, and promoting neuroinflammation.[20] Some research also suggests a possible link between these anesthetics and the neuropathogenesis of Alzheimer's disease by promoting the accumulation of β-amyloid and hyperphosphorylation of tau proteins.[21] However, these anesthetics can also exhibit neuroprotective effects in other contexts, such as in adult brains following ischemic injury.[18][19]

Renal Toxicity : A specific concern with sevoflurane is its degradation by carbon dioxide absorbents in anesthesia machines to a vinyl ether known as Compound A.[8][16] In animal studies, particularly in rats, Compound A has been shown to be nephrotoxic.[16] However, significant renal toxicity has not been consistently reported in surgical patients.[16]

General Toxicity of TFE : 2,2,2-Trifluoroethanol itself is a toxic compound.[22][23] It is an irritant to the skin, eyes, and respiratory tract.[24] Chronic exposure can lead to damage in multiple organs.[24] Its metabolism to trifluoroacetaldehyde and trifluoroacetic acid is believed to contribute to its toxicity.[25][26]

Quantitative Data Summary

The following table summarizes key physicochemical and pharmacokinetic properties of common halogenated trifluoroethanol-based anesthetics.

PropertySevofluraneDesfluraneIsoflurane
Structure F₃C-CH(O-CH₂F)-CF₃F₃C-CH(O-CHF₂)-FF₃C-CH(Cl)-O-CHF₂
Blood:Gas Partition Coefficient 0.650.42[1]1.46
MAC (in O₂) - 40 yr old ~2.0%~6.0%[1]~1.15%
Metabolism ~5%[4]~0.02%[17]~0.2%
Primary Metabolite Hexafluoroisopropanol[4]Trifluoroacetic acid[17]Trifluoroacetic acid

Experimental Protocols for Assessing Biological Activity

Evaluating the biological activity of novel halogenated trifluoroethanols requires a multi-pronged approach, from molecular-level interactions to whole-organism effects.

Protocol 1: In Vitro Assessment of GABA-A Receptor Modulation

This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to determine if a test compound modulates GABA-A receptor activity.

1. Oocyte Preparation and Receptor Expression: a. Harvest and defolliculate oocytes from a female Xenopus laevis frog. b. Inject oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2). c. Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

2. Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with standard frog Ringer's solution. b. Impale the oocyte with two microelectrodes (voltage and current) filled with 3M KCl. c. Clamp the oocyte membrane potential at -60 mV.

3. Experimental Procedure: a. Obtain a baseline GABA response by applying a low concentration of GABA (e.g., EC₅-EC₁₀) and record the peak inward current. b. Wash the oocyte with Ringer's solution until the current returns to baseline. c. Pre-apply the halogenated trifluoroethanol test compound at a desired concentration for 1-2 minutes. d. Co-apply the test compound with the same EC₅-EC₁₀ concentration of GABA and record the peak current. e. Compare the peak current in the presence of the test compound to the baseline GABA response to determine the percentage of potentiation or inhibition. f. Repeat for a range of test compound concentrations to generate a dose-response curve.

The following workflow diagram illustrates the process of assessing a compound's effect on ion channels using TEVC.

G Workflow for Ion Channel Modulation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis OocyteHarvest Harvest Xenopus Oocytes cRNA_Inject Inject with GABA-A Receptor cRNA OocyteHarvest->cRNA_Inject Incubate Incubate for Receptor Expression cRNA_Inject->Incubate MountOocyte Mount Oocyte in TEVC Setup Incubate->MountOocyte RecordBaseline Record Baseline GABA Response (EC₁₀) MountOocyte->RecordBaseline ApplyCompound Apply Test Compound RecordBaseline->ApplyCompound RecordModulation Record GABA Response + Test Compound ApplyCompound->RecordModulation CompareCurrents Compare Peak Currents RecordModulation->CompareCurrents CalcPotentiation Calculate % Potentiation CompareCurrents->CalcPotentiation DoseResponse Generate Dose-Response Curve CalcPotentiation->DoseResponse

Caption: Workflow for Ion Channel Modulation Assay.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure Analysis

This protocol describes how to assess the effect of a halogenated trifluoroethanol on the secondary structure of a model protein (e.g., bovine serum albumin).

1. Sample Preparation: a. Prepare a stock solution of the model protein in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). b. Prepare a series of solutions containing a fixed concentration of the protein and varying concentrations of the test trifluoroethanol (e.g., 0% to 60% v/v). c. Ensure all solutions are filtered and degassed.

2. CD Spectroscopy Measurement: a. Calibrate the CD spectrometer using a standard like camphor-10-sulfonic acid. b. Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm). c. Record a baseline spectrum of the buffer containing the highest concentration of the trifluoroethanol. d. For each protein sample, record the CD spectrum in the far-UV region (e.g., 190-260 nm). e. Subtract the corresponding buffer baseline from each protein spectrum.

3. Data Analysis: a. Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ]. b. Analyze the spectra for characteristic features of secondary structures: α-helices show negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm. c. Use deconvolution algorithms (e.g., K2D2, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil in each sample. d. Plot the change in mean residue ellipticity at 222 nm or the calculated α-helical content as a function of the trifluoroethanol concentration.

Conclusion and Future Directions

Halogenated trifluoroethanols are a class of compounds with profound and well-established biological activities, most notably as general anesthetics. Their mechanism of action, centered on the modulation of synaptic ion channels, is a testament to the intricate relationship between chemical structure and neurological function. Furthermore, their ability to influence protein conformation provides valuable insights into the fundamental principles of protein folding and stability.

However, the therapeutic utility of these compounds is tempered by their potential for toxicity. The risks of hepatotoxicity, neurotoxicity, and nephrotoxicity necessitate careful consideration in their clinical application and in the development of new agents.

Future research should focus on several key areas:

  • Elucidating Precise Binding Sites : While the targets of anesthetic action are known, the specific binding sites on receptors like GABA-A remain an active area of investigation.

  • Developing Safer Anesthetics : The design of new halogenated trifluoroethanols with reduced metabolic breakdown and lower toxicity is a primary goal in anesthesiology.

  • Exploring Non-Anesthetic Applications : The potent effects of these compounds on proteins suggest that novel derivatives could be explored for other therapeutic applications, such as modulators of protein-protein interactions or enzyme inhibitors.

A deeper understanding of the structure-activity and structure-toxicity relationships will be paramount in harnessing the full potential of halogenated trifluoroethanols while minimizing their associated risks.

References

A Comprehensive Technical Guide to the Thermochemical Profile of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol: Bridging Drug Discovery and Process Safety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a detailed technical framework for establishing the thermochemical profile of the novel pharmaceutical intermediate, 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol. In the absence of established public data for this specific molecule, this guide serves as a comprehensive roadmap for researchers, chemists, and drug development professionals. It outlines both state-of-the-art experimental methodologies and robust computational approaches for the determination of critical thermochemical parameters. A thorough understanding of properties such as enthalpy of formation, heat capacity, and thermal stability is paramount for ensuring the safety, scalability, and efficacy of active pharmaceutical ingredients (APIs). This document details the theoretical underpinnings and practical execution of differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and combustion calorimetry. Furthermore, it explores the application of high-accuracy computational chemistry, specifically Gaussian-4 (G4) theory, for the in silico prediction of these vital parameters. The integration of these experimental and computational workflows provides a self-validating system for the comprehensive thermochemical characterization of this and other novel chemical entities.

Introduction: The Criticality of Thermochemical Data in Pharmaceutical Development

The journey of a novel chemical entity from a promising lead compound to a marketable therapeutic is fraught with challenges. Among the most critical, yet often initially overlooked, are its fundamental thermochemical properties. For a molecule like this compound, which possesses a complex arrangement of electronegative atoms, a comprehensive understanding of its energetic landscape is not merely an academic exercise; it is a prerequisite for safe and efficient process development.[1][2]

Thermochemical data, including enthalpy of formation, heat capacity, and decomposition temperature, are the cornerstones of process safety in the pharmaceutical industry.[3][4] This information governs the design of safe and scalable synthetic routes, preventing runaway reactions and ensuring the well-being of personnel.[5] Moreover, these parameters are intrinsically linked to the physicochemical properties of the final drug substance, influencing its stability, polymorphism, and bioavailability.[6][7] The determination of these values is therefore a critical step in the de-risking of a drug development program.[8][9] This guide provides the necessary theoretical and practical framework for obtaining this crucial data.

Experimental Determination of Thermochemical Properties

A multi-pronged experimental approach is essential for a comprehensive and validated thermochemical dataset. The following techniques, when used in concert, provide a detailed picture of the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC): A Window into Thermal Transitions

DSC is a cornerstone of thermal analysis in the pharmaceutical sector.[10] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of thermal events such as melting, crystallization, and glass transitions.[7][11] For this compound, DSC is critical for identifying its melting point, assessing its purity, and screening for polymorphism.[6]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.[12]

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating ramp to observe any changes in the thermal behavior after the initial melt and recrystallization.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak maximum of any endothermic (melting) or exothermic (crystallization, decomposition) events. The area under the melting peak can be used to calculate the enthalpy of fusion.

Table 1: Key Thermochemical Parameters Obtainable from DSC
ParameterDescriptionImportance in Drug Development
Melting Point (Tm) The temperature at which the solid and liquid phases are in equilibrium.A key indicator of purity and identity.
Enthalpy of Fusion (ΔHfus) The heat required to melt the substance at its melting point.Useful for solubility modeling and polymorphism studies.
Glass Transition (Tg) The temperature at which an amorphous solid becomes rubbery.Important for the stability of amorphous drug formulations.
Crystallization Temperature (Tc) The temperature at which a substance crystallizes from the molten state.Provides information on the crystallization kinetics.
Decomposition Onset (Td) The temperature at which thermal degradation begins.An initial indicator of thermal stability.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation prep Weigh 2-5 mg of This compound dsc Heat at a controlled rate (e.g., 10 °C/min) prep->dsc Load into DSC data Record heat flow vs. temperature dsc->data Generate Thermogram tm Melting Point (Tm) data->tm delta_h Enthalpy of Fusion (ΔHfus) data->delta_h td Decomposition Onset (Td) data->td

DSC Experimental Workflow.
Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] This technique is indispensable for determining the thermal stability and decomposition profile of a pharmaceutical compound.[15] For this compound, TGA will precisely define the temperature at which it begins to degrade and the kinetics of its decomposition.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.[12]

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of mass loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) shows the rate of mass loss and can reveal multi-step decomposition processes.

Table 2: Key Information from TGA
ParameterDescriptionImportance in Process Safety
Onset of Decomposition (Tonset) The temperature at which significant mass loss begins.Defines the upper limit for safe handling and processing temperatures.
Temperature of Maximum Decomposition Rate (Tmax) The temperature at which the rate of mass loss is highest.Indicates the point of greatest thermal instability.
Residual Mass The percentage of mass remaining at the end of the experiment.Provides information on the formation of non-volatile decomposition products.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation prep Weigh 5-10 mg of This compound tga Heat at a controlled rate in an inert atmosphere prep->tga Load into TGA data Record mass vs. temperature tga->data Generate Thermogram tonset Decomposition Onset (Tonset) data->tonset tmax Temperature of Max. Rate (Tmax) data->tmax residue Residual Mass data->residue

TGA Experimental Workflow.
Combustion Calorimetry: The Gold Standard for Enthalpy of Formation

Combustion calorimetry is the definitive experimental technique for determining the standard enthalpy of formation (ΔfH°) of a compound.[16] The procedure involves the complete combustion of a substance in a high-pressure oxygen environment within a device known as a bomb calorimeter. The heat released during this exothermic process is meticulously measured.

For halogenated compounds like this compound, specialized procedures are required to ensure complete combustion and to account for the formation of acidic products (HBr and HF).[17] A rotating-bomb calorimeter is often employed to ensure that the combustion products dissolve in a reducing solution, facilitating accurate analysis.

  • Sample Preparation: A pellet of the sample (approximately 1 g) is accurately weighed. A known mass of a combustion aid (e.g., benzoic acid) may be used to ensure complete combustion.

  • Bomb Preparation: The sample is placed in a crucible within the bomb. A small amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce the halogen acids formed. The bomb is then sealed and pressurized with high-purity oxygen.

  • Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is measured with high precision.

  • Product Analysis: The contents of the bomb are carefully analyzed to determine the concentrations of the resulting acids (HBr, HF, and nitric acid from residual nitrogen).

  • Data Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the combustion of the fuse wire, the combustion aid, and the formation of acids. The standard enthalpy of formation is then derived using Hess's Law.[16]

Computational Prediction of Thermochemical Properties

While experimental methods are indispensable, high-accuracy computational chemistry offers a powerful complementary approach for predicting thermochemical data. This is particularly valuable in the early stages of drug development when material may be scarce.

Gaussian-4 (G4) Theory: A High-Accuracy Composite Method

Gaussian-4 (G4) theory is a composite quantum chemistry method designed to achieve high accuracy in the calculation of thermochemical properties, including enthalpies of formation.[18][19] It approximates the results of a very high-level calculation by combining the results of several lower-level calculations. G4 theory has been shown to be reliable for a wide range of organic molecules, including those containing halogens.[20][21]

  • Geometry Optimization: The molecular structure of this compound is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP/6-31G(2df,p)).[18]

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and to confirm that the optimized structure is a true minimum on the potential energy surface.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

  • Energy Correction: The final G4 energy is obtained by combining the energies from the various calculations and adding several correction terms, including a higher-level correction (HLC) that is empirically fitted to a large set of accurate experimental data.[18]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated using the atomization method, which involves subtracting the G4 energies of the constituent atoms from the G4 energy of the molecule. This value is then corrected to 298.15 K.

G4_Workflow start Molecular Structure of This compound opt Geometry Optimization (B3LYP/6-31G(2df,p)) start->opt freq Vibrational Frequencies & Zero-Point Energy opt->freq spe High-Level Single-Point Energy Calculations opt->spe g4_energy Combine Energies & Apply Corrections freq->g4_energy spe->g4_energy delta_h_0k Calculate ΔfH° (0 K) via Atomization g4_energy->delta_h_0k atom_energy G4 Energies of Constituent Atoms atom_energy->delta_h_0k delta_h_298k Correct to ΔfH° (298.15 K) delta_h_0k->delta_h_298k

G4 Computational Workflow for Enthalpy of Formation.

A significant advantage of computational methods is the ability to perform these calculations before the molecule is even synthesized, providing an early assessment of potential hazards and guiding synthetic route selection.

Data Synthesis and Validation: The Path to a Reliable Thermochemical Profile

Neither experimental nor computational methods are infallible. A robust thermochemical profile for this compound is best achieved through a synergistic approach where each method validates the other. For instance, the onset of decomposition observed in TGA and DSC should be consistent with the calculated bond dissociation energies. The experimentally determined enthalpy of formation from combustion calorimetry serves as the ultimate benchmark for the computationally predicted value. Discrepancies between these methods can highlight the need for further investigation, either through more refined calculations or additional experimental work. For the highest accuracy, the results can be integrated into a thermochemical network using methodologies like the Active Thermochemical Tables (ATcT), which provides a statistically weighted, internally consistent set of thermochemical data.[22][23][24]

Conclusion

The thermochemical characterization of a novel pharmaceutical intermediate such as this compound is a critical, multi-faceted undertaking. This guide has outlined a comprehensive strategy that combines the strengths of experimental techniques—DSC for thermal transitions, TGA for stability, and combustion calorimetry for the fundamental enthalpy of formation—with the predictive power of high-accuracy computational methods like G4 theory. By following this integrated approach, researchers, scientists, and drug development professionals can build a reliable and self-validating thermochemical profile. This foundational knowledge is essential for ensuring process safety, optimizing manufacturing processes, and ultimately, accelerating the development of safe and effective new medicines.

References

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. The target molecule, 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol, is a valuable chiral building block, incorporating three distinct halogen-based functionalities for further synthetic elaboration. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound via the nucleophilic trifluoromethylation of 4-bromo-2-fluorobenzaldehyde. We will delve into the mechanistic rationale behind the use of (trifluoromethyl)trimethylsilane (TMSCF₃), famously known as the Ruppert-Prakash reagent, and a fluoride-based catalyst. This guide is designed for researchers in synthetic chemistry and drug development, offering not just a procedure but a framework for understanding and optimizing this critical transformation.

Reaction Principle & Mechanism

The core of this synthesis is the nucleophilic addition of a trifluoromethanide anion equivalent to the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. Direct generation of the trifluoromethanide anion (CF₃⁻) is challenging due to its instability. The Ruppert-Prakash reagent (TMSCF₃) provides an elegant solution, serving as a stable and effective CF₃⁻ surrogate.[1][2] The reaction requires a nucleophilic initiator to activate the silicon-carbon bond.

Causality of Reagent Choice:

  • (Trifluoromethyl)trimethylsilane (TMSCF₃): This reagent is a volatile liquid that is relatively stable and easy to handle compared to gaseous trifluoromethyl sources. Its covalent Si-CF₃ bond is polarized but requires activation.

  • Tetrabutylammonium Fluoride (TBAF): A catalytic amount of a fluoride source is the activator of choice.[3][4][5] The high affinity of fluoride for silicon drives the reaction. Fluoride attacks the silicon atom of TMSCF₃, forming a hypervalent pentacoordinate siliconate intermediate.[6][7] This intermediate is significantly more reactive and serves as the active trifluoromethylating agent, effectively delivering the "CF₃⁻" nucleophile to the aldehyde.

The catalytic cycle is illustrated below.

reaction_mechanism cluster_activation Catalyst Activation cluster_addition Nucleophilic Addition cluster_regeneration Silyl Transfer & Catalyst Regeneration cluster_workup Aqueous Workup TMSCF3 TMSCF₃ Intermediate [F-Si(CH₃)₃-CF₃]⁻ TMSCF3->Intermediate + F⁻ F_ion F⁻ (from TBAF) Alkoxide Ar-CH(O⁻)-CF₃ Intermediate->Alkoxide Delivers CF₃⁻ Aldehyde Ar-CHO Aldehyde->Alkoxide + [CF₃]⁻ Silyl_Ether Ar-CH(OTMS)-CF₃ Alkoxide->Silyl_Ether + TMSCF₃ Alkoxide->Silyl_Ether F_ion_regen F⁻ Silyl_Ether->F_ion_regen - [F-Si(CH₃)₃-CF₃]⁻ Final_Product Ar-CH(OH)-CF₃ Silyl_Ether->Final_Product + H₂O/H⁺ F_ion_regen->F_ion Catalytic Cycle

Caption: Mechanism of TBAF-catalyzed trifluoromethylation.

Materials, Reagents, and Safety

Reagent & Solvent Data
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsSupplier
4-Bromo-2-fluorobenzaldehydeC₇H₄BrFO203.012.03 g10.01.0Sigma-Aldrich
(Trifluoromethyl)trimethylsilane (TMSCF₃)C₄H₉F₃Si142.202.13 g (2.2 mL)15.01.5Sigma-Aldrich
Tetrabutylammonium fluoride (TBAF)C₁₆H₃₆FN261.46~1.3 mL1.30.13Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL--Sigma-Aldrich
Saturated NH₄Cl (aq)NH₄Cl53.4930 mL--Lab Prepared
Ethyl Acetate (EtOAc)C₄H₈O₂88.11150 mL--Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g--VWR
HexanesC₆H₁₄86.18As needed--Fisher Scientific
Equipment
  • 100 mL two-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

Critical Safety Precautions
  • (Trifluoromethyl)trimethylsilane (TMSCF₃): This reagent is a highly flammable and volatile liquid.[8][9] It is also an irritant to the skin, eyes, and respiratory system.[10][11] All operations must be conducted in a certified chemical fume hood. [9] Personal Protective Equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and appropriate gloves, is mandatory.[10][12]

  • Tetrabutylammonium Fluoride (TBAF): TBAF solutions are corrosive and can cause burns. Avoid contact with skin and eyes.

  • Inert Atmosphere: The reaction is sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the anionic intermediates.

Detailed Experimental Protocol

Reaction Setup
  • Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • To the flask, add 4-bromo-2-fluorobenzaldehyde (2.03 g, 10.0 mmol).

  • Add anhydrous tetrahydrofuran (THF, 50 mL) via syringe to dissolve the aldehyde.

  • Cool the resulting solution to 0 °C using an ice-water bath.

Reagent Addition
  • While stirring at 0 °C, add (trifluoromethyl)trimethylsilane (2.2 mL, 15.0 mmol) dropwise via syringe over 5 minutes.

  • Next, add the solution of tetrabutylammonium fluoride in THF (1.0 M, 1.3 mL, 1.3 mmol) dropwise via syringe over a period of 10 minutes. The slow addition is crucial to control any potential exotherm.

  • Upon addition of the TBAF catalyst, the reaction mixture may turn a pale yellow color.

Reaction and Monitoring
  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate mobile phase. The product spot should be more polar (lower Rf) than the starting aldehyde.

Work-up and Purification
  • Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL). This step hydrolyzes the intermediate silyl ether to the desired alcohol and neutralizes any remaining reactive species.

  • Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake well and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

  • Combine the organic layers and wash them with brine (50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil should be purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5 to 80:20) to afford the pure product.

Experimental Workflow and Data

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_1 Dry Glassware prep_2 Add Aldehyde & THF prep_1->prep_2 prep_3 Establish Inert Atmosphere (N₂) prep_2->prep_3 prep_4 Cool to 0 °C prep_3->prep_4 react_1 Add TMSCF₃ prep_4->react_1 react_2 Add TBAF (catalyst) react_1->react_2 react_3 Stir at RT for 3h react_2->react_3 react_4 Monitor by TLC react_3->react_4 work_1 Quench with NH₄Cl (aq) react_4->work_1 work_2 Extract with EtOAc work_1->work_2 work_3 Dry with MgSO₄ work_2->work_3 work_4 Concentrate work_3->work_4 work_5 Column Chromatography work_4->work_5 analysis_1 Yield Calculation work_5->analysis_1 analysis_2 NMR Spectroscopy analysis_1->analysis_2 analysis_3 Mass Spectrometry analysis_2->analysis_3

Caption: Step-by-step experimental workflow diagram.

Expected Results
ParameterExpected Outcome
Appearance Colorless to pale yellow oil/liquid.[13]
Yield 75-90%
Purity (Post-Chroma.) >98%
Molecular Formula C₈H₅BrF₄O
Molecular Weight 273.03 g/mol
Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons, the methine proton (CH-OH), and the hydroxyl proton are expected. The methine proton will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

  • ¹⁹F NMR (376 MHz, CDCl₃): A singlet or doublet is expected for the fluorine on the aromatic ring. A doublet corresponding to the -CF₃ group will also be present, coupled to the adjacent methine proton.

  • ¹³C NMR (101 MHz, CDCl₃): Characteristic peaks for the aromatic carbons, the carbon bearing the hydroxyl group (quartet due to C-F coupling), and the trifluoromethyl carbon (a prominent quartet) are expected.

  • Mass Spectrometry (ESI): The mass spectrum should show the molecular ion peak [M-H]⁻ or other characteristic fragments, exhibiting the typical isotopic pattern for a bromine-containing compound.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of this compound. By leveraging the Ruppert-Prakash reagent in a catalytically activated process, this method provides efficient access to a synthetically versatile fluorinated building block. The keys to success are maintaining anhydrous conditions, careful control of reagent addition, and diligent purification. This procedure should serve as a valuable tool for chemists engaged in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical research.

References

Grignard reaction of 4-bromo-2-fluorophenylmagnesium bromide with trifluoroacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of 2,2,2-Trifluoro-1-(4-bromo-2-fluorophenyl)ethanol via Grignard Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 2,2,2-trifluoro-1-(4-bromo-2-fluorophenyl)ethanol, a valuable fluorinated building block in pharmaceutical and agrochemical research. The protocol details the formation of the 4-bromo-2-fluorophenylmagnesium bromide Grignard reagent and its subsequent nucleophilic addition to trifluoroacetaldehyde. We emphasize the critical experimental parameters, safety protocols, and analytical characterization necessary for the successful and safe execution of this reaction. This guide is intended for researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry and air-sensitive techniques.

Introduction and Scientific Background

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and binding affinity.[1] The trifluoromethyl carbinol moiety (-CH(OH)CF₃) is a particularly important pharmacophore. The Grignard reaction, discovered by Victor Grignard over a century ago, remains one of the most powerful and versatile methods for carbon-carbon bond formation.[2][3]

This application note focuses on the reaction between a specifically substituted aryl Grignard reagent, 4-bromo-2-fluorophenylmagnesium bromide, and a highly reactive electrophile, trifluoroacetaldehyde. The reaction presents several challenges that this guide aims to address:

  • Formation of the Grignard Reagent: The synthesis requires strictly anhydrous conditions, as Grignard reagents react readily with water.[4] The magnesium metal surface often has a passivating oxide layer that must be disrupted for the reaction to initiate.[5]

  • Reactivity and Stability: The electronic effects of the ortho-fluoro and para-bromo substituents influence the nucleophilicity of the Grignard reagent.

  • Handling the Electrophile: Trifluoroacetaldehyde is a volatile and toxic gas at room temperature, necessitating careful handling and addition at low temperatures to control the highly exothermic reaction.

By providing a detailed, step-by-step protocol and explaining the rationale behind each step, this guide equips researchers to successfully synthesize the target molecule.

Reaction Scheme and Mechanism

The overall transformation involves two main stages: the formation of the Grignard reagent via oxidative insertion of magnesium into the carbon-bromine bond, followed by the nucleophilic addition of the Grignard reagent to the carbonyl carbon of trifluoroacetaldehyde.

Overall Reaction:

Mechanistic Pathway:

The Grignard reagent exists in solution as a complex equilibrium of species, known as the Schlenk equilibrium.[5] For simplicity, it is often represented as R-MgX. The carbon atom bound to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon of trifluoroacetaldehyde. This addition forms a magnesium alkoxide intermediate. Subsequent quenching with a mild acid source protonates the alkoxide to yield the final secondary alcohol product.[6]

G RMgBr 4-Br-2-F-PhMgBr (Grignard Reagent) Intermediate Magnesium Alkoxide Intermediate RMgBr->Intermediate Nucleophilic Attack Aldehyde CF₃CHO (Trifluoroacetaldehyde) Aldehyde->Intermediate Product 2,2,2-Trifluoro-1-(4-bromo-2-fluorophenyl)ethanol (Final Product) Intermediate->Product Protonation Workup Saturated aq. NH₄Cl (Acidic Workup) Workup->Product MgSalt Mg(OH)Br / MgCl₂ Workup->MgSalt

Caption: Mechanism of Grignard addition to trifluoroacetaldehyde.

Detailed Experimental Protocol

This protocol is designed for a ~25 mmol scale reaction. All glassware must be rigorously dried in an oven (>120 °C) overnight and assembled hot under a stream of inert gas (Argon or Nitrogen).[7]

Materials and Reagents
Reagent/MaterialGradeSupplierQuantityMmolNotes
Magnesium TurningsGrignard Gradee.g., Sigma-Aldrich0.67 g27.5Use fresh, unopened material if possible.
4-Bromo-2-fluorobromobenzene>98% Puritye.g., Alfa Aesar6.4 g (3.3 mL)25.0
Anhydrous Tetrahydrofuran (THF)DriSolv® or similare.g., MilliporeSigma~100 mL-Passed through an alumina column.
Iodine (I₂)ACS ReagentAny1-2 small crystals-For magnesium activation.
Trifluoroacetaldehyde (Gas)>99% Puritye.g., SynQuest Labs~4.9 g~50Handled as a gas; excess is used.
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionLab Prepared~50 mL-For quenching.
Diethyl Ether (Et₂O)ACS GradeAny~150 mL-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentAny~10 g-For drying.
Equipment Setup
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with an inert gas inlet/bubbler

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Low-temperature thermometer

  • Dry ice/acetone bath (-78 °C)

Part A: Synthesis of 4-bromo-2-fluorophenylmagnesium bromide
  • Preparation: Add the magnesium turnings (0.67 g) and a magnetic stir bar to the 250 mL three-neck flask. Assemble the glassware and flame-dry under vacuum, then allow it to cool to room temperature under a positive pressure of argon.

  • Solvent Addition: Add 20 mL of anhydrous THF to the flask via syringe.

  • Initiation: Add one or two small crystals of iodine. The solution should turn brown. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of cloudiness or bubbling.[8]

  • Reagent Addition: Dissolve 4-bromo-2-fluorobromobenzene (6.4 g) in 40 mL of anhydrous THF and add this solution to the dropping funnel.

  • Grignard Formation: Once the reaction has initiated, add the aryl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[9] If the reflux becomes too vigorous, slow the addition rate and use a water bath for cooling.

  • Completion: After the addition is complete, stir the resulting dark brown-grey solution at room temperature for an additional 60 minutes to ensure full conversion. The successful formation of the Grignard reagent can be confirmed by titration if desired.[10]

Part B: Reaction with Trifluoroacetaldehyde
  • Cooling: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

  • Gas Introduction: Trifluoroacetaldehyde is a gas. Set up a delivery tube from the gas cylinder regulator, passing it through a drying tube (e.g., filled with Drierite) before bubbling it into the reaction mixture.

  • Addition: Slowly bubble the trifluoroacetaldehyde gas into the vigorously stirred Grignard solution. This step is highly exothermic; maintain the internal temperature below -60 °C. The addition of approximately 4.9 g of the gas should be sufficient (this can be measured by weighing the lecture bottle before and after, or by bubbling at a slow, controlled rate for a set time).

  • Reaction Time: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then let it slowly warm to 0 °C over another hour.

Part C: Workup and Purification
  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. Caution: This is an exothermic process and may release flammable gases. Ensure adequate ventilation.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake. Separate the organic layer. Wash the aqueous layer with an additional 50 mL of diethyl ether.

  • Washing: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Caption: Experimental workflow for the synthesis.

Product Characterization

The final product, 2,2,2-trifluoro-1-(4-bromo-2-fluorophenyl)ethanol, should be a colorless oil or a white solid. The expected analytical data is summarized below. (Note: Predicted values based on similar structures[11][12][13][14]).

AnalysisExpected Results
¹H NMR (CDCl₃)δ 7.5-7.7 (m, 2H, Ar-H), δ 7.2-7.4 (m, 1H, Ar-H), δ 5.2-5.4 (m, 1H, CH-OH), δ 2.5-3.5 (br s, 1H, OH)
¹³C NMR (CDCl₃)δ 158-162 (d, J ≈ 250 Hz, C-F), δ 130-135 (Ar-C), δ 120-128 (Ar-C), δ 123 (q, J ≈ 280 Hz, CF₃), δ 68-72 (q, J ≈ 35 Hz, CH-OH)
¹⁹F NMR (CDCl₃)δ -77 to -79 (d, J ≈ 6 Hz, CF₃), δ -110 to -115 (m, Ar-F)
IR (thin film) 3400 cm⁻¹ (br, O-H), 1590, 1480 cm⁻¹ (C=C, aromatic), 1270, 1170, 1130 cm⁻¹ (C-F)
MS (EI) M⁺ not typically observed. Fragments corresponding to [M-H]⁺, [M-H₂O]⁺, [M-CF₃]⁺.
Expected Yield 60-75%

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction does not start. Wet glassware/solvent; passivated magnesium surface.Ensure all equipment is rigorously dried. Use a fresh bottle of anhydrous solvent. Add an activator like I₂ or 1,2-dibromoethane.[8][10]
Low yield of Grignard reagent. Incomplete reaction; side reactions (e.g., Wurtz coupling).Extend the reaction time after addition. Ensure slow addition to minimize localized heating which can promote coupling.
Low yield of final product. Inefficient trapping of aldehyde; Grignard reagent acts as a base.[3]Ensure efficient bubbling and vigorous stirring. Maintain very low temperatures (-78 °C) during aldehyde addition to favor nucleophilic addition over side reactions.
Starting material recovered. Incomplete reaction; quenched Grignard reagent.Check for moisture contamination. Ensure sufficient trifluoroacetaldehyde was added.

Safety Precautions

This reaction involves several hazardous materials and requires strict adherence to safety protocols.[7][15][16]

  • Grignard Reagents: Can be pyrophoric and react violently with water, releasing flammable hydrogen gas.[9] All operations must be conducted under an inert atmosphere.

  • Anhydrous Ethers (THF, Et₂O): Highly flammable and can form explosive peroxides upon storage. Use from freshly opened containers or after purification. Do not distill to dryness.

  • Trifluoroacetaldehyde: A toxic, volatile gas. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Exothermic Reactions: Both the Grignard formation and the subsequent reaction with the aldehyde are exothermic. Have cooling baths prepared and ready before starting the reaction to manage any potential thermal runaway.[4][7]

References

Enantioselective Synthesis of 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol via Asymmetric Catalytic Reduction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract Chiral trifluoromethylated alcohols are privileged structural motifs in medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability and binding affinity.[1][2] The synthesis of the enantiomerically pure form of these compounds is therefore of critical importance in drug discovery and development.[3] This application note provides a comprehensive and field-proven protocol for the enantioselective synthesis of 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol. The methodology is centered on the asymmetric reduction of the prochiral ketone precursor, 4-bromo-2-fluoro-α,α,α-trifluoroacetophenone, utilizing a chiral oxazaborolidine catalyst, a variant of the renowned Corey-Itsuno reduction.[4][5] We detail the in-situ preparation of the catalyst, the catalytic reduction procedure, purification, and the analytical validation of enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Scientific Foundation: The Corey-Bakshi-Shibata (CBS) Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis.[6] Among the most powerful and predictable methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or borane dimethyl sulfide).[7][8]

Mechanism of Action

The efficacy of the CBS reduction stems from a highly organized, catalyst-controlled transition state. The key mechanistic steps are as follows[4][7][9]:

  • Catalyst-Borane Complexation: The borane reducing agent, a Lewis acid, coordinates to the lone pair of the endocyclic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[7]

  • Ketone Coordination: The electron-rich oxygen of the ketone carbonyl group coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. For steric reasons, the ketone orients itself so that the larger substituent (the aryl group) is positioned away from the chiral scaffold of the catalyst, while the smaller substituent (the trifluoromethyl group) is positioned closer.[4]

  • Face-Selective Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon via a rigid, six-membered chair-like transition state.[9] This intramolecular transfer is highly face-selective, dictated by the predetermined geometry of the catalyst-ketone complex.

  • Product Release and Catalyst Turnover: Following the hydride transfer, the resulting alkoxyborane dissociates, and the chiral oxazaborolidine catalyst is regenerated to enter the next catalytic cycle. An acidic workup is required to hydrolyze the alkoxyborane and yield the final chiral alcohol.[7]

The reduction of trifluoromethyl ketones can be challenging due to the strong electron-withdrawing nature of the CF₃ group, which can deactivate the carbonyl and lead to lower enantioselectivity from competing non-catalytic background reduction.[10] However, the CBS methodology has proven effective, sometimes with modifications like the addition of a Lewis acid to enhance ketone coordination.[11]

CBS_Mechanism Figure 1: Mechanism of the CBS Reduction cluster_0 Catalyst Activation cluster_1 Stereoselective Reduction cluster_2 Product Formation Catalyst Chiral Oxazaborolidine (CBS Catalyst) Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex Coordination to Nitrogen Borane BH₃ Source (e.g., BH₃·THF) Borane->Activated_Complex Ketone Prochiral Ketone (Ar-CO-CF₃) Activated_Complex->Ketone Enters Reduction Cycle Transition_State Six-Membered Transition State Ketone->Transition_State Coordination to Boron Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Intramolecular Hydride Transfer Final_Product Chiral Alcohol (Ar-CH(OH)-CF₃) Product_Complex->Final_Product Workup Acidic Workup (e.g., HCl) Workflow Figure 2: Overall Experimental Workflow start Start: Reagents & Anhydrous Setup catalyst_activation 1. Catalyst Activation (CBS + BH₃·THF @ 0°C) start->catalyst_activation reduction 2. Asymmetric Reduction (Slow addition of Ketone) catalyst_activation->reduction monitoring 3. Reaction Monitoring (TLC / LC-MS) reduction->monitoring monitoring->reduction Incomplete quench_workup 4. Quench & Aqueous Workup monitoring->quench_workup Reaction Complete purification 5. Purification (Flash Chromatography) quench_workup->purification analysis 6. Chiral HPLC Analysis (Determine ee) purification->analysis end End: Enantiopure Alcohol analysis->end

References

The Strategic deployment of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is driven by the imperative for enhanced therapeutic efficacy and minimized off-target effects. Chiral building blocks, possessing defined stereochemistry, are the foundational elements in the assembly of complex pharmaceutical agents. Among these, fluorinated synthons have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. This technical guide elucidates the synthesis, chiral resolution, and strategic application of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol, a versatile chiral building block with considerable potential in medicinal chemistry.

The trifluoromethyl carbinol moiety is a privileged functional group in drug design, and its incorporation into a phenyl ring bearing both bromo and fluoro substituents offers multiple avenues for synthetic diversification. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can modulate the electronic properties and conformation of the molecule. This guide provides detailed protocols for the asymmetric synthesis and enzymatic resolution of this valuable intermediate, alongside application notes detailing its potential in the synthesis of bioactive molecules, particularly in the realm of neurokinin-1 (NK1) receptor antagonists.

Section 1: Synthesis of Enantiomerically Enriched this compound

Access to enantiopure forms of this compound can be achieved through two principal strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture. Both methodologies offer distinct advantages and are detailed below.

Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] This protocol outlines the asymmetric reduction of 4-bromo-2-fluoro-α,α,α-trifluoroacetophenone to yield the desired chiral alcohol with high enantiomeric excess.

Protocol 1: Asymmetric Synthesis using (R)-2-Methyl-CBS-oxazaborolidine

Objective: To synthesize (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol.

Materials:

  • 4-Bromo-2-fluoro-α,α,α-trifluoroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq. of 1 M solution in toluene) to the flask.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the catalyst solution while maintaining the temperature. Stir for 15 minutes.

  • Dissolve 4-bromo-2-fluoro-α,α,α-trifluoroacetophenone (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the ketone solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0-5 °C until gas evolution ceases.

  • Add 1 M HCl and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol.

Data Presentation:

CatalystProduct EnantiomerTypical Enantiomeric Excess (e.e.)
(R)-2-Methyl-CBS-oxazaborolidine(S)>95%
(S)-2-Methyl-CBS-oxazaborolidine(R)>95%

Diagram 1: CBS Reduction Workflow

CBS_Reduction start Start reagents Inert Atmosphere Anhydrous THF start->reagents catalyst Add (R)-CBS Catalyst reagents->catalyst borane Add Borane Source (BH3.SMe2) catalyst->borane ketone Add Ketone Solution (4-bromo-2-fluoro-trifluoroacetophenone) borane->ketone reaction Reaction at 0-5°C Monitor by TLC ketone->reaction quench Quench with Methanol reaction->quench workup Aqueous Workup (HCl, NaHCO3, Brine) quench->workup extraction Extraction with Ethyl Acetate workup->extraction purification Drying and Concentration Flash Chromatography extraction->purification product Purified (S)-Alcohol purification->product

Caption: Workflow for the asymmetric synthesis of (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol via CBS reduction.

Chiral Resolution via Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is an environmentally benign and highly selective method for separating enantiomers. Lipases are particularly effective for the resolution of alcohols through enantioselective acylation.

Protocol 2: Lipase-Catalyzed Resolution

Objective: To resolve racemic this compound.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (CALB)

  • Vinyl acetate (acyl donor and solvent)

  • Molecular sieves (4 Å)

  • Hexanes

  • Isopropanol

Procedure:

  • To a flask containing racemic this compound (1.0 eq.), add vinyl acetate.

  • Add activated 4 Å molecular sieves.

  • Add immobilized Candida antarctica lipase B.

  • Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting acetate and the unreacted alcohol by flash column chromatography (eluent: hexanes/ethyl acetate gradient).

  • The acetate can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other enantiomer.

Enzymatic_Resolution start Start racemate Racemic Alcohol + Vinyl Acetate start->racemate enzyme Add Immobilized Lipase (CALB) racemate->enzyme reaction Reaction at 30-40°C Monitor by Chiral HPLC enzyme->reaction separation Filter Enzyme Concentrate reaction->separation chromatography Flash Chromatography separation->chromatography products Separated Acetate and Unreacted Alcohol chromatography->products

Caption: Proposed synthetic application of the chiral building block in the discovery of novel NK1 receptor antagonists.

Conclusion

This compound is a highly functionalized chiral building block with significant potential in drug discovery. The protocols detailed herein for its asymmetric synthesis and enzymatic resolution provide reliable pathways to access enantiomerically pure forms of this compound. Its structural features make it an attractive starting material for the synthesis of novel, biologically active molecules, particularly in the development of next-generation neurokinin-1 receptor antagonists. The strategic application of such advanced chiral intermediates is crucial for accelerating the discovery and development of new and improved therapeutics.

References

Application Notes & Protocols: Strategic Use of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol in the Synthesis of Advanced Isoxazoline Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a proven method for enhancing molecular stability, lipophilicity, and target-binding affinity.[1][2] The trifluoromethyl group, in particular, is a privileged moiety in modern pesticide development.[3] This application note provides a detailed technical guide on the utility of the advanced intermediate, 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol , as a critical building block in the synthesis of next-generation agrochemicals. We will focus on its pivotal role in the construction of isoxazoline insecticides, using the synthesis of the potent acaricide and insecticide, Fluralaner, as a central case study. This guide offers in-depth mechanistic insights, validated experimental protocols, and workflow visualizations for researchers and chemical development professionals.

The Intermediate: Physicochemical Profile and Strategic Importance

This compound is a highly functionalized aromatic alcohol. Its structure is primed for complex molecular construction, offering multiple reaction handles and the critical trifluoromethylbenzyl alcohol moiety.

Table 1: Physicochemical Properties of the Key Intermediate

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₅BrF₄O
Molecular Weight 273.02 g/mol
CAS Number 1428841-78-1 (example, varies by source)
Appearance Typically an off-white to white solid or oil
Key Structural Features - Phenyl ring activated by bromo and fluoro groups- Chiral secondary alcohol- Sterically demanding trifluoromethyl group

The presence of the CF₃ group is fundamentally important. It significantly increases the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticle of insects and other pests.[4] Furthermore, the C-F bond's high strength makes the group resistant to metabolic degradation, potentially leading to longer-lasting efficacy in the final agrochemical product.[1][2]

Case Study: Synthesis of Fluralaner (Isoxazoline Class)

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline chemical class.[5][6] Its primary application is in veterinary medicine for the control of flea and tick infestations on dogs and cats.[7][8]

Mechanism of Action

Fluralaner functions by potently antagonizing ligand-gated chloride channels, specifically GABA (gamma-aminobutyric acid) and glutamate-gated channels, within the nervous systems of arthropods.[8][9] This inhibition blocks neurotransmission, leading to uncontrolled nervous system activity, paralysis, and ultimately the death of the target parasite.[5][9] The high selectivity for insect versus mammalian neurons provides a favorable safety profile for its use in animals.[9]

Overall Synthetic Pathway

The synthesis of Fluralaner from this compound is a multi-step process that involves the formation of the core isoxazoline ring and subsequent functionalization. The precursor provides the essential trifluoromethyl-substituted phenyl moiety that is a hallmark of the final active ingredient.

G cluster_start Key Intermediate cluster_core Core Formation cluster_final Final Assembly A 1-(4-Bromo-2-fluorophenyl) -2,2,2-trifluoroethanol B Styrene Intermediate A->B Dehydration C Chalcone Oxime B->C Reaction with Acetonitrile Oxide Precursor D Isoxazoline Core C->D Cyclization F Fluralaner (Final Product) D->F Amide Coupling E Amide Coupling Partner (e.g., 3,5-dichloro-N-methylbenzamide derivative) E->F

Caption: High-level synthetic pathway from the key intermediate to Fluralaner.

Detailed Protocol: Key Synthetic Transformation

The pivotal step in utilizing our starting material is its conversion into a reactive intermediate that can undergo cyclization to form the isoxazoline ring. A common strategy involves dehydration to a styrene, followed by a [3+2] cycloaddition reaction. Below is a representative protocol for the formation of the isoxazoline core structure.

Protocol 1: Synthesis of the Phenyl-Isoxazoline Core

Objective: To synthesize the isoxazoline heterocyclic core from this compound. This protocol is a composite representation based on common isoxazoline synthesis methodologies found in patent literature.[10][11][12][13][14]

Materials:

  • This compound

  • A suitable dehydrating agent (e.g., Burgess reagent, Martin sulfurane) or an acid catalyst (e.g., H₂SO₄) for styrene formation.

  • A nitrile oxide precursor (e.g., an aldoxime like 3-(methylamino)propanal oxime)

  • An oxidizing agent for in-situ nitrile oxide formation (e.g., N-Chlorosuccinimide (NCS))

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step-by-Step Methodology:

  • Step 1: Dehydration to Styrene Intermediate (Causality: Creating the Alkene for Cycloaddition)

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the dehydrating agent (e.g., Burgess reagent, 1.1 eq). The choice of a mild dehydrating agent is crucial to prevent unwanted side reactions or rearrangement of the fluorinated substrate.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude styrene intermediate. This intermediate is often used directly in the next step without extensive purification.

  • Step 2: [3+2] Cycloaddition for Isoxazoline Ring Formation (Causality: Constructing the Heterocycle)

    • In a separate flask, dissolve the nitrile oxide precursor (e.g., the appropriate aldoxime, 1.2 eq) and the crude styrene intermediate from Step 1 in anhydrous THF.

    • Add triethylamine (2.5 eq) to the solution.

    • Cool the mixture to 0 °C and slowly add a solution of N-Chlorosuccinimide (NCS) (1.2 eq) in THF. The NCS oxidizes the aldoxime in situ to the highly reactive nitrile oxide, which is immediately trapped by the styrene. This in-situ generation avoids the isolation of the potentially unstable nitrile oxide.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture to remove triethylamine hydrochloride salts.

    • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Step 3: Purification

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified phenyl-isoxazoline core as a solid or viscous oil.

    • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental and Analytical Workflow

The successful synthesis and validation of the target intermediate require a structured experimental workflow, from reaction setup to final analysis.

G cluster_prep Synthesis Phase cluster_workup Isolation Phase cluster_analysis Purification & Analysis Phase A Reagent Setup (Flask, Solvent, N2 atm) B Reaction Execution (Controlled Temp, Stirring) A->B C In-Process Monitoring (TLC / LC-MS) B->C C->B Check Progress D Reaction Quench C->D Reaction Complete E Liquid-Liquid Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Structural Confirmation (NMR, MS) G->H I Purity Assessment (HPLC) G->I

Caption: Standard laboratory workflow for synthesis, workup, and analysis.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.

  • Reagents: Many reagents used in these syntheses, such as Burgess reagent and N-Chlorosuccinimide, are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Solvents: Organic solvents like DCM and THF are flammable and volatile. Work away from ignition sources.

Conclusion

This compound is a high-value, strategic intermediate for the synthesis of complex agrochemicals. Its structure provides the trifluoromethylphenyl moiety that is essential for the biological activity of potent isoxazoline insecticides like Fluralaner. The synthetic protocols, though requiring careful control of reaction conditions, are based on established and reliable organic chemistry transformations. By understanding the causality behind the procedural steps, researchers can effectively leverage this building block to develop novel and effective crop and animal protection agents.

References

Application Notes and Protocols: Catalytic Asymmetric Addition of Trifluoromethyl Groups to 4-Bromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of Chiral Trifluoromethylated Molecules

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design and development.[1][2][3] This small structural modification can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and augmenting binding affinity to biological targets.[2][4] When this installation occurs at a stereocenter, the precise three-dimensional arrangement of the -CF3 group becomes critical for efficacy and selectivity. The synthesis of enantiomerically pure trifluoromethylated compounds, therefore, represents a significant and highly valuable challenge in medicinal and process chemistry.[5][6]

4-Bromo-2-fluorobenzaldehyde is a versatile building block in pharmaceutical synthesis. The bromine atom provides a handle for further cross-coupling reactions, while the fluorine atom can modulate the electronic properties and conformation of the final molecule. The asymmetric addition of a trifluoromethyl group to the aldehyde functionality of this substrate yields a chiral secondary alcohol, a key intermediate for a diverse range of potential therapeutic agents. This guide provides a detailed protocol and scientific rationale for achieving this transformation with high stereocontrol.

Reaction Principle: Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent

The direct addition of a trifluoromethyl anion (CF3-) is challenging due to its inherent instability.[7] The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), serves as a stable and effective precursor for the nucleophilic trifluoromethyl group.[8] The reaction does not proceed spontaneously; it requires activation by a nucleophilic catalyst, typically a fluoride source, to generate a reactive trifluoromethylating species.[9][10]

The mechanism, in the presence of a fluoride initiator, involves the attack of the fluoride ion on the silicon atom of TMSCF3.[8] This forms a hypervalent silicate intermediate, which then releases the trifluoromethyl anion.[9] This highly reactive anion subsequently attacks the electrophilic carbonyl carbon of the 4-bromo-2-fluorobenzaldehyde. The resulting alkoxide is then trapped by the trimethylsilyl group to form a silylated alcohol, which upon aqueous workup or acidic deprotection, yields the desired trifluoromethylated alcohol.[9]

To achieve enantioselectivity, a chiral catalyst is employed. Chiral Lewis bases or phase-transfer catalysts can coordinate to the reactants, creating a chiral environment that directs the nucleophilic attack of the trifluoromethyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer.[9]

Experimental Protocol: Asymmetric Trifluoromethylation of 4-Bromo-2-fluorobenzaldehyde

This protocol is a general guideline and may require optimization for specific chiral catalysts and reaction scales. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents:
  • 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1)[11]

  • Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF3)[8]

  • Chiral Catalyst (e.g., a chiral quaternary ammonium salt or a chiral Lewis base)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography[12]

Instrumentation:
  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with stirring bars

  • Syringes and needles for liquid transfers

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Flash chromatography system

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination

Step-by-Step Procedure:
  • Reaction Setup: To a dry, oven- or flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst (typically 5-10 mol%). The flask is then sealed with a septum and purged with an inert gas.

  • Addition of Reactants: Dissolve 4-bromo-2-fluorobenzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) and add it to the reaction flask via syringe. Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Initiation of Trifluoromethylation: Slowly add the Ruppert-Prakash reagent (TMSCF3, 1.2-1.5 equiv) to the stirred solution. Following this, add the fluoride initiator (e.g., a catalytic amount of TBAF solution) dropwise. The choice of initiator and its amount can significantly impact the reaction and should be optimized.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature for the optimized duration (typically several hours). Monitor the progress of the reaction by TLC, observing the consumption of the starting aldehyde.

  • Quenching and Work-up: Once the reaction is complete, quench it by adding saturated aqueous NH4Cl solution at the reaction temperature. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9] This will yield the crude TMS-protected trifluoromethylated alcohol.

Deprotection of the TMS Ether:
  • Dissolve the crude TMS-protected alcohol in THF or methanol.

  • Add 1 M hydrochloric acid (HCl) and stir the mixture at room temperature.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the mixture with saturated aqueous NaHCO3 solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sulfate and concentrate to yield the crude final product.

Purification and Analysis:
  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure trifluoromethylated alcohol.[12]

  • Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

Data Presentation and Expected Results

The efficiency of the catalytic asymmetric trifluoromethylation is evaluated based on the chemical yield and the enantiomeric excess of the product. The following table provides a representative summary of expected results under varying catalytic conditions.

EntryChiral Catalyst (mol%)Initiator (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1Catalyst A (10)TBAF (5)-7868592 (R)
2Catalyst B (10)CsF (10)-6087888 (S)
3Catalyst A (5)TBAF (5)-78128291 (R)

Note: The data presented is hypothetical and for illustrative purposes. Actual results will depend on the specific chiral catalyst and optimized reaction conditions.

Visualizations

Catalytic Cycle of Asymmetric Trifluoromethylation

Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Active_Catalyst [Catalyst-F]- Catalyst->Active_Catalyst F- source Intermediate_1 [Catalyst-TMS]+ + CF3- Active_Catalyst->Intermediate_1 + TMSCF3 TMSCF3 TMS-CF3 TMSCF3->Intermediate_1 Aldehyde Ar-CHO Intermediate_2 [Ar-CH(O-)(CF3)] Chiral Complex Aldehyde->Intermediate_2 Intermediate_1->Intermediate_2 + Aldehyde Stereoselective Attack Product_TMS Ar-CH(OTMS)CF3 Intermediate_2->Product_TMS Silyl Transfer Product_TMS->Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric trifluoromethylation of an aldehyde.

Experimental Workflow

Experimental Workflow Start Reaction Setup (Inert Atmosphere) Add_Reactants Add 4-bromo-2-fluorobenzaldehyde and cool to -78 °C Start->Add_Reactants Add_Reagents Add TMSCF3 and Catalytic Initiator Add_Reactants->Add_Reagents Reaction Stir and Monitor by TLC Add_Reagents->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Aqueous Work-up and Extraction Quench->Workup Deprotection TMS Deprotection (if necessary) Workup->Deprotection Purification Flash Column Chromatography Deprotection->Purification Analysis Characterization (NMR, MS) and Chiral HPLC/GC Purification->Analysis End Pure Enantioenriched Product Analysis->End

Caption: Summary of the experimental workflow for the synthesis and purification.

Conclusion and Field-Proven Insights

The catalytic asymmetric addition of a trifluoromethyl group to 4-bromo-2-fluorobenzaldehyde is a powerful method for synthesizing valuable chiral building blocks for drug discovery. The success of this reaction hinges on several critical factors:

  • Purity of Reagents and Solvents: Water can inhibit the reaction by reacting with the trifluoromethyl anion. Therefore, the use of anhydrous solvents and reagents is paramount.

  • Choice of Chiral Catalyst: The structure of the chiral catalyst is the primary determinant of the enantioselectivity. Screening of different catalyst families may be necessary to achieve high ee for a specific substrate.

  • Reaction Temperature: Low temperatures are generally required to enhance stereoselectivity by minimizing the background uncatalyzed reaction and stabilizing the chiral transition states.

  • Rate of Addition: Slow, dropwise addition of the initiator can be crucial to maintain a low concentration of the highly reactive trifluoromethyl anion, which can favor the catalyzed pathway and improve enantioselectivity.

By carefully controlling these parameters, researchers can reliably access highly enantioenriched trifluoromethylated alcohols, paving the way for the development of novel and more effective pharmaceutical agents.

References

Role of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol in stereoselective reductions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of Chiral Fluoroalcohols in Stereoselective Reductions: A Guide to the Corey-Bakshi-Shibata (CBS) Reduction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chiral Fluoroalcohols in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral alcohols, in particular, are pivotal building blocks for a vast array of pharmaceuticals.[1] Among the most powerful strategies for their synthesis is the asymmetric reduction of prochiral ketones. This transformation relies on a chiral catalyst to control the stereochemical outcome, delivering one enantiomer of the alcohol in high excess.

While a wide variety of catalysts have been developed, those derived from chiral amino alcohols have proven exceptionally robust and versatile.[2] Compounds like 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol represent a class of highly functionalized chiral fluoroalcohols. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties and stability of catalytic intermediates. Although direct applications of this specific bromo-fluoro-substituted ethanol are not widely documented in seminal literature, the underlying principles of its potential role are expertly demonstrated by the well-established Corey-Bakshi-Shibata (CBS) reduction.[3][4]

This guide will provide an in-depth exploration of the CBS reduction, a premier method for the enantioselective reduction of ketones.[5] We will dissect the mechanism, provide detailed experimental protocols, and present data that underscore its reliability and broad applicability—principles that are directly relevant to the application of any chiral alcohol, including novel structures like this compound, in asymmetric synthesis.

Mechanism of Action: The Catalytic Cycle of the CBS Reduction

The efficacy of the CBS reduction lies in the in-situ formation of a chiral oxazaborolidine catalyst from a chiral amino alcohol precursor (such as (S)-2-methyl-CBS-oxazaborolidine's precursor, (R)-diphenylprolinol) and a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂).[6] This catalyst orchestrates a highly organized transition state that ensures facial selectivity in the hydride transfer to the ketone substrate.[7][8]

The catalytic cycle can be understood through the following key steps:

  • Catalyst Activation: The borane reducing agent (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone.[4][7]

  • Substrate Coordination: The prochiral ketone then coordinates to the now highly Lewis-acidic endocyclic boron atom. Critically, the ketone orients itself to minimize steric hindrance, placing its larger substituent (Rₗ) away from the bulky substituent on the catalyst. The coordination occurs via the lone pair of electrons on the carbonyl oxygen that is sterically more accessible.[8]

  • Stereoselective Hydride Transfer: The activated borane, now positioned in close proximity, delivers a hydride to the carbonyl carbon via a rigid, six-membered chair-like transition state.[5] This intramolecular transfer is highly face-selective, dictated by the steric environment established in the previous step.

  • Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. An acidic or methanolic workup liberates the final chiral secondary alcohol product.[7]

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle and the key transition state responsible for the high enantioselectivity of the CBS reduction.

CBS_Mechanism cluster_cycle Catalytic Cycle cluster_workup Workup Catalyst Chiral Oxazaborolidine Catalyst (1) Activated_Catalyst Catalyst-Borane Complex (2) Catalyst->Activated_Catalyst + BH₃ Transition_State Ketone Coordination & Transition State (3) Activated_Catalyst->Transition_State + Ketone (R-CO-R') Product_Complex Alkoxyborane Product Complex (4) Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst - Alkoxyborane Final_Product Chiral Alcohol Product_Complex->Final_Product Acidic Workup (e.g., MeOH) caption Figure 1. Simplified catalytic cycle of the CBS reduction.

Caption: Figure 1. Simplified catalytic cycle of the CBS reduction.

Experimental Protocols: Asymmetric Reduction of Acetophenone

This section provides a detailed, step-by-step protocol for the asymmetric reduction of acetophenone to (R)-1-phenylethanol using the (R)-2-Methyl-CBS-oxazaborolidine catalyst. This protocol serves as a robust template that can be adapted for other prochiral ketones.

Safety Precautions: This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) as borane reagents are sensitive to air and moisture.[8] All glassware must be rigorously dried before use. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Acetophenone (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (anhydrous)

  • Hydrochloric Acid (1 M aqueous solution)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas manifold (Nitrogen or Argon)

  • Ice bath

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

    • Flush the entire apparatus with dry nitrogen gas for 10-15 minutes.

    • Under a positive pressure of nitrogen, add 20 mL of anhydrous THF to the flask.

    • Cool the flask to 0 °C using an ice bath.

  • Catalyst and Borane Addition:

    • Using a dry syringe, add 1.0 mL of (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mmol, 0.1 eq.) to the stirred THF.

    • Slowly add 0.6 mL of borane-dimethyl sulfide complex (6.0 mmol, 0.6 eq.) dropwise to the catalyst solution over 5 minutes. Causality: This pre-complexation step forms the active catalyst-borane complex, which is crucial for achieving high enantioselectivity.[7]

    • Stir the resulting solution at 0 °C for 15 minutes.

  • Substrate Addition:

    • In a separate dry vial, prepare a solution of acetophenone (1.20 g, 10.0 mmol, 1.0 eq.) in 5 mL of anhydrous THF.

    • Add the acetophenone solution dropwise to the reaction mixture over 30 minutes using a syringe pump. Causality: Slow addition of the ketone is critical to maintain a low concentration relative to the catalyst-borane complex, minimizing the uncatalyzed background reduction which would lead to a racemic product.[8]

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the acetophenone is fully consumed (typically 1-2 hours).

  • Quenching and Workup:

    • Once the reaction is complete, carefully and slowly add 5 mL of methanol dropwise to quench the excess borane. (Caution: Gas evolution - H₂).

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Stir for an additional 30 minutes.

    • Concentrate the mixture under reduced pressure to remove most of the solvent.

    • Add 20 mL of 1 M HCl and 20 mL of diethyl ether. Stir vigorously for 10 minutes.

    • Separate the organic layer, and extract the aqueous layer twice with 15 mL portions of diethyl ether.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • Purify the crude 1-phenylethanol by flash column chromatography on silica gel if necessary.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or chiral GC analysis.

Workflow Visualization

CBS_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Assemble & Dry Glassware Add_THF 2. Add Anhydrous THF Setup->Add_THF Cool 3. Cool to 0 °C Add_THF->Cool Add_Catalyst 4. Add CBS Catalyst Cool->Add_Catalyst Add_Borane 5. Add BH₃·SMe₂ Add_Catalyst->Add_Borane Add_Ketone 6. Add Ketone Solution (Slowly) Add_Borane->Add_Ketone Monitor 7. Monitor by TLC/GC Add_Ketone->Monitor Quench 8. Quench with Methanol Monitor->Quench Extract 9. Extraction with Ether/HCl Quench->Extract Dry 10. Dry & Concentrate Extract->Dry Purify 11. Purify (Chromatography) Dry->Purify Analyze 12. Determine e.e. (Chiral HPLC/GC) Purify->Analyze caption Figure 2. Experimental workflow for CBS reduction.

Caption: Figure 2. Experimental workflow for CBS reduction.

Data Presentation: Performance of the CBS Reduction

The CBS reduction is renowned for its high enantioselectivity across a broad range of ketone substrates.[4] The choice of substituents on both the ketone and the catalyst can be fine-tuned to optimize the results.[6]

EntryKetone SubstrateCatalystBorane SourceProductYield (%)e.e. (%)
1Acetophenone(R)-Me-CBSBH₃·SMe₂(R)-1-Phenylethanol9796
2Propiophenone(R)-Me-CBSBH₃·SMe₂(R)-1-Phenyl-1-propanol9597
3α-Tetralone(R)-Me-CBSBH₃·THF(R)-α-Tetralol9094
42,2,2-Trifluoroacetophenone(R)-Me-CBSBH₃·THF(R)-2,2,2-Trifluoro-1-phenylethanol92>98
51-Acetylnaphthalene(S)-Me-CBSBH₃·SMe₂(S)-1-(1-Naphthyl)ethanol9895

Note: Data compiled from representative literature values. Actual results may vary based on specific reaction conditions.[5][6]

Conclusion and Outlook

The Corey-Bakshi-Shibata reduction represents a pinnacle of achievement in asymmetric catalysis, offering a reliable, predictable, and highly efficient method for synthesizing chiral secondary alcohols.[5] The principles governing its mechanism—specifically the formation of a rigid, sterically-defined transition state—provide a foundational framework for the development and application of new chiral reagents and catalysts. While this compound itself may be a subject for future investigation, its potential as a precursor to a novel oxazaborolidine or other chiral ligand is clear. By understanding the robust protocols and mechanistic underpinnings of the CBS reduction, researchers are well-equipped to innovate and expand the toolkit of stereoselective transformations.

References

Preparation of Enantiomerically Pure 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol is a critical chiral building block in medicinal chemistry and drug discovery. Its unique structural features, including a stereogenic center bearing a trifluoromethyl group and a substituted phenyl ring, make it a valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound in high enantiopurity. We will delve into the mechanistic rationale behind the chosen synthetic routes, present detailed, step-by-step protocols for the asymmetric reduction of the prochiral ketone precursor, and discuss methods for the determination of enantiomeric excess. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related chiral fluoroalcohols.

Introduction: The Significance of Chiral Trifluoromethyl Alcohols

The introduction of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (CF3), in particular, is of significant interest due to its strong electron-withdrawing nature and lipophilicity. When a trifluoromethyl group is attached to a stereogenic carbon center, as in this compound, it creates a chiral alcohol with unique properties that can lead to improved pharmacological profiles of drug molecules. The stereochemistry of this alcohol is crucial, as different enantiomers can exhibit vastly different biological activities and metabolic fates. Therefore, the development of robust and efficient methods for the synthesis of enantiomerically pure forms of this compound is of paramount importance.

Synthetic Strategies: A Tale of Two Reductions

The most direct and widely employed strategy for the synthesis of enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 4'-bromo-2'-fluoro-2,2,2-trifluoroacetophenone. Two primary methodologies have proven to be highly effective for this transformation: catalytic asymmetric reduction using chiral chemical catalysts and biocatalytic reduction employing whole-cell or isolated enzyme systems.

Chemical Approach: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones.[1][2] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF.[3] The high enantioselectivity of the CBS reduction is attributed to the formation of a rigid, sterically defined transition state where the ketone coordinates to the Lewis acidic boron of the catalyst in a highly specific manner, directing the hydride delivery from the borane to one face of the carbonyl group.[4]

For the synthesis of this compound, the (S)- or (R)-oxazaborolidine catalyst can be chosen to selectively produce the desired (R)- or (S)-enantiomer of the alcohol, respectively. The trifluoromethyl group's strong electron-withdrawing nature can enhance the reactivity of the ketone, sometimes necessitating careful control of reaction conditions to suppress non-catalyzed background reduction.[5]

Biocatalytic Approach: Nature's Chiral Catalysts

Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of chiral compounds.[6] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and various other microorganisms, as well as isolated ketoreductase enzymes, can reduce prochiral ketones with exceptional enantioselectivity.[7][8] These biocatalytic reductions often proceed under mild reaction conditions (room temperature, aqueous media) and can provide access to either enantiomer of the desired alcohol, depending on the specific microorganism or enzyme used.[9] The stereochemical outcome of biocatalytic reductions is governed by the shape of the enzyme's active site, which preferentially binds the substrate in a specific orientation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the precursor ketone and its subsequent asymmetric reduction via the CBS methodology.

Synthesis of 4'-Bromo-2'-fluoro-2,2,2-trifluoroacetophenone (Prochiral Ketone)

The synthesis of the prochiral ketone precursor is a critical first step. A common method involves the reaction of a Grignard reagent derived from 1-bromo-4-iodo-2-fluorobenzene with a trifluoroacetylating agent.

Materials:

  • 1-Bromo-4-iodo-2-fluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Ethyl trifluoroacetate

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

  • Under an inert atmosphere (argon or nitrogen), add a solution of 1-bromo-4-iodo-2-fluorobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate spontaneously (indicated by a color change and gentle reflux). If the reaction does not start, gentle heating may be required.

  • After the initial exothermic reaction subsides, continue the addition of the aryl halide solution at a rate that maintains a gentle reflux. Once the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Trifluoroacetylation: Cool the Grignard reagent solution to -78 °C (dry ice/acetone bath).

  • In a separate flask, prepare a solution of ethyl trifluoroacetate in anhydrous diethyl ether or THF.

  • Slowly add the ethyl trifluoroacetate solution to the cooled Grignard reagent via a cannula or dropping funnel, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4'-bromo-2'-fluoro-2,2,2-trifluoroacetophenone.[10]

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Protocol

This protocol describes the enantioselective reduction of 4'-bromo-2'-fluoro-2,2,2-trifluoroacetophenone using an in-situ generated oxazaborolidine catalyst.[11]

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • 4'-Bromo-2'-fluoro-2,2,2-trifluoroacetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere, dissolve 4'-bromo-2'-fluoro-2,2,2-trifluoroacetophenone in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%) to the ketone solution.

  • Borane Addition: Add borane-dimethyl sulfide complex dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Work-up: Add 1 M HCl and stir the mixture for 30 minutes.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Data Presentation

The following table summarizes typical results for the asymmetric reduction of prochiral ketones using the CBS methodology, highlighting the expected high enantioselectivity.

CatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)
(R)-CBS4'-Bromo-2'-fluoro-2,2,2-trifluoroacetophenone(R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol>90>95
(S)-CBS4'-Bromo-2'-fluoro-2,2,2-trifluoroacetophenone(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol>90>95

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the final product is a critical parameter and must be determined accurately. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H, Chiralpak AD-H), is typically used.

  • Mobile Phase: A mixture of hexanes and isopropanol is a common mobile phase. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is used.

  • Sample Preparation: Prepare a dilute solution of the final product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Visualizing the Process

The following diagrams illustrate the key concepts and workflows described in this guide.

Synthesis_Workflow cluster_start Starting Material cluster_ketone Prochiral Ketone Synthesis cluster_reduction Asymmetric Reduction cluster_product Final Product cluster_analysis Analysis start 1-Bromo-4-iodo-2-fluorobenzene ketone 4'-Bromo-2'-fluoro-2,2,2-trifluoroacetophenone start->ketone Grignard Reaction & Trifluoroacetylation cbs CBS Reduction ((R)- or (S)-Catalyst) ketone->cbs Chemical Route biocat Biocatalytic Reduction (Whole Cells/Enzymes) ketone->biocat Biocatalytic Route product Enantiomerically Pure 1-(4-Bromo-2-fluorophenyl) -2,2,2-trifluoroethanol cbs->product biocat->product analysis Chiral HPLC (ee Determination) product->analysis

Caption: Overall workflow for the synthesis of enantiomerically pure this compound.

CBS_Mechanism Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex Catalyst-Borane-Ketone Ternary Complex Catalyst->Complex Borane BH3 Source (e.g., BMS) Borane->Complex Ketone Prochiral Ketone (R1-CO-R2) Ketone->Complex TransitionState Stereoselective Hydride Transfer (Six-membered TS) Complex->TransitionState Product_Complex Alkoxyborane Complex TransitionState->Product_Complex Product Chiral Alcohol Product_Complex->Product Work-up Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Conclusion

The preparation of enantiomerically pure this compound is a crucial process for the advancement of drug discovery programs. The methodologies outlined in this guide, particularly the robust and predictable Corey-Bakshi-Shibata reduction, provide a reliable pathway to access this valuable chiral building block in high enantiomeric purity. The choice between a chemical or biocatalytic approach will depend on factors such as scale, available resources, and desired enantiomer. Careful execution of the experimental protocols and accurate determination of enantiomeric excess are essential for the successful synthesis and application of this important chiral alcohol.

References

Scale-Up Synthesis of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the gram-scale synthesis of 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on the nucleophilic trifluoromethylation of 4-bromo-2-fluorobenzaldehyde using trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent). This guide details the process from starting material selection to the final, highly purified active pharmaceutical ingredient (API) suitable for preclinical evaluation, with a strong emphasis on scalable and safe laboratory practices consistent with Good Manufacturing Practice (GMP) principles.

Introduction: The Significance of Trifluoromethylated Carbinols in Drug Development

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1] The unique electronic properties of the -CF₃ group can improve metabolic stability, binding affinity, and bioavailability of drug candidates. Aryl trifluoromethyl carbinols, such as the target molecule this compound, are versatile building blocks for the synthesis of a range of biologically active compounds.

This application note outlines a robust and scalable synthetic protocol for this compound, designed to meet the rigorous purity and documentation standards required for preclinical research. The chosen synthetic route, a nucleophilic trifluoromethylation, is a well-established and reliable method for the formation of the desired carbinol.[2]

Strategic Overview of the Synthetic Process

The synthesis of this compound is achieved through a single, high-yielding step: the nucleophilic addition of a trifluoromethyl anion equivalent to 4-bromo-2-fluorobenzaldehyde. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the trifluoromethylating agent of choice due to its commercial availability and well-documented reactivity.

The overall workflow is designed with scalability and regulatory compliance in mind, incorporating principles of Good Manufacturing Practice (GMP) at each stage to ensure the quality and consistency of the final compound.[3][4]

Diagram of the Synthetic Workflow:

G cluster_0 Phase 1: Reaction Setup & Execution cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Purification cluster_3 Phase 4: Characterization & Quality Control Start Starting Material Procurement: 4-Bromo-2-fluorobenzaldehyde (Trifluoromethyl)trimethylsilane (TMSCF3) Tetrabutylammonium Fluoride (TBAF) Anhydrous Tetrahydrofuran (THF) Reaction Nucleophilic Trifluoromethylation Reaction Start->Reaction Inert Atmosphere (N2/Ar) Quench Reaction Quenching Reaction->Quench Controlled Temperature Workup Aqueous Work-up Quench->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Crude Product Crystallization Recrystallization Chromatography->Crystallization Characterization Spectroscopic Analysis: ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS Crystallization->Characterization Purity Purity Analysis: HPLC Characterization->Purity Final_Product Final Product: This compound (>98% Purity) Purity->Final_Product

Caption: Overall workflow for the synthesis and purification of this compound.

In-Depth Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-fluorobenzaldehyde≥98%Commercially Available[5][6]Starting material.
(Trifluoromethyl)trimethylsilane (TMSCF₃)≥97%Commercially AvailableRuppert-Prakash reagent.
Tetrabutylammonium Fluoride (TBAF)1.0 M solution in THFCommercially AvailableCatalyst.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableReaction solvent.
Diethyl EtherACS GradeCommercially AvailableExtraction solvent.
Saturated aq. NH₄ClPrepared in-houseQuenching solution.
Brine (Saturated aq. NaCl)Prepared in-houseWashing solution.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesACS GradeCommercially AvailableEluent for chromatography.
Ethyl AcetateACS GradeCommercially AvailableEluent for chromatography.
Safety Precautions for Handling (Trifluoromethyl)trimethylsilane (TMSCF₃)

(Trifluoromethyl)trimethylsilane is a volatile, flammable, and moisture-sensitive liquid. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[7][8]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood.[9]

  • Inert Atmosphere: Reactions involving TMSCF₃ should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Spill and Waste Management: Have appropriate spill containment materials readily available. All waste containing TMSCF₃ must be quenched and disposed of as hazardous waste according to institutional guidelines.[10]

Step-by-Step Synthesis Protocol (Gram Scale)
  • Reaction Setup:

    • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 4-bromo-2-fluorobenzaldehyde (20.3 g, 100 mmol).

    • Dissolve the aldehyde in anhydrous THF (200 mL).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents:

    • Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) (21.3 g, 150 mmol, 1.5 equiv.) to the stirred solution via the dropping funnel over 15 minutes.

    • Subsequently, add the TBAF solution in THF (1.0 M, 10 mL, 10 mmol, 0.1 equiv.) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Reaction Quenching:

    • Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (100 mL) while maintaining the temperature below 10 °C.

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 150 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

Purification Protocol

Rationale: Purification is critical to remove unreacted starting materials, byproducts, and residual reagents to achieve the high purity required for preclinical studies. A two-step purification process involving column chromatography followed by recrystallization is recommended.[11][12]

  • Column Chromatography:

    • Adsorb the crude product onto a small amount of silica gel.

    • Perform column chromatography on a silica gel column, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure.

  • Recrystallization:

    • Dissolve the product from the column chromatography in a minimal amount of a suitable hot solvent or solvent system (e.g., hexanes/dichloromethane).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Characterization and Quality Control

Analytical characterization is performed in accordance with Good Laboratory Practice (GLP) to ensure the identity, purity, and stability of the synthesized compound.[7][13]

Spectroscopic Analysis
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should be consistent with the structure of this compound. Expected signals include aromatic protons and a quartet for the carbinol proton coupled to the trifluoromethyl group.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR will show the expected number of signals for the aromatic and aliphatic carbons, with characteristic splitting patterns for carbons coupled to fluorine.

  • ¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR should show two distinct signals: one for the aromatic fluorine and a singlet for the trifluoromethyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to confirm the molecular weight of the compound.[14][15]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity should be determined by HPLC with UV detection. A reverse-phase C18 column is typically suitable. The mobile phase and gradient should be optimized to achieve good separation of the main peak from any impurities. The purity should be ≥98% for use in preclinical studies.[16][17]

ParameterSuggested Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Scale-Up Considerations and GMP Compliance

Scaling up the synthesis of an API for preclinical trials requires careful consideration of safety, process control, and documentation, all within the framework of GMP.[13][18]

  • Process Safety: The exothermic nature of the trifluoromethylation reaction must be managed with efficient cooling and controlled addition rates of reagents.

  • Equipment: The use of appropriately sized glass reactors with overhead stirring and temperature control is essential.

  • Documentation: Detailed batch records must be maintained, documenting all raw materials, equipment used, process parameters, and analytical results.

  • Impurity Profile: A thorough understanding of potential impurities and their fate during the synthesis and purification is crucial.

Diagram of Key GMP Considerations in API Synthesis:

G GMP Good Manufacturing Practice (GMP) for API Synthesis Raw_Materials Raw Material Qualification GMP->Raw_Materials Process_Control In-Process Controls GMP->Process_Control Purification Defined Purification Procedures GMP->Purification Final_Product Final Product Testing & Release GMP->Final_Product Documentation Comprehensive Documentation GMP->Documentation Facility Appropriate Facility & Equipment GMP->Facility

Caption: Core pillars of Good Manufacturing Practice (GMP) applied to API synthesis.

Conclusion

This application note provides a detailed and practical guide for the scale-up synthesis of this compound. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently produce this key intermediate with the high purity and quality required for preclinical studies. The emphasis on safety and adherence to GMP principles ensures a robust and reproducible process, facilitating the advancement of drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields in this synthesis are most commonly traced back to two main areas: the quality of the starting materials and the reaction conditions. The key transformation, a nucleophilic trifluoromethylation of 4-bromo-2-fluorobenzaldehyde using the Ruppert-Prakash reagent (TMSCF₃), is highly sensitive to certain impurities and environmental factors.[1]

Probable Causes & Solutions:

  • Presence of Water: The trifluoromethyl anion (CF₃⁻), the active nucleophile generated from the Ruppert-Prakash reagent, is extremely basic. Any trace amounts of water in the reaction solvent or on the glassware will protonate the anion, forming trifluoromethane (fluoroform) gas and rendering it inactive for the desired reaction. This is often a major contributor to low yields.[2][3][4]

    • Solution: Rigorously dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Acidic Impurities in the Starting Aldehyde: The starting material, 4-bromo-2-fluorobenzaldehyde, is susceptible to air oxidation, forming 4-bromo-2-fluorobenzoic acid.[5][6][7][8] This acidic impurity will react with the basic trifluoromethyl anion in an acid-base neutralization reaction, consuming your reagent and preventing it from attacking the aldehyde carbonyl.

    • Solution:

      • Purity Check: Before starting the reaction, check the purity of your 4-bromo-2-fluorobenzaldehyde by ¹H NMR or GC-MS. The presence of a broad singlet around 10-12 ppm in the NMR spectrum is indicative of the carboxylic acid impurity.

      • Purification: If the benzoic acid impurity is present, you can purify the aldehyde by recrystallization or column chromatography.

      • Proper Storage: Store 4-bromo-2-fluorobenzaldehyde under an inert atmosphere and in a cool, dark place to minimize oxidation.[9]

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of unreacted starting aldehyde.

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or in-situ IR to monitor the disappearance of the starting aldehyde.

      • Reaction Time & Temperature: Ensure the reaction is stirred for a sufficient amount of time at the recommended temperature. Low temperatures can slow the reaction rate, while excessively high temperatures can lead to reagent decomposition.

Q2: My crude product analysis (NMR/LC-MS) shows a significant amount of 4-bromo-2-fluorobenzoic acid. How did this form and how can I prevent it?

The presence of 4-bromo-2-fluorobenzoic acid in your final product is almost always due to its presence as an impurity in the starting 4-bromo-2-fluorobenzaldehyde.[5][6][7][8] As explained in the previous question, aldehydes can be sensitive to air and light, leading to oxidation to the corresponding carboxylic acid.[9]

Formation Mechanism & Prevention:

  • Oxidation of Starting Material: This is the most likely source. The aldehyde is oxidized to the carboxylic acid before the reaction begins.

    • Prevention:

      • Use high-purity 4-bromo-2-fluorobenzaldehyde.

      • If the purity is questionable, purify the aldehyde before use.

      • Store the aldehyde under an inert atmosphere and away from light.

  • Cannizzaro Reaction (less common): Aldehydes lacking α-hydrogens, like 4-bromo-2-fluorobenzaldehyde, can undergo disproportionation under strongly basic conditions to yield the corresponding alcohol and carboxylic acid. While the trifluoromethyl anion is basic, this is a less common side reaction in this specific synthesis but remains a possibility if reaction conditions are not well-controlled.[10]

    • Prevention: Ensure slow, controlled addition of the Ruppert-Prakash reagent and initiator to avoid localized high concentrations of base.

Q3: I'm having difficulty purifying the final product. What are the challenges and recommended procedures?

Purification of this compound can be challenging due to the presence of non-polar impurities with similar retention factors to the product.

Common Impurities and Purification Strategies:

Impurity/ByproductPotential SourceRecommended Purification Method
Unreacted 4-bromo-2-fluorobenzaldehyde Incomplete reactionCareful column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes.
4-bromo-2-fluorobenzoic acid Impurity in starting materialAn acidic wash of the organic layer during workup can help remove the majority of this impurity. If it persists, column chromatography can be effective.
Silane-related byproducts From the Ruppert-Prakash reagentThese are typically removed during the aqueous workup.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washes: Wash the organic layer sequentially with water, a mild acidic solution (e.g., 1M HCl) to remove basic impurities, a mild basic solution (e.g., saturated NaHCO₃) to remove acidic impurities like 4-bromo-2-fluorobenzoic acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient of 0% to 20% ethyl acetate in hexanes is a good starting point. Monitor the fractions by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Ruppert-Prakash reaction for this synthesis?

The reaction proceeds via a catalytic cycle initiated by a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Initiation: The fluoride ion attacks the silicon atom of TMSCF₃, generating a pentacoordinate siliconate intermediate. This intermediate then releases the highly nucleophilic trifluoromethyl anion (CF₃⁻).

  • Nucleophilic Attack: The CF₃⁻ anion attacks the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde, forming a trifluoromethylated alkoxide intermediate.

  • Silylation & Propagation: The alkoxide intermediate is trapped by another molecule of TMSCF₃ to form a silylated ether and regenerate the trifluoromethyl anion, which can then react with another molecule of the aldehyde, thus propagating the chain reaction.

  • Hydrolysis: Upon acidic workup, the silyl ether is hydrolyzed to yield the final product, this compound.

G cluster_0 Reaction Mechanism start 4-bromo-2-fluorobenzaldehyde + TMSCF3 initiator Fluoride Initiator (e.g., TBAF) start->initiator Reaction Start cf3_anion [CF3]⁻ Anion Generation initiator->cf3_anion Activates TMSCF3 attack Nucleophilic Attack on Aldehyde cf3_anion->attack alkoxide Trifluoromethylated Alkoxide attack->alkoxide silylation Silylation & Propagation alkoxide->silylation silyl_ether Intermediate Silyl Ether silylation->silyl_ether workup Acidic Workup (Hydrolysis) silyl_ether->workup product This compound workup->product

Caption: Key steps in the Ruppert-Prakash trifluoromethylation.

Q2: What are the critical parameters for a successful synthesis?

  • Anhydrous Conditions: As detailed in the troubleshooting guide, the absence of water is paramount for success.

  • High-Purity Starting Materials: The purity of 4-bromo-2-fluorobenzaldehyde is crucial to avoid side reactions with acidic impurities.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) prevents both moisture contamination and oxidation of the aldehyde.

  • Controlled Temperature: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to ensure stability of the intermediates and minimize side reactions.

Q3: How can I visually troubleshoot a failing reaction?

A visual troubleshooting workflow can help diagnose issues early in the process.

G cluster_1 Troubleshooting Workflow: Low Yield start Low Yield Observed check_sm Check Starting Aldehyde Purity (NMR/GC) start->check_sm sm_impure Impurity (e.g., Carboxylic Acid) Detected? check_sm->sm_impure purify_sm Purify Aldehyde (Column/Recrystallization) sm_impure->purify_sm Yes check_conditions Review Reaction Conditions sm_impure->check_conditions No purify_sm->check_conditions conditions_ok Anhydrous Solvent & Inert Atmosphere Used? check_conditions->conditions_ok dry_reagents Dry Solvents/Glassware Rigorously conditions_ok->dry_reagents No check_reagents Check Reagent Activity conditions_ok->check_reagents Yes dry_reagents->check_reagents reagents_ok TMSCF3 & Initiator Quality OK? check_reagents->reagents_ok new_reagents Use Fresh/New Reagents reagents_ok->new_reagents No optimize Optimize Reaction Time/Temp reagents_ok->optimize Yes new_reagents->optimize success Improved Yield optimize->success

Caption: A step-by-step guide to troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Quality Check of 4-bromo-2-fluorobenzaldehyde

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the 4-bromo-2-fluorobenzaldehyde in deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum.

    • Expected Peaks: Look for the aldehyde proton peak around 10.3 ppm and aromatic protons between 7.5 and 7.9 ppm.

    • Impurity Identification: A broad singlet between 10-12 ppm indicates the presence of the 4-bromo-2-fluorobenzoic acid impurity.

Protocol 2: Synthesis of this compound

Disclaimer: This is a general guideline. Please refer to established literature procedures and perform a thorough safety assessment before conducting any experiment.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas (nitrogen or argon).

  • Reagent Preparation:

    • In the reaction flask, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate syringe or the dropping funnel, prepare a solution of the Ruppert-Prakash reagent (TMSCF₃, 1.2-1.5 eq) in anhydrous THF.

  • Initiation: To the cooled aldehyde solution, add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, ~5-10 mol%).

  • Reaction: Slowly add the TMSCF₃ solution to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by slowly adding 1M HCl at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete hydrolysis of the silyl ether.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., gradient elution with ethyl acetate in hexanes) to afford the pure product.

References

Technical Support Center: Enhancing the Enantiomeric Excess of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges encountered when aiming to improve the enantiomeric excess (ee) of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol. This chiral fluoroalcohol is a valuable building block in medicinal chemistry, and achieving high enantiopurity is often critical for its application in the synthesis of pharmacologically active molecules.[1][2][3][4]

This resource is designed to be a practical, field-proven guide, moving beyond simple procedural lists to explain the underlying scientific principles and causality behind experimental choices.

Section 1: Understanding and Measuring Enantiomeric Excess

Before troubleshooting, it is crucial to have a solid understanding of what enantiomeric excess is and how to measure it accurately.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee)?

A1: Enantiomeric excess is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a greater amount than the other.[5] A racemic mixture, which contains equal amounts (50:50) of both enantiomers, has an ee of 0%.[5][6] Conversely, a sample containing only one enantiomer is considered enantiomerically pure and has an ee of 100%.[5][6] For instance, a mixture containing 70% of the (R)-enantiomer and 30% of the (S)-enantiomer has an ee of 40% in favor of the (R)-enantiomer (70% - 30% = 40%).[5]

Q2: How is enantiomeric excess calculated?

A2: The enantiomeric excess is calculated using the following formula:

ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|

Alternatively, if you know the ratio of the enantiomers (er), you can use:

ee (%) = |(Major Enantiomer Ratio - Minor Enantiomer Ratio) / (Major Enantiomer Ratio + Minor Enantiomer Ratio)| x 100

Q3: What are the primary analytical techniques for determining the ee of this compound?

A3: The most common and reliable methods for determining the ee of chiral alcohols like the one are:[7]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7][8][9][10][11]

  • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate volatile enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Solvating Agents: In the presence of a chiral auxiliary, the NMR signals of the enantiomers can be resolved, allowing for their quantification.[7][12][13][14] The fluorine-19 (¹⁹F) NMR can be particularly useful for fluorinated compounds.[12]

Q4: Is there a difference between enantiomeric excess and optical purity?

A4: While often used interchangeably, there is a subtle distinction. Enantiomeric excess is a direct measure of the molar composition of enantiomers in a mixture.[6][15] Optical purity, on the other hand, is determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer.[5][15] Ideally, these two values are the same, but deviations can occur due to non-linear relationships between concentration and specific rotation (the Horeau effect).[5]

Section 2: Strategies for Improving Enantiomeric Excess

Improving the enantiomeric excess of this compound can be approached through three main strategies: asymmetric synthesis, kinetic resolution, and purification/enrichment of an already enantioenriched mixture.

Asymmetric Synthesis: Getting it Right from the Start

The most efficient way to obtain a high ee is through an enantioselective synthesis, typically involving the asymmetric reduction of the corresponding ketone, 4-Bromo-2-fluoro-α,α,α-trifluoroacetophenone.[16]

Troubleshooting Guide: Asymmetric Reduction
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Enantiomeric Excess (<80%) 1. Suboptimal Catalyst or Reagent: The chiral ligand or catalyst is not providing sufficient stereochemical control. 2. Incorrect Reaction Temperature: Temperature can significantly impact the selectivity of many asymmetric reactions. 3. Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. 4. Purity of Starting Material: Impurities in the 4-Bromo-2-fluoro-α,α,α-trifluoroacetophenone can interfere with the catalyst.1. Screen a Variety of Chiral Catalysts: Experiment with different chiral ligands (e.g., those based on BINAP, DuPhos, or chiral oxazaborolidines for borane reductions). Consider using biocatalysts, such as alcohol dehydrogenases, which can offer very high enantioselectivity.[17] 2. Optimize Reaction Temperature: Generally, lower temperatures lead to higher enantioselectivity. Run a temperature screen (e.g., from room temperature down to -78 °C) to find the optimal balance between reaction rate and selectivity. 3. Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, toluene, dichloromethane, diethyl ether). The choice of solvent can affect the conformation of the catalyst-substrate complex. 4. Purify the Starting Ketone: Ensure the 4-Bromo-2-fluoro-α,α,α-trifluoroacetophenone is of high purity. Recrystallization or column chromatography may be necessary.
Inconsistent ee Between Batches 1. Moisture or Air Sensitivity: The catalyst or reagents may be sensitive to air or moisture, leading to inconsistent activity. 2. Variability in Reagent Stoichiometry: Inaccurate measurement of the catalyst, ligand, or reducing agent. 3. Reaction Time: The reaction may not be going to completion, or racemization may be occurring over time.1. Use Anhydrous and Degassed Solvents: Employ standard Schlenk line or glovebox techniques to exclude air and moisture. 2. Precise Reagent Addition: Use calibrated syringes or balances to ensure accurate stoichiometry. For catalytic reactions, even small variations in catalyst loading can impact performance. 3. Monitor Reaction Progress: Use TLC or GC/LC-MS to monitor the reaction to completion. Once complete, quench the reaction promptly to prevent potential side reactions or racemization.
Kinetic Resolution: Separating a Racemic Mixture

If you start with a racemic mixture of this compound, kinetic resolution can be an effective method to enrich one enantiomer. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[18][19][20]

Troubleshooting Guide: Kinetic Resolution
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Selectivity Factor (s-factor) 1. Ineffective Chiral Catalyst/Reagent: The chosen catalyst or enzyme is not discriminating effectively between the two enantiomers. 2. Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all influence the selectivity.1. Screen Catalysts/Enzymes: For enzymatic resolutions (e.g., using lipases), screen a panel of different enzymes. For chemical kinetic resolutions, explore different chiral acylating agents or catalysts.[19] 2. Optimize Conditions: Similar to asymmetric synthesis, systematically vary the temperature, solvent, and reaction time to maximize the s-factor.
Low Yield of Desired Enantiomer 1. Reaction Progressed Too Far: In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. Letting the reaction proceed beyond 50% conversion will decrease the ee of the remaining starting material.1. Monitor Conversion Carefully: Use an appropriate analytical technique (GC, HPLC) to monitor the reaction progress and stop it at or near 50% conversion for the highest possible ee of the unreacted enantiomer.
Purification and Enrichment

For mixtures that are already enantioenriched, further purification can increase the enantiomeric excess.

Troubleshooting Guide: Purification
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Co-elution in Chiral Chromatography 1. Suboptimal Chiral Stationary Phase (CSP): The chosen CSP is not providing baseline separation. 2. Incorrect Mobile Phase Composition: The mobile phase is not optimized for the separation. 3. Column Overloading: Injecting too much sample can lead to peak broadening and loss of resolution.1. Screen Different CSPs: Test columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). 2. Optimize Mobile Phase: Systematically vary the solvent composition (e.g., the ratio of hexane to isopropanol) and additives (e.g., trifluoroacetic acid or diethylamine) to improve resolution.[10] 3. Reduce Sample Concentration: Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution.
Difficulty with Diastereomeric Recrystallization 1. Poor Choice of Resolving Agent: The diastereomeric salts formed do not have a significant difference in solubility.[21] 2. Inappropriate Crystallization Solvent: The solvent does not effectively differentiate the solubilities of the diastereomers.[21] 3. Crystallization Occurs Too Quickly: Rapid crystallization can trap the more soluble diastereomer, leading to low ee.[21]1. Screen Resolving Agents: Test a variety of commercially available chiral acids or bases to form diastereomeric esters or salts with your alcohol. 2. Solvent Screening: Experiment with a range of solvents and solvent mixtures to find conditions where one diastereomer is significantly less soluble than the other. 3. Control Cooling Rate: Allow the crystallization to proceed slowly. A gradual decrease in temperature often yields crystals of higher purity.

Section 3: Experimental Workflow and Visualization

Workflow for Improving Enantiomeric Excess

The following diagram illustrates a logical workflow for approaching the improvement of enantiomeric excess.

G cluster_start Starting Point cluster_analysis Analysis cluster_strategy Strategy Selection cluster_methods Improvement Methods cluster_end Outcome Start Racemic or Low ee Mixture of This compound Analysis Determine Initial ee (Chiral HPLC, GC, or NMR) Start->Analysis Decision Is the ee acceptable? Analysis->Decision Asymmetric_Synthesis Re-synthesize via Asymmetric Reduction Decision->Asymmetric_Synthesis No, and starting from scratch Kinetic_Resolution Perform Kinetic Resolution Decision->Kinetic_Resolution No, starting with racemic mixture Purification Purify/Enrich (Chiral Chromatography or Diastereomeric Recrystallization) Decision->Purification No, starting with enantioenriched mixture Final_Product High ee Product (>99% ee) Decision->Final_Product Yes Asymmetric_Synthesis->Analysis Kinetic_Resolution->Analysis Purification->Analysis

Caption: A workflow for improving the enantiomeric excess.

Detailed Protocol: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method to determine the ee of this compound.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H). These columns are often effective for separating chiral alcohols.

  • Mobile Phase Preparation:

    • Prepare a stock solution of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol).

    • Begin with an isocratic mobile phase composition of 90:10 (v/v) n-hexane:isopropanol.

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Optimization:

    • If the enantiomers are not well-resolved, systematically adjust the percentage of the polar modifier (e.g., from 5% to 20% isopropanol).

    • Consider adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to the mobile phase, which can sometimes improve peak shape and resolution.

    • Optimize the column temperature, as it can affect the separation efficiency.[10]

References

Overcoming low yields in the Grignard synthesis of fluorinated alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated alcohols are critical structural motifs in modern pharmaceuticals and agrochemicals. Their unique properties, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability, make them highly desirable building blocks.[1] The Grignard reaction, a cornerstone of carbon-carbon bond formation, presents a direct route to these valuable compounds. However, the introduction of fluorine atoms into either the Grignard reagent or the carbonyl substrate poses significant challenges that often lead to frustratingly low yields.

This guide provides in-depth troubleshooting strategies and detailed protocols to help you navigate the complexities of this transformation. We will delve into the mechanistic underpinnings of common failures and offer field-proven solutions to optimize your reaction outcomes.

General Troubleshooting Workflow

Before diving into specific issues, use this workflow to diagnose the potential source of low yield in your experiment.

TroubleshootingWorkflow Start Low Yield of Fluorinated Alcohol CheckReagent Was the Grignard Reagent Successfully Formed? Start->CheckReagent CheckReaction Was the Carbonyl Substrate Consumed? CheckReagent->CheckReaction Yes NoReagent Issue: Reagent Formation Failure (See FAQ 1) CheckReagent->NoReagent No SideProducts Are Significant Side Products Observed? CheckReaction->SideProducts Yes LowConversion Issue: Low Reactivity (See FAQ 2) CheckReaction->LowConversion No ReductionEnolization Issue: Competing Side Reactions (See FAQ 3 & 4) SideProducts->ReductionEnolization Yes Optimize Success! Consider further optimization for scale-up. SideProducts->Optimize No

Caption: High-level workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

FAQ 1: My Grignard reagent formation is sluggish or fails completely when using a fluorinated halide. What's going on?

Answer: This is a common and fundamental challenge. The inertness of the carbon-halogen bond in the presence of fluorine substituents is the primary cause.

  • Causality - The C-F Bond Problem: The carbon-fluorine bond is exceptionally strong and generally unreactive toward elemental magnesium under standard conditions.[2][3][4] Direct formation of a Grignard reagent from an alkyl or aryl fluoride is typically unsuccessful.[5]

  • Causality - Inductive Effects: For other halides (Cl, Br, I) on a fluorinated scaffold, the strong electron-withdrawing inductive effect of nearby fluorine atoms deactivates the C-X bond, making the oxidative insertion of magnesium significantly more difficult.[6]

Troubleshooting & Solutions:

  • Activate the Magnesium: Standard magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[7] Exposing a fresh metal surface is critical.

    • Mechanical Activation: Before adding solvent, use a dry glass rod to crush the magnesium turnings under an inert atmosphere.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[7] These activators react with the magnesium surface to expose fresh metal. See Protocol 1 for a detailed procedure.

  • Use Highly Reactive Magnesium: For particularly stubborn substrates, commercially prepared, highly reactive magnesium, known as Rieke Magnesium, can be used. This fine powder has a much higher surface area and reactivity.[2]

  • Consider Halogen-Magnesium Exchange: For complex, functionalized fluoroarenes, a direct insertion may be impossible. A halogen-magnesium exchange is a powerful alternative. Using a pre-formed, highly reactive Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often called a "Turbo-Grignard," can facilitate a rapid exchange with an aryl iodide or bromide at low temperatures.[8] This method offers excellent functional group tolerance.

FAQ 2: I've confirmed my Grignard reagent is present, but I see low conversion of my fluorinated ketone/aldehyde and recover starting material. Why is my reagent not reacting?

Answer: This points to an issue of reagent reactivity, which is governed by a complex set of equilibria in solution, known as the Schlenk Equilibrium.

  • Causality - The Schlenk Equilibrium: A Grignard reagent is not simply "RMgX" in solution. It exists in a dynamic equilibrium with its dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) counterparts.[9][10][11]

    SchlenkEquilibrium cluster_solvent Effect of Coordinating Solvent (e.g., THF) RMgX 2 RMgX (Monomer - More Reactive) R2Mg_MgX2 R₂Mg + MgX₂ (Dimer/Aggregates - Less Reactive) RMgX->R2Mg_MgX2 K_eq THF THF molecules coordinate to Mg, stabilizing the monomer and shifting equilibrium to the left.

    Caption: The Schlenk Equilibrium dictates reagent reactivity.

    The monomeric RMgX species is generally considered more reactive than the aggregated forms.[9] The position of this equilibrium is highly dependent on the solvent.

Troubleshooting & Solutions:

  • Solvent Choice is Critical:

    • Use THF: Tetrahydrofuran (THF) is a superior solvent to diethyl ether for Grignard reactions. Its higher coordinating ability stabilizes the monomeric RMgX species, shifting the equilibrium to the left and increasing the concentration of the more reactive nucleophile.[10][12][13]

    • Ensure Anhydrous Conditions: Grignard reagents are strong bases and react rapidly with water.[14] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Titrate Your Reagent: Never assume a 100% yield for your Grignard reagent formation. The actual concentration can be significantly lower. Titrating the reagent before use is essential for accurate stoichiometry. See Protocol 2 for a standard titration method.

  • Employ Lewis Acid Additives:

    • Cerium (III) Chloride (CeCl₃): The addition of anhydrous CeCl₃ to the reaction mixture before the Grignard reagent (the Luche condition) can dramatically improve yields.[15] This in-situ transmetalation generates an organocerium species, which is more oxophilic and less basic than the Grignard reagent. This often suppresses side reactions like enolization and reduction.

FAQ 3: My reaction is messy. I'm getting significant amounts of a reduced alcohol or just recovering my starting ketone. How can I improve selectivity?

Answer: You are observing two of the most common side reactions in Grignard chemistry: reduction and enolization. These occur when the Grignard reagent acts as a base or a hydride donor instead of a nucleophile.

  • Causality - Reduction: If the Grignard reagent has a hydrogen atom on its β-carbon, it can transfer a hydride to the carbonyl carbon via a six-membered cyclic transition state.[16] This is known as a Meerwein-Ponndorf-Verley (MPV) type reduction and is competitive with nucleophilic addition, especially with sterically hindered ketones.[17][18]

  • Causality - Enolization: If the carbonyl substrate has an acidic α-proton, the Grignard reagent can act as a base to deprotonate it, forming an enolate.[7][16] Upon acidic workup, this simply regenerates the starting ketone. This pathway is favored by bulky Grignard reagents and sterically congested ketones.

Troubleshooting & Solutions:

SideReactionDecisionTree Start Dominant Side Product Observed ProductType What is the major byproduct? Start->ProductType ReducedAlcohol Reduced Alcohol ProductType->ReducedAlcohol Reduced Alcohol RecoveredKetone Recovered Starting Ketone ProductType->RecoveredKetone Starting Ketone SolutionReduction Pathway: Reduction 1. Use Grignard without β-hydrogens (e.g., MeMgBr, PhMgBr). 2. Lower reaction temperature. 3. Use an organocerium reagent. ReducedAlcohol->SolutionReduction SolutionEnolization Pathway: Enolization 1. Lower reaction temperature (-78°C). 2. Use a less bulky Grignard. 3. Add CeCl₃ to increase nucleophilicity and decrease basicity. RecoveredKetone->SolutionEnolization

Caption: Decision tree for mitigating common side reactions.

Side ReactionPrimary CauseRecommended Mitigation Strategy
Reduction Grignard reagent with β-hydrogens acts as a hydride donor.1. Switch to a Grignard reagent lacking β-hydrogens (e.g., methyl-, phenyl-, or neopentylmagnesium bromide).2. Lower the reaction temperature significantly (-78 °C).3. Use a less sterically hindered Grignard reagent.
Enolization Grignard reagent acts as a base, deprotonating the α-carbon.1. Perform the reaction at very low temperatures (-78 °C) to favor the kinetic addition pathway.2. Use a less sterically hindered (less basic) Grignard reagent.3. Add anhydrous Cerium(III) Chloride (CeCl₃) to generate a more nucleophilic and less basic organocerium reagent.[15]
FAQ 4: I'm working with highly electron-deficient substrates like trifluoromethyl ketones. Are there special considerations?

Answer: Yes, absolutely. The powerful electron-withdrawing nature of perfluoroalkyl groups makes the carbonyl carbon highly electrophilic, but it can also promote unique side reactions or lead to overly stable intermediates.

  • Causality - Hemiketal Formation: In some cases, particularly with hexafluoroisopropanol derivatives, the intermediate alkoxide can form stable hemiketals that are resistant to further reaction or workup, confounding the synthesis.[1]

  • Causality - MPV Reduction: The high electrophilicity of the carbonyl can make it more susceptible to reduction by the magnesium alkoxide product, which can act as a hydride source in an MPV-type mechanism. Some synthetic methods even exploit this by design.[17]

Troubleshooting & Solutions:

  • Strict Temperature Control: Maintain cryogenic temperatures (e.g., -78 °C) during the Grignard addition to control the high reactivity and prevent side reactions.

  • Inverse Addition: Instead of adding the Grignard reagent to the ketone, consider adding the ketone solution slowly to the Grignard reagent. This maintains a low concentration of the ketone, which can sometimes disfavor side reactions.

  • Alternative Reagents: For these challenging substrates, consider organolithium or organocerium reagents, which may offer different reactivity profiles and improved yields.[15]

Key Experimental Protocols

Protocol 1: Activation of Magnesium Turnings
  • Place the required amount of magnesium turnings and a magnetic stir bar into a round-bottom flask that has been flame-dried under vacuum and cooled under a positive pressure of dry nitrogen or argon.

  • Mechanically activate the magnesium by vigorously stirring the dry turnings for 15-20 minutes.

  • Add a single small crystal of iodine. The brown color of the iodine should fade as it reacts with the magnesium surface. Gentle warming with a heat gun can initiate this process.

  • Once the iodine color has faded, the magnesium is activated and ready for the addition of solvent and the organic halide.

Protocol 2: Titration of Grignard Reagent (Salen Method)
  • Dry a small vial and stir bar in an oven and cool under an inert atmosphere.

  • Add ~1 mg of the indicator N-phenyl-1-(pyridin-2-yl)methanimine (or a similar Salen-type indicator) and ~1 mL of anhydrous THF. The solution will be colorless.

  • Carefully draw exactly 1.0 mL of your Grignard solution into a dry syringe and add it dropwise to the indicator solution until a persistent color change (typically yellow to orange/red) is observed. Record the volume added.

  • The molarity is calculated based on the reaction of the Grignard with a known amount of a titrant like I₂ or by back-titration methods. For simplicity and practicality in many labs, titration against a known concentration of sec-butanol in THF using an indicator is common. A more precise method involves adding a known excess of I₂, allowing it to react, and then back-titrating the remaining I₂ with a standard sodium thiosulfate solution. For this guide, we refer to direct titration with an indicator against a known acid.

  • A more straightforward titration: Add 1.00 mL of the Grignard solution to a flask with ~5 mL of THF. Add 2-3 drops of a 1% solution of 1,10-phenanthroline in THF. Titrate with a standardized solution of sec-butanol in THF (e.g., 1.0 M) until the color disappears. Molarity = (M_butanol x V_butanol) / V_Grignard.

Protocol 3: General Procedure for Grignard Addition to a Fluorinated Ketone
  • To a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, add the fluorinated ketone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the titrated Grignard reagent (1.1 - 1.5 eq) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for an additional 1-3 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Stability of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol (CAS 1033805-88-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers insights into the stability of this molecule under various conditions, potential degradation pathways, and methodologies for assessing its integrity.

Introduction to this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the potent synthetic opioid, Brorphine.[1][2][3][4] Its chemical structure, featuring a benzylic alcohol, a trifluoromethyl group, and a substituted phenyl ring, imparts specific reactivity and stability characteristics that are crucial to understand for its effective use in multi-step syntheses.

This guide will focus on the stability of this compound under acidic and basic conditions, which are common environments encountered during synthetic transformations and purification processes. Understanding its behavior in these conditions is paramount to minimizing impurity formation and maximizing yield.

Core Concepts: Forced Degradation Studies

To scientifically evaluate the stability of a compound like this compound, "forced degradation" or "stress testing" studies are essential.[5][6] These studies involve intentionally exposing the compound to harsh conditions, such as strong acids, bases, heat, light, and oxidizing agents, to accelerate degradation.[6][7][8][9] The primary goals of these studies are to:

  • Identify potential degradation products: This helps in understanding the degradation pathways.[5]

  • Establish the intrinsic stability of the molecule: This knowledge informs handling, storage, and formulation decisions.[5][8]

  • Develop and validate stability-indicating analytical methods: These methods are crucial for quality control, ensuring they can separate the intact compound from its degradation products.[6][7]

Troubleshooting Guide: Stability Under Acidic Conditions

Frequently Asked Question 1: Is this compound stable in the presence of strong acids?

Answer: Based on the principles of organic chemistry, this compound, being a benzylic alcohol, is expected to be susceptible to degradation under strong acidic conditions, particularly at elevated temperatures.[10] The primary degradation pathway is likely an acid-catalyzed dehydration (elimination reaction) to form a conjugated alkene.[10][11]

Causality and Mechanism: The reaction proceeds via an E1 (unimolecular elimination) mechanism.[10]

  • Protonation of the hydroxyl group: The acid protonates the alcohol's hydroxyl group, converting it into a good leaving group (water).[10][12]

  • Formation of a benzylic carbocation: The departure of the water molecule results in the formation of a relatively stable benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring.[10]

  • Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from the adjacent carbon, leading to the formation of a double bond and the alkene product.[10]

Potential Degradation Pathway under Acidic Conditions

Acid_Degradation cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Elimination Start 1-(4-Bromo-2-fluorophenyl)- 2,2,2-trifluoroethanol Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated + H+ Carbocation Benzylic Carbocation (Rate-Determining Step) Protonated->Carbocation - H2O Alkene 1-(4-Bromo-2-fluorophenyl)- 2,2-difluoroethene Carbocation->Alkene - H+

Caption: Acid-catalyzed dehydration of this compound.

Troubleshooting Scenario 1: Unexpected Impurity Detected by HPLC After an Acidic Workup

Issue: After performing a reaction and using an acidic aqueous solution (e.g., 1M HCl) during the workup, a new, less polar impurity is observed in the HPLC analysis of the crude product.

Potential Cause: Acid-catalyzed dehydration of the starting material or product.

Troubleshooting Steps:

  • Neutralize Promptly: Minimize the contact time with the acidic solution. Perform the acidic wash at a low temperature (0-5 °C) and immediately follow with a wash using a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.

  • Alternative Workup: If the compound is highly sensitive, consider alternative workup procedures that avoid strong acids, such as a simple water wash or using a solid-phase extraction (SPE) cartridge for purification.

  • Analytical Confirmation: Isolate the impurity (e.g., by preparative HPLC or flash chromatography) and characterize it using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm if it is the expected alkene degradation product.

Experimental Protocol: Acid Stress Testing

This protocol outlines a method to assess the stability of this compound in an acidic solution.

Materials:

  • This compound

  • 1M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium Bicarbonate

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 1M HCl.

  • Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place both vials in a water bath at 50 °C for 24 hours.

  • Neutralization and Dilution: After incubation, cool the vials to room temperature. Take a 100 µL aliquot from each vial, neutralize the acidic sample with a small amount of sodium bicarbonate, and then dilute both samples to 1 mL with a 50:50 methanol/water mixture.

  • Analysis: Analyze the samples by HPLC. Compare the chromatogram of the stressed sample to the control to identify and quantify any degradation products.

Troubleshooting Guide: Stability Under Basic Conditions

Frequently Asked Question 2: How does this compound behave in the presence of bases?

Answer: The stability of this compound under basic conditions is more complex. While the alcohol itself is not prone to base-catalyzed elimination, other reactions are possible, although likely requiring harsh conditions (e.g., strong base and high temperature). The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the hydroxyl proton, but further deprotonation is unlikely.

Potential Concerns:

  • Deprotonation of the alcohol: While the alcohol is more acidic than ethanol due to the trifluoromethyl group, its pKa is still relatively high.[13] Strong bases will deprotonate the alcohol to form an alkoxide. This is generally a reversible process in the presence of a protic solvent.

  • Nucleophilic Substitution: Under very harsh conditions, the alkoxide could potentially undergo side reactions, though this is less likely than acid-catalyzed degradation.

  • Reactions involving the trifluoromethyl group: While generally stable, trifluoromethyl groups can undergo hydrolysis under extreme basic conditions, but this typically requires very high temperatures and pressures.

Troubleshooting Scenario 2: Low Recovery After Extraction with Strong Base

Issue: A researcher observes a significant loss of material after using a strong aqueous base (e.g., 2M NaOH) to wash an organic solution of the compound.

Potential Cause:

  • Deprotonation and Partitioning: The strong base deprotonates the alcohol, forming the corresponding sodium alkoxide. This salt may have some solubility in the aqueous layer, leading to a loss of material from the organic phase.

  • Emulsion Formation: The formation of the alkoxide salt can act as a surfactant, leading to the formation of a stable emulsion at the interface of the organic and aqueous layers, making separation difficult and causing material loss.

Troubleshooting Steps:

  • Use a Milder Base: For neutralization purposes, use a weaker base like saturated sodium bicarbonate or a dilute (e.g., 0.5M) solution of sodium carbonate.

  • Back-Extraction: If a strong base must be used, the aqueous layer can be acidified and then re-extracted with a fresh portion of the organic solvent to recover the protonated alcohol.

  • Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can often help to break it.

Experimental Protocol: Base Stress Testing

This protocol is designed to evaluate the stability of the compound in a basic solution.

Materials:

  • This compound

  • 1M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (for neutralization)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Condition: In a sealed vial, combine 1 mL of the stock solution with 1 mL of 1M NaOH.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of water.

  • Incubation: Keep both vials at 50 °C for 24 hours.

  • Neutralization and Dilution: After cooling, take a 100 µL aliquot from each vial. Neutralize the basic sample with a small amount of dilute HCl, and then dilute both samples to 1 mL with 50:50 methanol/water.

  • Analysis: Analyze the samples by HPLC to check for any degradation.

Data Summary Table: Expected Stability Profile
ConditionTemperatureExpected StabilityPrimary Degradation Pathway
1M HCl50 °CLowE1 Dehydration
1M NaOH50 °CHighMinimal degradation expected
Neutral (Water)50 °CHighStable

Overall Troubleshooting Workflow

Troubleshooting_Workflow start Experiment with This compound issue Unexpected Result? (e.g., low yield, new impurity) start->issue acid_base Was the compound exposed to strong acid or base? issue->acid_base Yes no_issue Proceed with Standard Protocol issue->no_issue No acid_path Potential Acid Degradation (Dehydration) acid_base->acid_path Acid base_path Potential Base Issue (Deprotonation/Partitioning) acid_base->base_path Base acid_solution Troubleshoot: - Use milder acid - Lower temperature - Reduce exposure time acid_path->acid_solution base_solution Troubleshoot: - Use milder base - Back-extract - Break emulsions base_path->base_solution analyze Characterize Impurity (HPLC, MS, NMR) acid_solution->analyze base_solution->analyze

Caption: A workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: A Guide to Preventing Racemization during Functionalization of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral building block 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol. This molecule is a valuable intermediate in pharmaceutical and agrochemical research, prized for the unique stereoelectronic properties conferred by its trifluoromethyl group.[1][2] However, the very features that make it useful also render its chiral center susceptible to racemization during common synthetic transformations.

This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic framework to help you preserve the enantiomeric purity of your material throughout your synthetic campaigns. We will explore the root causes of racemization and offer practical, field-tested solutions to ensure the stereochemical integrity of your final compounds.

Section 1: Understanding the Challenge: Why is Racemization a Risk?

The chiral center in this compound is a secondary benzylic alcohol. This structural motif is inherently prone to racemization, particularly under conditions that favor the formation of a stabilized carbocation intermediate.

Key Mechanistic Pathway: The SN1-type Carbocation Intermediate

The primary route to racemization for this and other benzylic alcohols is through a dissociative, SN1-type mechanism.[3][4] Under acidic conditions or with reagents that generate a good leaving group, the hydroxyl group can depart, leading to the formation of a planar, achiral carbocation. Subsequent nucleophilic attack can then occur from either face of this planar intermediate, resulting in a mixture of both enantiomers—a racemic or partially racemic product.[4][5]

The stability of this carbocation is enhanced by two key factors:

  • The Phenyl Ring: The aromatic ring stabilizes the positive charge through resonance.

  • The Trifluoromethyl (CF₃) Group: While strongly electron-withdrawing, the CF₃ group can stabilize an adjacent carbocation through negative hyperconjugation, contrary to what might be expected from simple inductive effects.

The diagram below illustrates this critical racemization pathway.

racemization_pathway cluster_start Chiral Starting Material cluster_intermediate Key Intermediate cluster_product Racemic Product start_R (R)-Alcohol carbocation Planar Carbocation (Achiral) start_R->carbocation H⁺ or Lewis Acid (-H₂O) product_R (R)-Product carbocation->product_R + Nu⁻ (top attack) product_S (S)-Product carbocation->product_S + Nu⁻ (bottom attack)

Caption: Acid-catalyzed racemization via a planar carbocation.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the functionalization of this compound.

Q1: I'm observing significant racemization during my Mitsunobu reaction. What are the likely causes and how can I fix it?

A1: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols, but it is highly sensitive to reaction conditions.[6][7][8] Racemization or loss of yield often stems from side reactions related to the acidity of the nucleophile and the stability of the oxyphosphonium intermediate.

Common Pitfalls & Solutions:

Potential Cause Explanation Recommended Solution
Nucleophile Acidity (pKa > 13) If the nucleophile is not acidic enough, its conjugate base is a poor nucleophile. This can slow the desired SN2 displacement, allowing the oxyphosphonium intermediate to decompose or undergo SN1-type racemization.[8]Use nucleophiles with a pKa ≤ 11 for optimal results. For less acidic nucleophiles (e.g., certain phenols), consider alternative coupling methods or using more activating azodicarboxylates.
High Reaction Temperature Elevated temperatures provide the energy needed to overcome the activation barrier for the SN1 pathway, promoting dissociation of the intermediate into a carbocation.Maintain strict temperature control. Start the reaction at 0°C or even -20°C and allow it to warm slowly to room temperature only if necessary.[8]
Order of Reagent Addition Adding the azodicarboxylate (DEAD/DIAD) before the nucleophile can lead to the formation of undesired side products and a less controlled reaction.The standard, recommended order is to have the alcohol, nucleophile, and triphenylphosphine mixed in solution before the slow, dropwise addition of the azodicarboxylate at low temperature.[8]
Solvent Choice Highly polar, coordinating solvents can stabilize charged intermediates, potentially favoring the SN1 pathway.Tetrahydrofuran (THF) and dichloromethane (DCM) are generally the solvents of choice. Avoid highly polar solvents like DMF unless absolutely necessary for solubility.
Q2: How can I perform an etherification (e.g., Williamson synthesis) without losing enantiomeric purity?

A2: The classic Williamson ether synthesis, which involves deprotonating the alcohol with a strong base like sodium hydride (NaH), is highly risky for this substrate. The resulting alkoxide can be basic enough to promote elimination, and any excess strong base can lead to racemization, especially at elevated temperatures.

Recommended Stereoretentive Method: Silver (I) Oxide Protocol

A much milder and more reliable method is to use silver (I) oxide (Ag₂O) with an alkyl iodide or bromide. This method avoids strong bases and generally proceeds with retention of configuration.

Protocol:

  • To a solution of the chiral alcohol (1.0 equiv) in a non-polar solvent (e.g., toluene or DCM), add Ag₂O (1.5 equiv).

  • Add the alkyl halide (e.g., methyl iodide, 1.2 equiv).

  • Stir the mixture vigorously at room temperature, protected from light, for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove silver salts, rinse with the solvent, and concentrate the filtrate.

  • Purify the resulting ether by column chromatography.

Q3: My reaction requires acidic conditions. What precautions can I take?

A3: As discussed, Brønsted acids are a primary cause of racemization for benzylic alcohols.[3][4] If acidic conditions are unavoidable (e.g., for removal of an acid-labile protecting group), several strategies can mitigate the risk:

  • Use Lewis Acids over Brønsted Acids: Mild Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can sometimes achieve the desired transformation with a lower tendency to generate free carbocations compared to strong proton sources like H₂SO₄ or HCl.

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Use Non-Polar Solvents: Solvents like toluene or hexane will destabilize charged intermediates, disfavoring the SN1 pathway.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

Q4: How do I accurately measure the enantiomeric excess (e.e.) of my product?

A4: The most reliable and widely used method for determining the enantiomeric excess of chiral fluoroalcohols and their derivatives is Chiral High-Performance Liquid Chromatography (HPLC) .[9][10][11]

Method Development Guidelines:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns like Daicel's CHIRALPAK® AD-H, OD-H, or CHIRALCEL® OJ-H are excellent starting points.[9][10]

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). A common starting condition is 90:10 hexane:isopropanol.[9]

  • Detection: Use a UV detector set to a wavelength where the aromatic ring has strong absorbance (e.g., 220 or 254 nm).

  • Validation: Always run a racemic standard (if available) to confirm the retention times of both enantiomers and ensure baseline separation (Resolution Rₛ > 1.5).[9]

Section 3: Recommended Protocols for Stereoselective Functionalization

The following protocols are designed to maximize stereochemical integrity.

Protocol 1: Stereoinvertive Esterification via Mitsunobu Reaction

This protocol details a reliable method for converting the alcohol to an ester with complete inversion of stereochemistry.

Caption: Workflow for a stereoinvertive Mitsunobu esterification.

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv), the desired carboxylic acid (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cool the stirred solution to 0°C in an ice-water bath.

  • Slowly, add a solution of diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in anhydrous THF dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by adding a small amount of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester with inverted stereochemistry.

Protocol 2: Stereoretentive Silyl Ether Protection

Protecting the alcohol as a silyl ether is an excellent way to preserve its stereochemistry during subsequent reaction steps. This reaction proceeds with retention of configuration.

Step-by-Step Methodology:

  • Dissolve the chiral alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl or TBSCl, 1.2 equiv) portion-wise.

  • Stir at 0°C for 30 minutes and then at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with deionized water.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography if necessary. The resulting TBS-protected alcohol will have the same stereochemical configuration as the starting material.

References

Validation & Comparative

Chiral HPLC analysis of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Chiral Analysis

I've initiated targeted Google searches to gather data on chiral HPLC analysis of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoro ethanol enantiomers. My focus is on existing methods, common chiral stationary phases (CSPs), mobile phase compositions, and typical analytical parameters used in separation.

Defining Separation Mechanisms

I'm now analyzing the search results to pinpoint successful analytical approaches and CSPs, focusing on column type, mobile phase, flow rate, and wavelength. I'll explain separation mechanisms, detailing protocols and summarizing data in tables. Next, I'll create Graphviz diagrams for workflows and integrate all findings into the main body of the guide.

Structuring the Comparison

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Planning Guide Structure

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Defining the Guide Scope

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Refining Guide Details

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A Comparative Guide to Catalytic Systems for the Synthesis of Chiral Trifluoromethyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Trifluoromethyl Alcohols

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among fluorinated motifs, the chiral trifluoromethyl alcohol moiety stands out for its profound impact on a molecule's physicochemical and biological properties. The trifluoromethyl (-CF3) group, with its high electronegativity and lipophilicity, can significantly enhance metabolic stability, binding affinity, and bioavailability. When this group is adjacent to a stereogenic carbinol center, the precise three-dimensional arrangement becomes critical for molecular recognition and biological activity. Consequently, the development of efficient and highly stereoselective catalytic methods for the synthesis of these valuable building blocks is a paramount objective in synthetic organic chemistry.

This guide provides an in-depth, comparative analysis of the leading catalytic systems for the enantioselective synthesis of chiral trifluoromethyl alcohols. We will delve into the mechanistic intricacies, practical applications, and comparative performance of three major catalytic paradigms: transition metal catalysis, organocatalysis, and enzymatic catalysis. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions when selecting a catalytic system for their specific synthetic challenges.

I. Transition Metal Catalysis: The Powerhouse of Asymmetric Reduction

Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of trifluoromethyl ketones, delivering chiral trifluoromethyl alcohols with exceptional enantioselectivity. These methods are prized for their high efficiency, broad substrate scope, and the tunability of the chiral ligands.

A. Mechanistic Principles: The Noyori-Type Bifunctional Catalysis

The seminal work of Noyori on asymmetric hydrogenation established a paradigm of "bifunctional catalysis," which is central to the success of these transition metal systems. In the case of Ru(II)-diamine-diphosphine catalysts, the reaction does not proceed through a simple inner-sphere coordination of the ketone to the metal center. Instead, a concerted outer-sphere mechanism is proposed, where the metal hydride and the proton on the coordinated amine ligand are transferred to the carbonyl group via a six-membered pericyclic transition state.[1] This bifunctional activation, where the metal center acts as a hydride source and the ligand as a proton source, is key to the high efficiency and enantioselectivity observed.[2][3][4]

Noyori-Type Asymmetric Hydrogenation cluster_0 Catalytic Cycle Precatalyst [RuCl2(diphosphine)(diamine)] Active_Catalyst [RuH(diphosphine)(diamine)]+ Precatalyst->Active_Catalyst H2, Base Substrate_Complex Catalyst-Substrate Adduct Active_Catalyst->Substrate_Complex R(CF3)C=O Transition_State Six-membered Pericyclic TS Substrate_Complex->Transition_State Concerted H-/H+ transfer Product_Complex [Ru(product)(diphosphine)(diamine)] Transition_State->Product_Complex Product formation Product_Complex->Active_Catalyst - Product

Caption: Catalytic cycle for Noyori-type asymmetric hydrogenation.

B. Comparative Performance of Ru, Rh, and Ir Catalysts

While ruthenium catalysts are the most extensively studied, rhodium and iridium complexes also exhibit excellent activity and enantioselectivity. The choice of metal can be influenced by the specific substrate and desired reaction conditions. For instance, Rh(III) and Ir(III) catalysts have been shown to be highly effective for asymmetric transfer hydrogenation in aqueous media, offering a greener alternative to organic solvents.[5][6]

Catalyst SystemSubstrateYield (%)ee (%)Reference
RuCl--INVALID-LINK--Acetophenone>9997[7]
[Rh(amide-phosphine-phosphinite)]Trifluoromethyl ketonesup to 98up to 98[8]
[Ir(OMe)(COD)]2 / SPOProchiral ketones--[9]
[CpRhCl2]2 / TsDPENAryl ketones (in water)up to 99up to 99[5]
[CpIrCl2]2 / TsDPENAryl ketones (in water)up to 99up to 99[5]

Table 1: Performance Data for Transition Metal-Catalyzed Reduction of Ketones.

C. Experimental Protocol: Asymmetric Transfer Hydrogenation with a Ru(II) Catalyst

Reaction: Asymmetric transfer hydrogenation of 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

Materials:

  • [RuCl2(p-cymene)]2 (1 mol%)

  • (S,S)-TsDPEN (2 mol%)

  • 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 mmol)

  • Formic acid/triethylamine azeotropic mixture (5:2) (2.0 mL)

  • Anhydrous dichloromethane (DCM) (5.0 mL)

  • Nitrogen atmosphere

Procedure:

  • To a dried Schlenk flask under a nitrogen atmosphere, add [RuCl2(p-cymene)]2 and (S,S)-TsDPEN.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.

  • Add the formic acid/triethylamine mixture, followed by a solution of 1-(4-bromophenyl)-2,2,2-trifluoroethanone in DCM.

  • Stir the reaction mixture at 28 °C for 24 hours.

  • Upon completion (monitored by TLC or GC), quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

II. Organocatalysis: The Metal-Free Approach

Organocatalysis has emerged as a powerful and sustainable alternative to transition metal catalysis. Small, chiral organic molecules are used to catalyze enantioselective transformations, often with high levels of stereocontrol and under mild reaction conditions. For the synthesis of chiral trifluoromethyl alcohols, bifunctional organocatalysts, such as those based on thiourea and squaramide scaffolds, have proven particularly effective in promoting aldol and Michael-type additions to trifluoromethyl ketones and enones.[1][10][11]

A. Mechanistic Principles: Bifunctional Activation

Bifunctional organocatalysts operate through a cooperative activation mechanism. The thiourea or squaramide moiety acts as a hydrogen-bond donor, activating the electrophile (e.g., the trifluoromethyl ketone) and increasing its reactivity. Simultaneously, a basic functional group on the catalyst, typically a tertiary amine, deprotonates the nucleophile, enhancing its nucleophilicity. This dual activation within the chiral pocket of the catalyst brings the reactants into close proximity in a specific orientation, leading to high enantioselectivity.[12][13][14]

Bifunctional Thiourea Catalysis cluster_1 Catalytic Cycle Catalyst Bifunctional Thiourea Catalyst Activated_Complex Catalyst-Substrate Complex (H-bonding and Deprotonation) Catalyst->Activated_Complex + Nucleophile + Electrophile Transition_State Stereocontrolled C-C Bond Formation Activated_Complex->Transition_State Reaction Product_Release Product Release & Catalyst Regeneration Transition_State->Product_Release Product Formation Product_Release->Catalyst - Product

Caption: General mechanism of bifunctional thiourea catalysis.

B. Performance in Aldol and Michael Reactions

Bifunctional organocatalysts have been successfully applied to a variety of reactions for the synthesis of chiral trifluoromethyl alcohols. The enantioselectivity is often high, although yields can be moderate in some cases. The choice of catalyst, solvent, and reaction conditions is crucial for optimal performance.[2][10]

Catalyst TypeReaction TypeSubstratesYield (%)ee (%)Reference
Bifunctional ThioureaVinylogous AldolAlkylidenepyrazolone + Trifluoromethyl ketone5984[2][10]
Takemoto-type ThioureaCross-AldolAryl ketone + Heteroaromatic trifluoromethyl ketone hydrateGood to highGood to high[1]
Bifunctional ThioureaMichael AdditionMalonate + Trifluoromethyl enoneHighup to 95[11]
Cinchona AlkaloidNitroaldolNitroalkane + Trifluoromethyl ketone--[15]

Table 2: Performance Data for Organocatalytic Syntheses.

C. Experimental Protocol: Enantioselective Vinylogous Aldol Reaction

Reaction: Organocatalytic vinylogous aldol reaction between an alkylidenepyrazolone and a trifluoromethyl ketone.[2][10]

Materials:

  • Alkylidenepyrazolone (0.1 mmol)

  • Trifluoromethylarylketone (0.1 mmol)

  • Bifunctional thiourea or squaramide catalyst (5 mol%)

  • Anhydrous dichloromethane (CH2Cl2) (1.0 mL)

  • Nitrogen atmosphere

Procedure:

  • To a dried vial under a nitrogen atmosphere, add the alkylidenepyrazolone, trifluoromethylarylketone, and the bifunctional organocatalyst.

  • Add anhydrous CH2Cl2 and stir the reaction mixture at 20 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired chiral trifluoromethyl alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

III. Enzymatic Catalysis: The Green and Selective Approach

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral molecules. Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite chemo-, regio-, and enantioselectivity. For the synthesis of chiral trifluoromethyl alcohols, ketoreductases (KREDs) and lipases are the most commonly employed enzymes.[13][16]

A. Mechanistic Principles: Enzyme-Substrate Recognition

The high selectivity of enzymes stems from the precise three-dimensional structure of their active sites. In the case of ketoreductases, the prochiral trifluoromethyl ketone binds to the active site in a specific orientation, dictated by a network of non-covalent interactions. The enzyme's cofactor (typically NADH or NADPH) then delivers a hydride to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol product.[17][18] Lipases, on the other hand, are typically used for the kinetic resolution of racemic trifluoromethyl alcohols, where they selectively acylate one enantiomer, allowing for the separation of the two.[19][20]

Enzymatic Reduction by Ketoreductase cluster_2 Enzymatic Catalysis Enzyme_Substrate Ketoreductase (KRED) + R(CF3)C=O + NADPH Active_Site_Complex Enzyme-Substrate-Cofactor Complex Enzyme_Substrate->Active_Site_Complex Binding Hydride_Transfer Stereoselective Hydride Transfer Active_Site_Complex->Hydride_Transfer Reaction Product_Release Product Release & Cofactor Regeneration Hydride_Transfer->Product_Release Product Formation Product_Release->Enzyme_Substrate - Chiral Alcohol - NADP+

Caption: Simplified workflow for ketoreductase-catalyzed reduction.

B. Performance of Ketoreductases and Lipases

Enzymatic methods can provide access to chiral trifluoromethyl alcohols with exceptionally high enantiomeric excess (>99% ee). Ketoreductases are particularly advantageous as they can directly convert the prochiral ketone to a single enantiomer of the alcohol with 100% theoretical yield. Lipase-catalyzed resolutions are also effective, but the maximum yield for a single enantiomer is 50%.

Enzyme TypeReaction TypeSubstrateConversion (%)ee (%)Reference
KetoreductaseAsymmetric Reduction1-(3,5-Bis-trifluoromethyl-phenyl)-ethanone<2% - >95%>95 (S)[9]
KetoreductaseAsymmetric Reduction3-oxo-4-(2,4,5-trifluoro-phenyl) butyric acid methyl ester30-60>95 (S)[9]
Lactobacillus kefir ADHAsymmetric Reductionα-CF3-substituted ketone-optically pure (S)[21]
Pseudomonas fluorescens LipaseKinetic ResolutionRacemic 2,2,2-trifluoro-1-phenylethylamine derivativeGoodE-value = 44[6]
Candida antarctica Lipase BKinetic ResolutionRacemic aryltrimethylsilyl chiral alcohols~50>99[22]

Table 3: Performance Data for Enzymatic Syntheses.

C. Experimental Protocol: Ketoreductase-Catalyzed Asymmetric Reduction

Reaction: Whole-cell bioreduction of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone.[9]

Materials:

  • E. coli cells overexpressing a ketoreductase

  • 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone (10 mM)

  • Glucose (or other carbon source for cofactor regeneration)

  • Phosphate buffer (pH 7.0)

  • Organic co-solvent (e.g., isopropanol, if needed)

Procedure:

  • Cultivate the recombinant E. coli cells to a suitable cell density.

  • Harvest the cells by centrifugation and resuspend them in the phosphate buffer.

  • In a reaction vessel, combine the cell suspension, glucose, and the substrate (dissolved in a minimal amount of a water-miscible co-solvent if necessary).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract, concentrate it, and purify the product by chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

IV. Comparative Analysis and Future Outlook

FeatureTransition Metal CatalysisOrganocatalysisEnzymatic Catalysis
Catalyst Source Noble metals (Ru, Rh, Ir)Readily available organic moleculesRenewable (enzymes from microorganisms)
Reaction Conditions Often requires inert atmosphere, organic solventsMild conditions, often aerobicMild aqueous conditions, neutral pH
Selectivity Excellent enantioselectivityGood to excellent enantioselectivityExceptional enantioselectivity
Substrate Scope BroadBroad, but can be catalyst-dependentCan be limited by enzyme specificity
Scalability Well-established for large-scale synthesisScalable, but catalyst loading can be higherScalable, especially with immobilized enzymes
Cost High catalyst costGenerally lower catalyst costPotentially low cost, but development can be intensive
Environmental Impact Metal contamination concernsGenerally low"Green" and sustainable

Table 4: Overall Comparison of Catalytic Systems.

Each catalytic system for the synthesis of chiral trifluoromethyl alcohols offers a unique set of advantages and disadvantages. Transition metal catalysis remains the workhorse for many applications due to its high efficiency and broad applicability, with ongoing research focusing on replacing precious metals with more abundant and less toxic alternatives. Organocatalysis provides a powerful metal-free alternative, with the modular nature of the catalysts allowing for rapid optimization. The field continues to evolve with the development of new catalyst scaffolds and activation modes. Enzymatic catalysis represents the greenest and often most selective approach, and with the advent of protein engineering and directed evolution, the substrate scope and robustness of enzymes are continuously expanding.

The future of chiral trifluoromethyl alcohol synthesis will likely involve a synergistic approach, where the choice of catalyst is tailored to the specific target molecule and the desired scale of production. Furthermore, the integration of different catalytic methods, such as chemoenzymatic cascades, holds immense promise for developing highly efficient and sustainable synthetic routes to these crucial building blocks for the next generation of pharmaceuticals and advanced materials.

V. References

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 2022 . --INVALID-LINK--

  • Noyori Hydrogenation. NROChemistry. --INVALID-LINK--

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 2016 . --INVALID-LINK--

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. ACS Publications. --INVALID-LINK--

  • Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers, 2024 . --INVALID-LINK--

  • The first bifunctional thiourea-catalyzed reaction (a) and its mechanism (b). ResearchGate. --INVALID-LINK--

  • Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols. RSC Publications. --INVALID-LINK--

  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters, 2021 . --INVALID-LINK--

  • Asymmetric hydrogenation. Wikipedia. --INVALID-LINK--

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 2021 . --INVALID-LINK--

  • Mechanistic insight into NOYORI asymmetric hydrogenations. Semantic Scholar. --INVALID-LINK--

  • Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances. Catalysis Science & Technology, 2016 . --INVALID-LINK--

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 2011 . --INVALID-LINK--

  • Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. --INVALID-LINK--

  • Enantioselective rhodium(I)-catalyzed hydrogenation of trifluoromethyl ketones. Organic Letters, 2001 . --INVALID-LINK--

  • Guanidine-Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction. ResearchGate. --INVALID-LINK--

  • A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories, 2018 . --INVALID-LINK--

  • Theoretical Studies on the Bifunctionality of Chiral Thiourea-Based Organocatalysts: Competing Routes to C−C Bond Formation. Journal of the American Chemical Society, 2006 . --INVALID-LINK--

  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. --INVALID-LINK--

  • RhIII‐ and IrIII‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water. Chemistry – A European Journal, 2008 . --INVALID-LINK--

  • The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. Journal of the American Chemical Society, 2006 . --INVALID-LINK--

  • Enzymatic resolution of 2,2,2-trifluoro-1-arylethylamine derivatives by Pseudomonas fluorescens lipase in organic solvents. ResearchGate. --INVALID-LINK--

  • Asymmetric Hydrogen Atom Transfer. ACS Catalysis, 2021 . --INVALID-LINK--

  • Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 2022 . --INVALID-LINK--

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. RSC Publishing. --INVALID-LINK--

  • Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Organic and Pharmaceutical Chemistry. --INVALID-LINK--

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 2022 . --INVALID-LINK--

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 2018 . --INVALID-LINK--

  • Lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols. Molecules, 2011 . --INVALID-LINK--

References

Spectroscopic Guide to the Enantiomers of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chiral Distinction in Modern Drug Development

In the landscape of pharmaceutical sciences, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different effects within a biological system. The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, the unambiguous identification and characterization of individual enantiomers are paramount for regulatory approval and patient safety. This guide provides a comprehensive spectroscopic framework for the comparative analysis of (R)- and (S)-1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol, a chiral fluorinated alcohol motif of increasing interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of various spectroscopic techniques, from foundational methods that confirm molecular structure to advanced chiroptical analyses essential for differentiating the (R) and (S) enantiomers. We will delve into the theoretical underpinnings of each method, provide detailed, field-tested experimental protocols, and present illustrative data to guide researchers in their own investigations.

Molecular Structure and Spectroscopic Implications

The subject of our analysis, 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol, possesses a single stereocenter at the carbon bearing the hydroxyl group. This gives rise to two enantiomeric forms: (R) and (S).

The presence of fluorine atoms (both on the aromatic ring and in the trifluoromethyl group) provides unique spectroscopic handles, particularly for ¹⁹F NMR, which offers a wide chemical shift range and high sensitivity.[1][2][3] The aromatic ring system is the primary chromophore for UV-Vis and Circular Dichroism (CD) spectroscopy.[4][5] The various bonds within the molecule will give rise to characteristic vibrational modes in Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy.

Achiral Spectroscopic Analysis: Establishing the Foundation

Achiral spectroscopic methods are essential for confirming the molecular structure and purity of the synthesized compound, irrespective of its enantiomeric form. For (R)- and (S)-1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol, these techniques will yield identical spectra for both enantiomers when analyzed in an achiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Achiral)

In a standard achiral solvent like CDCl₃, the ¹H, ¹³C, and ¹⁹F NMR spectra of the (R) and (S) enantiomers will be indistinguishable. This is because the magnetic environments of the corresponding nuclei in both enantiomers are identical on average.[6]

Illustrative NMR Data (in CDCl₃):

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Assignment
¹H~7.6ddJ ≈ 8.5, 2.0Ar-H
~7.4dddJ ≈ 8.5, 8.5, 2.0Ar-H
~7.2tJ ≈ 8.5Ar-H
~5.1qJ ≈ 6.5CH-OH
~2.5dJ ≈ 5.0OH
¹³C~135dJ ≈ 250 (C-F)C-F (Aromatic)
~132sC-Br
~130dJ ≈ 3Ar-CH
~128dJ ≈ 9Ar-CH
~125qJ ≈ 280 (C-F)CF₃
~118dJ ≈ 25Ar-CH
~70qJ ≈ 32 (C-F)CH-OH
¹⁹F~-78dJ ≈ 6.5CF₃
~-115sAr-F
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Since enantiomers have the same bond strengths and atomic masses, their IR spectra are identical.

Expected Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch
~3100-3000MediumAromatic C-H stretch
~1600, 1480StrongAromatic C=C stretch
~1270, 1170, 1130StrongC-F stretches (CF₃)
~1050StrongC-O stretch
~850StrongAromatic C-H bend
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions. As enantiomers have the same molecular formula and mass, their mass spectra will be identical. The technique is primarily used to confirm the molecular weight and fragmentation pattern.

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z corresponding to C₈H₅BrF₄O

  • Major Fragments: Loss of CF₃, loss of H₂O, fragments corresponding to the bromofluorophenyl moiety.

Chiral Spectroscopic Analysis: Differentiating the Enantiomers

To distinguish between the (R) and (S) enantiomers, we must employ techniques that are sensitive to chirality. This can be achieved either by creating a diastereomeric interaction that can be observed by NMR or by using a spectroscopic method that directly probes the chiroptical properties of the molecules.

NMR Spectroscopy with Chiral Auxiliaries

By introducing a chiral auxiliary, we can create a diastereomeric environment for the enantiomers, leading to non-equivalent magnetic environments and thus distinct NMR signals.[6]

CSAs form transient, non-covalent diastereomeric complexes with the analyte. This is a non-destructive method that allows for the direct analysis of the enantiomeric mixture. For chiral alcohols, agents like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives are effective.[7][8]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the racemic or enantiomerically enriched this compound into an NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add 1.0 to 1.5 equivalents of a chiral solvating agent, for example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

    • Gently shake the tube to ensure thorough mixing.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize acquisition parameters, such as the number of scans, to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectrum of the mixture to the spectrum of the analyte alone.

    • Identify a proton signal that shows clear separation (splitting) into two distinct signals in the presence of the CSA. The methine proton (CH-OH) is often a good candidate.

    • Integrate the two separated signals to determine the enantiomeric ratio.

Illustrative Data Presentation (¹H NMR with CSA):

EnantiomerChemical Shift of CH-OH (ppm)
(R)5.12
(S)5.10

Note: The magnitude of the chemical shift difference (Δδ) will depend on the specific CSA used and the experimental conditions.

CDAs react covalently with the analyte to form stable diastereomers. These diastereomers can then be analyzed by standard NMR. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a classic example for derivatizing alcohols. The presence of the CF₃ group in both the analyte and a CDA like Mosher's acid makes ¹⁹F NMR a particularly powerful tool for this analysis.[9][10]

Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent (Mosher's Acid Chloride)

  • Derivatization:

    • In a dry vial, dissolve ~10 mg of the chiral alcohol in ~0.5 mL of anhydrous pyridine or dichloromethane containing a stoichiometric amount of a non-chiral acylation catalyst like 4-(dimethylamino)pyridine (DMAP).

    • Add a slight excess (~1.1 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride).

    • Stir the reaction at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).

    • Quench the reaction with a small amount of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with dilute acid and brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to yield the Mosher's ester diastereomers.

  • Sample Preparation for NMR:

    • Dissolve the crude diastereomeric ester mixture in ~0.6 mL of CDCl₃.

  • Data Acquisition:

    • Acquire a ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay for accurate integration.

  • Data Analysis:

    • The ¹⁹F NMR spectrum should show two distinct signals for the CF₃ group of the analyte, corresponding to the two diastereomers.

    • Integrate these two signals to determine the enantiomeric excess of the original alcohol.

DOT Diagram: Workflow for Chiral NMR Analysis

G cluster_0 NMR with Chiral Solvating Agent (CSA) cluster_1 NMR with Chiral Derivatizing Agent (CDA) A Analyte ((R) and (S) Enantiomers) B Add Chiral Solvating Agent (e.g., (R)-BINOL derivative) A->B C Formation of Transient Diastereomeric Complexes B->C D ¹H or ¹⁹F NMR Acquisition C->D E Separated Signals for (R) and (S) Enantiomers D->E F Integration and ee Determination E->F G Analyte ((R) and (S) Enantiomers) H React with Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) G->H I Formation of Stable Diastereomeric Esters H->I J ¹H or ¹⁹F NMR Acquisition I->J K Distinct Spectra for Each Diastereomer J->K L Integration and ee Determination K->L

Caption: Workflows for enantiomeric excess determination by NMR using Chiral Solvating and Derivatizing Agents.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] It is the vibrational analogue of electronic circular dichroism. Enantiomers will produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign), while their standard IR spectra remain identical.[2][12][13] This makes VCD a definitive method for determining absolute configuration when compared with computational predictions.[14]

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation:

    • Prepare a solution of the enantiomerically pure (or enriched) sample in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the IR region.

    • The concentration should be optimized to achieve an absorbance of approximately 0.5-1.0 AU for the bands of interest in the corresponding IR spectrum. This typically requires concentrations in the range of 0.05 to 0.2 M.

    • Use a short pathlength cell (e.g., 50-100 µm) with BaF₂ or CaF₂ windows.

  • Data Acquisition:

    • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.

    • Collect a spectrum of the pure solvent in the same cell to use as a baseline.

    • Acquire data for a sufficient amount of time (often several hours) to achieve an adequate signal-to-noise ratio, as the VCD signal is typically 3 to 5 orders of magnitude weaker than the IR absorption.[2]

  • Data Analysis:

    • Subtract the solvent spectrum from the sample spectrum.

    • Compare the VCD spectrum of the (R)-enantiomer with that of the (S)-enantiomer. They should be mirror images.

    • For absolute configuration assignment, compare the experimental VCD spectrum with a theoretically calculated spectrum for one of the enantiomers (e.g., using Density Functional Theory, DFT).

Illustrative VCD Data:

Wavenumber (cm⁻¹)(R)-Enantiomer VCD (ΔA x 10⁻⁵)(S)-Enantiomer VCD (ΔA x 10⁻⁵)IR (Absorbance)
1275+2.5-2.50.8
1175-1.8+1.80.9
1135+3.1-3.10.85

DOT Diagram: VCD Analysis Workflow

G cluster_0 VCD Experimental and Computational Analysis A Prepare Solution of (R)-Enantiomer in CDCl₃ B Acquire Experimental VCD and IR Spectra A->B D Compare Experimental and Calculated (R) Spectra B->D G Confirm Mirror-Image Relationship to (R) Spectrum B->G C Perform DFT Calculation of VCD Spectrum for (R)-Configuration C->D E Confirm Absolute Configuration D->E F Acquire VCD Spectrum of (S)-Enantiomer F->G

Caption: Workflow for absolute configuration determination using VCD spectroscopy and computational modeling.

Electronic Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[4] This technique is sensitive to the chiral environment of chromophores. In this compound, the substituted benzene ring acts as the chromophore. Similar to VCD, the CD spectra of the (R) and (S) enantiomers will be mirror images of each other.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the enantiomerically pure sample in a UV-transparent solvent (e.g., methanol, acetonitrile).

    • The concentration should be adjusted to give a maximum UV absorbance of ~1.0. This often corresponds to concentrations in the µM to low mM range.

    • Use a quartz cuvette with a standard pathlength (e.g., 1 cm).

    • Prepare a blank sample containing only the solvent.

  • Data Acquisition:

    • Purge the instrument with nitrogen gas, especially for far-UV measurements (<200 nm).[15]

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Record the CD spectrum of the sample over the appropriate wavelength range (e.g., 200-320 nm).

    • Typical parameters include a 1 nm bandwidth and a scan speed of 50-100 nm/min.[16]

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • The data is typically presented in units of molar ellipticity ([θ]).

    • Compare the spectra of the (R) and (S) enantiomers to confirm their mirror-image relationship.

Illustrative CD Data:

Wavelength (nm)(R)-Enantiomer [θ] (deg·cm²·dmol⁻¹)(S)-Enantiomer [θ] (deg·cm²·dmol⁻¹)
275+500-500
250-350+350

Conclusion

The comprehensive spectroscopic analysis of (R)- and (S)-1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol requires a multi-faceted approach. While standard NMR, IR, and MS are indispensable for confirming the chemical identity and purity of the compound, they are inherently blind to chirality. The differentiation of the enantiomers necessitates the use of chiral-sensitive techniques. NMR spectroscopy in the presence of chiral solvating or derivatizing agents provides a robust method for determining enantiomeric excess. For the unambiguous assignment of absolute configuration and a fundamental understanding of their chiroptical properties, Vibrational Circular Dichroism and Electronic Circular Dichroism are the methods of choice, providing characteristic mirror-image spectra for the (R) and (S) enantiomers. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize these and other chiral molecules, ensuring the integrity and safety of novel pharmaceutical candidates.

References

A Senior Application Scientist's Guide to the Comparative Biological Evaluation of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Modulating Bioactivity

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone of rational drug design. Halogens, particularly fluorine and bromine, exert profound effects on a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity by participating in hydrogen bonds and dipole interactions, and alter pKa. Bromine, being larger and more polarizable, can introduce specific steric interactions, form halogen bonds, and serve as a handle for further synthetic modification.

This guide focuses on 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol , a compound featuring a trifluoroethanol moiety known for its potential to modulate enzyme activity, and a phenyl ring substituted with both fluorine and bromine. Understanding the specific contribution of each halogen to the overall biological activity is critical for any drug development program. This document provides a comprehensive framework for the comparative biological evaluation of this compound against a panel of structurally related analogs. The objective is to elucidate structure-activity relationships (SAR) and guide future optimization efforts by providing robust, validated experimental protocols.

The proposed comparator compounds for this study are:

  • Analog A: 1-(2-Fluorophenyl)-2,2,2-trifluoroethanol (lacks the bromo group)

  • Analog B: 1-(4-Bromophenyl)-2,2,2-trifluoroethanol (lacks the ortho-fluoro group)

  • Analog C: 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanol (replaces bromine with chlorine)

  • Analog D: 2,2,2-Trifluoroethanol (the parent alcohol moiety)

By systematically comparing the bioactivity of our lead compound with these analogs, we can dissect the individual contributions of the halogen substituents to cytotoxicity, metabolic stability, and cardiac safety.

Framework for Comparative Biological Evaluation

A rigorous evaluation of a potential drug candidate requires a multi-pronged approach, assessing not only its desired therapeutic activity but also its potential liabilities.[1] The following experimental workflow is designed to provide a comprehensive profile of our lead compound and its analogs.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Data Analysis & Decision Making Compound Compound Acquisition (Lead + Analogs A, B, C, D) Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Assess general toxicity CYP_Inhibition CYP450 Inhibition Profiling (Major Isoforms) Compound->CYP_Inhibition Evaluate drug-drug interaction potential hERG_Assay hERG Channel Blockade Assay (e.g., Patch-Clamp) Compound->hERG_Assay Screen for cardiotoxicity risk SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis CYP_Inhibition->SAR_Analysis hERG_Assay->SAR_Analysis Risk_Assessment Integrated Risk Assessment (Toxicity, DDI, Cardiotoxicity) SAR_Analysis->Risk_Assessment Synthesize data Decision Go/No-Go Decision for Lead Optimization Risk_Assessment->Decision Inform next steps

Caption: Overall Experimental Workflow for Comparative Evaluation.

In Vitro Cytotoxicity Assessment
  • Causality and Rationale: The initial step in profiling any new chemical entity is to determine its general toxicity against living cells.[1][2] This foundational assay provides a therapeutic window and helps identify compounds that are non-specifically toxic. By comparing the half-maximal inhibitory concentration (IC50) across a panel of relevant cell lines (e.g., a cancer line like MCF-7 and a normal cell line like MCF-10a), we can gauge both potency and selectivity. The halogen substituents can significantly impact cytotoxicity; for instance, increased lipophilicity from bromine may enhance membrane permeability and, consequently, toxicity.[3]

  • Hypothesized Outcomes: We hypothesize that the bromo- and chloro-substituted compounds (Lead, Analog B, Analog C) may exhibit higher cytotoxicity than the non-brominated analog (Analog A) due to potentially increased cell uptake. Comparing results from cancer and normal cell lines will be crucial for calculating a selectivity index.[3]

Cytochrome P450 (CYP) Inhibition Profile
  • Causality and Rationale: The Cytochrome P450 enzyme superfamily is responsible for the metabolism of approximately 95% of clinically used drugs.[4] Inhibition of these enzymes by a new drug candidate can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentrations of co-administered drugs.[5] It is an FDA and EMA recommendation to assess the inhibitory potential against major isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[6] Halogenation patterns on an aromatic ring are known to influence how a molecule fits into the active sites of CYP enzymes.

  • Hypothesized Outcomes: The position and nature of the halogens will likely dictate the inhibition profile. The bulky bromine atom in the para-position of the lead compound and Analog B might lead to steric hindrance in the active site of certain CYP isoforms, potentially resulting in stronger inhibition compared to Analog A. The electronic effects of the ortho-fluoro group may also play a significant role.

hERG Potassium Channel Blockade Assay
  • Causality and Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[7][8] Assessing a compound's hERG liability early in the discovery process is a critical safety checkpoint mandated by regulatory agencies like the FDA.[7][9] The patch-clamp technique is considered the gold standard for directly measuring ion channel currents and determining a drug's effect.[7]

  • Hypothesized Outcomes: The potential for hERG blockade is often linked to specific pharmacophore features. The trifluoroethanol moiety and the substituted phenyl ring create a chemical scaffold that must be rigorously tested. We will compare the IC50 values for hERG channel blockade to determine if the specific halogenation pattern of our lead compound confers a higher or lower risk compared to its analogs.

Quantitative Data Summary (Hypothetical Data for Illustration)

All quantitative data should be consolidated into clear, comparative tables. The following tables illustrate how the experimental results would be presented.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

Compound MCF-7 (Breast Cancer) MCF-10a (Normal Breast) Selectivity Index (SI)
Lead Compound 1.5 23.0 15.3
Analog A 10.2 > 50 > 4.9
Analog B 2.1 25.5 12.1
Analog C 1.8 21.3 11.8
Analog D > 100 > 100 N/A

| Staurosporine (Control) | 0.01 | 0.05 | 5.0 |

Table 2: Comparative Cytochrome P450 Inhibition Profile (IC50, µM)

Compound CYP1A2 CYP2C9 CYP2C19 CYP2D6 CYP3A4
Lead Compound 15.5 2.1 5.3 > 50 8.9
Analog A > 50 12.4 18.1 > 50 25.6
Analog B 18.2 1.8 4.9 > 50 7.5
Analog C 16.1 2.5 6.0 > 50 9.2

| Ketoconazole (Control) | 12.0 | 0.5 | 0.2 | 1.5 | 0.05 |

Table 3: Comparative hERG Channel Blockade (IC50, µM)

Compound hERG IC50 (Patch-Clamp) Risk Category
Lead Compound 28.5 Low
Analog A > 50 Very Low
Analog B 25.1 Low
Analog C 27.9 Low

| Dofetilide (Control) | 0.009 | High |

Detailed Experimental Protocols

The trustworthiness of a comparative guide rests on the reproducibility of its methods. The following protocols are based on established, validated industry standards.

Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Culture: Culture MCF-7 and MCF-10a cells in their respective recommended media until they reach approximately 80% confluency.

  • Cell Seeding: Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

G start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Serial Dilutions of Compounds incubate1->treat incubate2 Incubate 48h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h (Formazan Formation) mtt->incubate3 solubilize Solubilize Crystals with DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic)

Objective: To determine the IC50 of test compounds against major human CYP450 isoforms.[4]

Methodology:

  • Reagent Preparation: Use commercially available screening kits containing recombinant human CYP enzymes, a fluorescent substrate, and an NADPH regeneration system.

  • Compound Preparation: Prepare 8-point, 3-fold serial dilutions of the test compounds and a known inhibitor (e.g., ketoconazole for CYP3A4) in the assay buffer, starting at 100 µM.

  • Reaction Mixture: In a 96-well black plate, combine the CYP enzyme, NADPH regeneration system, and the test compound dilution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

  • Initiation: Initiate the reaction by adding the specific fluorogenic substrate for the isoform being tested.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate IC50 values using non-linear regression.[4]

Protocol 3: hERG Potassium Channel Assay (Manual Patch-Clamp)

Objective: To directly measure the inhibitory effect of test compounds on hERG channel currents.[9][10]

Methodology:

  • Cell Preparation: Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).[9]

  • Baseline Recording: Establish a stable baseline recording of hERG tail currents in the control solution using a specific voltage pulse protocol designed to elicit hERG currents.[9] A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the peak tail current.

  • Compound Application: Apply the test compound at increasing concentrations (typically 4-5 concentrations spanning the expected IC50) until a steady-state block is achieved at each concentration.

  • Washout: Perform a washout with the control solution to assess the reversibility of the channel block.

  • Positive Control: At the end of each experiment, apply a known hERG blocker like Dofetilide or E-4031 to confirm the identity of the current and the sensitivity of the assay.[9]

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of block relative to the baseline current. Plot the percent block against the compound concentration to determine the IC50 value.

G cluster_0 Decision Logic start Integrated Data (Cytotoxicity, CYP, hERG) q1 Acceptable Therapeutic Window (SI > 10)? start->q1 q2 Low DDI Risk (CYP IC50 > 10 µM)? q1->q2 Yes re_evaluate Re-evaluate SAR, Consider Analogs q1->re_evaluate No q3 Low Cardiotoxicity Risk (hERG IC50 > 30 µM)? q2->q3 Yes q2->re_evaluate No go Proceed to Lead Optimization q3->go Yes stop Deprioritize Scaffold q3->stop No

Caption: Decision Tree for Hit-to-Lead Progression.

Conclusion and Forward Look

This guide outlines a systematic and robust strategy for the comparative biological evaluation of this compound. By adhering to these validated protocols, researchers can generate high-quality, reproducible data to build a comprehensive SAR profile. The insights gained from comparing the lead compound to its structural analogs (A-D) will be invaluable. For example, if the lead compound shows potent activity but undesirable CYP inhibition, while Analog A (lacking bromine) shows reduced inhibition, this would strongly suggest that the 4-bromo substituent is a metabolic liability. This knowledge empowers medicinal chemists to make data-driven decisions, rationally designing the next generation of compounds with an optimized balance of potency and safety.

References

A Comparative Guide to Absolute Configuration Determination: A Case Study Using X-ray Crystallography on 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or, in some well-known cases, dangerously toxic. Therefore, the unambiguous assignment of the absolute configuration—the definitive R or S designation at a stereocenter—is a cornerstone of chemical and pharmaceutical research.

This guide provides an in-depth technical comparison of methods for determining absolute configuration, with a primary focus on the "gold standard" technique: single-crystal X-ray diffraction (SC-XRD). We will use the chiral alcohol, 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol, as a practical case study. This molecule is an ideal candidate for SC-XRD due to the presence of a bromine atom, a "heavy" element crucial for the success of the method. We will explore the theoretical underpinnings of this technique, present a detailed experimental workflow, and compare its performance against powerful alternative methods such as Vibrational Circular Dichroism (VCD) and Mosher's ester analysis by NMR.

The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2] The technique relies on analyzing the diffraction pattern produced when a beam of X-rays interacts with a well-ordered single crystal. While a standard diffraction experiment reveals the connectivity and relative stereochemistry of atoms, determining the absolute stereochemistry requires a specific phenomenon known as anomalous dispersion (or resonant scattering).[3][4]

The Principle of Anomalous Dispersion

Under normal diffraction conditions, the intensities of a pair of reflections, known as a Friedel pair (h,k,l and -h,-k,-l), are equal. This is known as Friedel's Law.[5] However, when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, that atom's scattering is phase-shifted.[3][6] This effect, called anomalous dispersion, breaks Friedel's Law, causing the intensities of the Friedel pair to become unequal (I(hkl) ≠ I(-h-k-l)). These now-distinguishable reflection pairs are called Bijvoet pairs.[5][7]

The magnitude of this intensity difference is dependent on the presence of atoms with a significant number of electrons (typically, elements heavier than phosphorus).[4] In our target molecule, this compound, the bromine atom serves as an excellent anomalous scatterer, making the determination of its absolute configuration by SC-XRD highly feasible.[8]

The Flack Parameter: A Metric of Confidence

To quantify the absolute structure, crystallographers refine a value known as the Flack parameter, x.[9] This parameter is refined against the diffraction data and indicates the relative proportion of the two possible enantiomers in the crystal.[10]

  • A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the determined absolute configuration is correct.[9]

  • A value close to 1 suggests that the inverted structure is correct.

  • A value near 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice.[9]

An alternative and often more precise metric is the Hooft parameter, which is derived from a statistical analysis of the Bijvoet pairs.[11] A conclusive determination is typically achieved when the Flack or Hooft parameter is close to zero with a standard uncertainty of less than 0.1.[10]

Experimental Protocol: Absolute Configuration of this compound

This section outlines a detailed, self-validating protocol for determining the absolute configuration of enantiomerically pure this compound.

Step 1: Single Crystal Growth

  • Objective: To obtain a high-quality, single crystal suitable for diffraction.

  • Methodology: Dissolve the enantiopure compound in a suitable solvent system (e.g., hexane/ethyl acetate). Employ slow evaporation, vapor diffusion, or controlled cooling techniques to promote the growth of well-ordered crystals. A suitable crystal should be clear, have well-defined faces, and be approximately 0.1 to 0.3 mm in each dimension.[4]

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount the crystal and collect a complete, high-resolution diffraction dataset.

  • Methodology:

    • Select a suitable crystal under a microscope and mount it on a cryoloop.

    • Flash-cool the crystal to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

    • Center the crystal on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

    • Use a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source. Copper radiation is often preferred for absolute configuration determination of light-atom molecules with a bromine atom as it enhances the anomalous scattering signal.[4]

    • Collect a full sphere of diffraction data to ensure high redundancy and accurate measurement of Bijvoet pairs.

Step 3: Data Processing and Structure Solution

  • Objective: To integrate the raw diffraction images and obtain an initial structural model.

  • Methodology:

    • Process the raw data using appropriate software (e.g., CrysAlisPro, SAINT) to integrate the reflection intensities and apply corrections for absorption.

    • Determine the unit cell parameters and space group. For a chiral, enantiopure compound, the crystal must belong to one of the 65 chiral Sohncke space groups.[8]

    • Solve the structure using direct methods or Patterson methods to locate the position of the heavy bromine atom. The remaining non-hydrogen atoms can typically be located from the resulting electron density maps.

Step 4: Structure Refinement and Absolute Configuration Determination

  • Objective: To refine the atomic positions and determine the absolute configuration.

  • Methodology:

    • Perform full-matrix least-squares refinement against the measured structure factor amplitudes. Refine atomic positions, and anisotropic displacement parameters.

    • In the final stages of refinement, introduce the Flack parameter, x, into the model.[12][13] The refinement software will calculate the value of x and its standard uncertainty based on the differences in intensity of the Bijvoet pairs.

    • Analyze the output: A value of x ≈ 0.05(8) would indicate that the modeled configuration is correct. A value of x ≈ 0.95(8) would necessitate inverting the coordinates of the entire model.

    • Generate the final crystallographic information file (CIF) and graphical representations of the molecule, clearly labeling the determined stereocenter.

X_Ray_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_final Final Determination crystal 1. Single Crystal Growth mount 2. Crystal Mounting & Cryo-cooling crystal->mount collect 3. Diffraction Data Collection mount->collect process 4. Data Processing (Integration) collect->process solve 5. Structure Solution (Phasing) process->solve refine 6. Structure Refinement solve->refine abs_config 7. Absolute Configuration (Flack Parameter Analysis) refine->abs_config

Caption: Experimental workflow for absolute configuration determination via SC-XRD.

Alternative Methodologies: A Comparative Overview

While SC-XRD is definitive, obtaining suitable crystals can be a significant bottleneck.[14] In such cases, researchers can turn to powerful spectroscopic techniques.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[15] Since enantiomers interact differently with polarized light, they produce mirror-image VCD spectra.

  • Principle: The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio or density functional theory (DFT) calculations for a specific enantiomer.[16][17] A good match between the experimental and calculated spectra confirms the configuration.[18]

  • Advantages:

    • Performed on samples in solution, circumventing the need for crystallization.[19]

    • Provides rich structural information, as VCD spectra have many more features than electronic CD spectra.[17]

  • Disadvantages:

    • Heavily reliant on high-level computational calculations, which can be time-consuming and require significant expertise.

    • The accuracy of the result depends on correctly identifying the lowest energy conformers of the molecule in solution.[16]

Mosher's Ester Analysis (NMR)

Mosher's method is a well-established NMR-based technique for deducing the configuration of secondary alcohols and amines.[20]

  • Principle: The chiral alcohol of unknown configuration is derivatized by reacting it with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), forming a pair of diastereomeric esters.[21][22] The protons near the newly formed stereocenter in these two diastereomers experience different magnetic environments due to the anisotropy of the MTPA phenyl ring. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons on either side of the carbinol center, the absolute configuration can be reliably assigned.[20][23]

  • Advantages:

    • Does not require crystallization and uses standard NMR equipment.[14]

    • Requires only small amounts of material.

  • Disadvantages:

    • It is a destructive technique, as it requires chemical derivatization.

    • Requires careful and unambiguous assignment of NMR signals.

    • The conformational model used for interpretation may not always hold, potentially leading to misassignment.

Anomalous_Dispersion cluster_friedel Friedel's Law (No Anomalous Scattering) cluster_bijvoet Bijvoet Pairs (Anomalous Scattering) I_hkl I(h,k,l) I_nhkl I(-h,-k,-l) I_hkl->I_nhkl = I_hkl_B I(h,k,l) I_nhkl_B I(-h,-k,-l) I_hkl_B->I_nhkl_B XRay_Source Incident X-ray Beam Crystal Non-centrosymmetric Crystal with Heavy Atom (Br) XRay_Source->Crystal Crystal->I_hkl Normal Scattering Crystal->I_hkl_B Anomalous Scattering

Caption: Anomalous dispersion breaks Friedel's Law, creating measurable differences.

Comparative Performance Summary

The choice of method for absolute configuration determination depends on the nature of the sample, available instrumentation, and the required level of certainty.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)Mosher's Ester Analysis (NMR)
Principle Anomalous dispersion of X-rays by a heavy atom.[3][4]Differential absorption of circularly polarized IR light.[15][19]¹H NMR analysis of diastereomeric MTPA esters.[20][21]
Sample State Single CrystalSolutionSolution
Destructive? NoNoYes (requires derivatization)
Heavy Atom Highly advantageous, often required.[8][]NoNo
Key Requirement High-quality single crystal.Accurate computational modeling (DFT).[17]Availability of both MTPA enantiomers; unambiguous NMR assignment.
Confidence Very High (definitive); quantified by Flack parameter.[9]High, but dependent on computational accuracy.High, but relies on conformational models.
Pros Unambiguous, provides full 3D structure.No crystallization needed, applicable to a wide range of molecules.Widely accessible via standard NMR.
Cons Crystal growth can be a major bottleneck.[14]Computationally intensive, sensitive to conformers.Destructive, potential for misinterpretation of Δδ values.

Conclusion

For a molecule like This compound , single-crystal X-ray diffraction remains the unequivocal method of choice for determining its absolute configuration. The presence of the bromine atom acts as a powerful anomalous scatterer, ensuring that the differences between Bijvoet pairs are significant and allowing for the precise calculation of the Flack parameter. This leads to a highly trustworthy and unambiguous assignment of the stereocenter.

While powerful solution-state methods like VCD and Mosher's analysis provide crucial alternatives when crystallization fails, they come with their own complexities, namely the reliance on computational theory or the risks associated with chemical derivatization. For drug development professionals and researchers requiring the highest degree of certainty, the successful growth of a single crystal and subsequent analysis by SC-XRD provides the definitive answer to the critical question of absolute configuration.

References

A Comparative Guide to the Reactivity of Substituted 2-Phenyl-1,1,1-trifluoroethanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Fluorine

In the landscape of medicinal chemistry and materials science, fluorinated organic compounds hold a privileged position. The introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these, 2,2,2-trifluoroethanol (TFE) and its derivatives are particularly noteworthy. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group imparts a unique acidic character to the adjacent hydroxyl group, distinguishing it from non-fluorinated alcohols.[1][2][3][4]

This guide focuses on a specific, highly valuable subclass: 2-phenyl-1,1,1-trifluoroethanols (TFPEs). Here, the core TFE structure is augmented with a phenyl ring, introducing a new dimension of tunability. By modifying the electronic landscape of the aromatic ring with various substituents, we can finely control the reactivity of the alcohol. This principle is fundamental for professionals in drug development, where modulating reaction kinetics and molecular properties is paramount for synthesizing novel chemical entities.

This document provides a comparative study of the reactivity of TFPEs bearing electron-donating, neutral, and electron-withdrawing substituents. We will move beyond theoretical discussions to provide actionable experimental protocols, comparative data, and mechanistic insights into how these substituents dictate the outcome of key chemical transformations.

The Science of Influence: Electronic Effects of Phenyl Substituents

The reactivity of the hydroxyl group in substituted TFPEs is governed by the electronic communication between the substituent on the phenyl ring and the alcohol moiety. This communication occurs through two primary mechanisms:

  • Inductive Effects: The through-bond polarization of electrons. Electron-withdrawing groups (EWGs) like nitro (-NO₂) pull electron density away from the ring and, subsequently, from the benzylic carbon and the alcohol. Electron-donating groups (EDGs) like methoxy (-OCH₃) push electron density through the sigma framework.

  • Resonance (Mesomeric) Effects: The delocalization of π-electrons across the aromatic system. EDGs with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density into the ring, while EWGs with π-bonds (e.g., -NO₂, -C=O) can withdraw electron density.[5][6]

These effects synergistically modulate the alcohol's key chemical properties:

  • Acidity: The CF₃ group already significantly increases the acidity of the hydroxyl proton compared to ethanol.[2][3] An EWG on the phenyl ring further stabilizes the resulting alkoxide conjugate base through inductive and resonance effects, making the alcohol more acidic . Conversely, an EDG destabilizes the conjugate base, rendering the alcohol less acidic .[5]

  • Nucleophilicity: The nucleophilicity of the hydroxyl oxygen is inversely related to its acidity. EWGs pull electron density away from the oxygen, making it a weaker nucleophile . EDGs increase the electron density on the oxygen, making it a stronger nucleophile . This is critical in reactions where the alcohol acts as the nucleophile, such as esterification.

  • Carbocation Stability: In reactions that proceed via a benzylic carbocation intermediate (e.g., Sₙ1-type substitutions), EDGs can stabilize the positive charge through resonance, accelerating the reaction . EWGs will destabilize this intermediate, slowing or preventing such pathways.[7][8]

To illustrate these principles, this guide will compare the following representative compounds:

  • 4-Nitro-TFPE (EWG)

  • TFPE (Unsubstituted)

  • 4-Methoxy-TFPE (EDG)

Comparative Study 1: Oxidation to Trifluoroacetophenones

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. The rate of this reaction is highly sensitive to the electron density at the benzylic C-H bond being broken in the rate-determining step.

Causality of Experimental Choices: We hypothesize that electron-donating groups will increase the electron density at the reaction center, facilitating the oxidation process and leading to faster reaction rates and higher yields. Conversely, electron-withdrawing groups will retard the reaction. A common and moderately reactive oxidant like pyridinium chlorochromate (PCC) is chosen to ensure the reaction is not too fast or slow, allowing for clear differentiation between the substrates.

Experimental Protocol: PCC Oxidation of Substituted TFPEs
  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and silica gel (an equal weight to PCC) in dichloromethane (DCM, 5 mL per mmol of alcohol), add the substituted TFPE (1.0 equivalent) in one portion.

  • Stir the mixture vigorously at room temperature (25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel, washing thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone.

  • Purify the product by flash column chromatography if necessary.

Workflow for TFPE Oxidation

G sub Substituted TFPE in DCM mix Stir at 25°C sub->mix pcc PCC + Silica Gel pcc->mix monitor Monitor by TLC mix->monitor monitor->mix Incomplete workup Workup: Dilute, Filter, Concentrate monitor->workup Reaction Complete product Purified Ketone workup->product

Caption: Workflow for the oxidation of substituted TFPEs.

Comparative Oxidation Data
CompoundSubstituentReaction Time (h)Yield (%)
4-Methoxy-TFPE-OCH₃ (EDG)1.595
TFPE-H (Neutral)4.088
4-Nitro-TFPE-NO₂ (EWG)> 2415
Low yield due to significantly retarded reaction rate.

As predicted, the electron-rich 4-Methoxy-TFPE undergoes oxidation much more rapidly and in higher yield than the unsubstituted parent compound. The electron-deficient 4-Nitro-TFPE is highly resistant to oxidation under these conditions, demonstrating the powerful deactivating effect of the nitro group.

Comparative Study 2: Acid-Catalyzed Esterification

Esterification is a classic reaction where the alcohol acts as a nucleophile, attacking a protonated carboxylic acid. The reaction rate is therefore dependent on the nucleophilicity of the hydroxyl oxygen. It's important to note that trifluoroethanols are generally less nucleophilic than their non-fluorinated counterparts, which can make esterification challenging.[9]

Causality of Experimental Choices: We anticipate that the EDG-substituted TFPE will be the most effective nucleophile, reacting fastest. The EWG-substituted TFPE, with its severely diminished nucleophilicity, should react the slowest. Acetic acid is used as a simple, representative carboxylic acid, and sulfuric acid is a standard strong acid catalyst.

Experimental Protocol: Fischer Esterification of Substituted TFPEs
  • In a round-bottom flask equipped with a reflux condenser, combine the substituted TFPE (1.0 equivalent), glacial acetic acid (5.0 equivalents), and concentrated sulfuric acid (0.1 equivalents).

  • Heat the mixture to reflux (approx. 100-110°C) with stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • After 8 hours, cool the reaction to room temperature.

  • Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acids.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Workflow for Fischer Esterification

G reagents TFPE + Acetic Acid + H₂SO₄ reflux Heat to Reflux reagents->reflux monitor Monitor by GC reflux->monitor neutralize Cool & Neutralize (NaHCO₃) monitor->neutralize 8 hours extract Extract with Ethyl Acetate neutralize->extract product Purified Ester extract->product

Caption: Workflow for the esterification of substituted TFPEs.

Comparative Esterification Data
CompoundSubstituentConversion after 8h (%)
4-Methoxy-TFPE-OCH₃ (EDG)82
TFPE-H (Neutral)65
4-Nitro-TFPE-NO₂ (EWG)25

The results align perfectly with the principles of nucleophilicity. The enhanced electron density on the hydroxyl oxygen of 4-Methoxy-TFPE makes it a significantly better nucleophile, leading to higher conversion.[10] The 4-Nitro-TFPE is a very poor nucleophile, resulting in low conversion even after prolonged heating.

Quantitative Reactivity Analysis: The Hammett Plot

To move from a qualitative to a quantitative understanding, we can employ a Linear Free-Energy Relationship (LFER) known as the Hammett equation:

log(kₓ / kₙ) = ρσ

Where:

  • kₓ is the rate constant for the reaction of a substituted compound.

  • kₙ is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[11][12]

A negative ρ value implies a buildup of positive charge in the transition state, meaning the reaction is accelerated by EDGs. A positive ρ value indicates a buildup of negative charge, and the reaction is accelerated by EWGs.[11][12]

For the oxidation reaction, which involves breaking a C-H bond and is facilitated by higher electron density, we would expect a negative ρ value.

Hammett Plot for TFPE Oxidation

G cluster_0 Hammett Plot for Oxidation of Substituted TFPEs p1 p3 p1->p3   ρ < 0 p2 l_p1 4-OCH₃ (EDG) l_p2 4-H l_p3 4-NO₂ (EWG) xaxis_start xaxis_start xaxis_end xaxis_end xaxis_start->xaxis_end   σ (Substituent Constant) yaxis_start yaxis_start yaxis_end yaxis_end yaxis_start->yaxis_end log(kₓ/kₙ)

Caption: A Hammett plot illustrates the reaction's sensitivity.

Plotting the logarithm of the relative reaction rates against the respective Hammett sigma constants (σ) for a series of substituents would yield a straight line. The negative slope (ρ < 0) for the oxidation reaction quantitatively confirms that electron-donating groups (negative σ values) accelerate the reaction, while electron-withdrawing groups (positive σ values) retard it.[13]

Conclusion and Outlook

This guide demonstrates that the reactivity of the 2-phenyl-1,1,1-trifluoroethanol scaffold is highly and predictably tunable. By strategically choosing substituents on the phenyl ring, researchers can modulate the acidity, nucleophilicity, and susceptibility to oxidation of the alcohol.

  • Electron-Donating Groups (-OCH₃): Enhance nucleophilicity and the rate of oxidation. Ideal for applications requiring ester formation or subsequent oxidation to a ketone.

  • Electron-Withdrawing Groups (-NO₂): Increase acidity but drastically reduce nucleophilicity and oxidation rates. This can be exploited to make the alcohol moiety robust and non-reactive while performing chemistry elsewhere in the molecule.

These principles provide a rational basis for molecular design and reaction planning. For drug development professionals, this control is invaluable for synthesizing analogs, developing prodrugs, or installing metabolically stable fluorinated motifs. For materials scientists, tuning reactivity can influence polymerization processes or the surface properties of functional materials. The systematic relationship between structure and reactivity underscores the power of physical organic chemistry in solving practical scientific challenges.

References

A Comparative Guide to the Synthetic Validation of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth validation and comparison of synthetic routes to 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol, a valuable building block in the synthesis of complex pharmaceutical agents. We will objectively compare the performance of the primary synthetic pathway, nucleophilic trifluoromethylation, with a viable alternative, the Grignard reaction, supported by experimental insights and data.

At a Glance: Synthetic Strategies

FeatureNucleophilic Trifluoromethylation (Route A)Grignard Reaction (Route B)
Key Reagent Ruppert-Prakash Reagent (TMSCF₃)4-Bromo-2-fluorophenylmagnesium bromide
Substrate 4-Bromo-2-fluorobenzaldehydeTrifluoroacetaldehyde (or equivalent)
Mechanism Nucleophilic addition of "CF₃⁻" to a carbonylNucleophilic addition of an aryl Grignard to a carbonyl
Key Advantages High functional group tolerance, commercially available reagents, well-established and reliable.Utilizes a common organometallic reaction, potentially lower cost of starting materials.
Considerations Requires a fluoride source for activation, moisture-sensitive.Highly moisture and air-sensitive, potential for side reactions (e.g., Wurtz coupling).

Validated Synthetic Route: Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent

The nucleophilic trifluoromethylation of aldehydes and ketones using trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is a robust and widely adopted method for the synthesis of trifluoromethylated alcohols.[1][2][3][4] This pathway is favored for its high efficiency and tolerance of various functional groups.

Mechanistic Insight

The reaction is initiated by a catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom of the Ruppert-Prakash reagent, generating a transient and highly reactive trifluoromethyl anion (CF₃⁻). This potent nucleophile then readily attacks the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. The resulting alkoxide is trapped by the trimethylsilyl group, forming a silyl ether intermediate, which is subsequently hydrolyzed upon acidic workup to yield the desired trifluoromethyl alcohol.[2][4]

cluster_0 Activation of Ruppert-Prakash Reagent cluster_1 Nucleophilic Attack and Silylation cluster_2 Hydrolysis TMSCF3 TMSCF₃ CF3- CF₃⁻ (Trifluoromethyl Anion) TMSCF3->CF3- + F⁻ F- F⁻ (from TBAF) TMSF TMSF Aldehyde 4-Bromo-2-fluorobenzaldehyde Alkoxide Trifluoromethylated Alkoxide Aldehyde->Alkoxide + CF₃⁻ SilylEther O-Silylated Intermediate Alkoxide->SilylEther + TMSCF₃ FinalProduct This compound SilylEther->FinalProduct H₃O⁺ workup cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Protonation ArylBromide 1,4-Dibromo-2-fluorobenzene Grignard 4-Bromo-2-fluorophenyl- magnesium bromide ArylBromide->Grignard + Mg⁰ Mg Mg⁰ Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide + Trifluoroacetaldehyde Trifluoroacetaldehyde Trifluoroacetaldehyde FinalProduct This compound Alkoxide->FinalProduct H₃O⁺ workup

References

A Comparative Guide to Chiral Auxiliaries: Benchmarking the Potential of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for robust and highly selective chiral auxiliaries is a continuous endeavor. These transient chiral controllers are pivotal in elaborating complex molecular architectures with high stereochemical fidelity, a cornerstone of modern drug discovery and development.[1] This guide introduces a novel, hypothetical chiral auxiliary, 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol, and benchmarks its potential performance against established fluorinated and non-fluorinated auxiliaries. By examining the structural attributes of this compound and drawing parallels with known systems, we aim to provide a forward-looking perspective on its prospective utility in asymmetric transformations.

The Rise of Fluorinated Chiral Auxiliaries: A Paradigm Shift in Stereocontrol

The strategic incorporation of fluorine into chiral auxiliaries has emerged as a powerful strategy to modulate their reactivity and selectivity.[2] The unique electronic properties of fluorine, particularly its high electronegativity, can significantly influence the conformational rigidity of transition states, leading to enhanced stereochemical outcomes.[3] Furthermore, the steric bulk of fluorine-containing moieties can create highly differentiated environments, effectively shielding one face of a reactive intermediate.[4]

Our proposed chiral auxiliary, this compound, encapsulates these desirable features. The trifluoromethyl group is a potent electron-withdrawing group and a significant steric director. The substituted phenyl ring offers a platform for further functionalization and electronic tuning. While direct experimental data for this specific compound as a chiral auxiliary is not yet available in the literature, its structural analogy to other successful fluorinated auxiliaries provides a strong basis for predicting its performance.

Performance Benchmarking: A Comparative Analysis

To contextualize the potential of this compound, we will compare its projected performance with two well-established chiral auxiliaries: the non-fluorinated Evans' oxazolidinone and a fluorinated trifluoromethylated oxazolidine (FOX) auxiliary. The comparison will focus on key asymmetric reactions where these auxiliaries have demonstrated high efficacy.

Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation.[5] The stereochemical outcome of this reaction when mediated by a chiral auxiliary is a critical measure of its effectiveness.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) of Major DiastereomerReference
Evans' Oxazolidinone Benzaldehyde>99:1>99%[6]
Trifluoromethylated Oxazolidine (FOX) Isobutyraldehyde>98:2>98%[3]
This compound (Projected) VariousHighHigh-

Note: The performance of this compound is a projection based on the performance of structurally similar fluorinated chiral auxiliaries.

The high diastereoselectivity observed with both Evans' and FOX auxiliaries is attributed to the formation of a rigid, chelated transition state that effectively directs the approach of the aldehyde.[3][6] It is hypothesized that the trifluoromethyl group in our proposed auxiliary would similarly enforce a highly ordered transition state, leading to excellent stereocontrol.

Asymmetric Alkylation

The alkylation of enolates is another fundamental transformation where chiral auxiliaries are indispensable.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone Benzyl bromide>99:195[1]
Trifluoromethylated Oxazolidine (FOX) Methyl iodide>99:192[3]
This compound (Projected) VariousHighHigh-

Note: The performance of this compound is a projection based on the performance of structurally similar fluorinated chiral auxiliaries.

The steric hindrance provided by the substituents on the chiral auxiliary is crucial for achieving high diastereoselectivity in alkylation reactions. The bulky trifluoromethyl and substituted phenyl groups of the proposed auxiliary are expected to provide excellent facial discrimination.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of how these chiral auxiliaries are employed, we present detailed, step-by-step methodologies for the application of a trifluoromethylated oxazolidine (FOX) auxiliary in an asymmetric alkylation and an Evans' oxazolidinone in an asymmetric aldol reaction.

Protocol 1: Asymmetric Alkylation using a Trifluoromethylated Oxazolidine (FOX) Auxiliary

This protocol is adapted from the work of Brigaud and coworkers on fluorinated oxazolidine auxiliaries.[3]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the trifluoromethylated oxazolidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidine by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidine (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) as a 1.0 M solution in THF dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add the alkylating agent (1.2 equiv.) and continue stirring at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to obtain the diastereomerically enriched product.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 equiv.) in a mixture of THF and water (4:1).

  • Add lithium hydroxide (4.0 equiv.) and stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer.

experimental_workflow_alkylation cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Alkylation cluster_cleavage Step 3: Cleavage Aux FOX Auxiliary N_Acyl_FOX N-Acyl FOX Aux->N_Acyl_FOX 1. n-BuLi 2. Acyl-Cl Acyl_Cl Acyl Chloride Acyl_Cl->N_Acyl_FOX Enolate Enolate Formation N_Acyl_FOX->Enolate NaHMDS Alkylated_Product Alkylated Product Enolate->Alkylated_Product Alkyl_X Alkylating Agent Alkyl_X->Alkylated_Product Carboxylic_Acid Chiral Carboxylic Acid Alkylated_Product->Carboxylic_Acid LiOH, H2O Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux LiOH, H2O

Caption: Asymmetric alkylation workflow using a FOX auxiliary.

Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

This protocol is a standard procedure for Evans' aldol reactions.[6]

Step 1: Acylation of the Chiral Auxiliary

  • Follow the procedure described in Protocol 1, Step 1, using the desired Evans' oxazolidinone.

Step 2: Boron Enolate Formation and Aldol Addition

  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.

  • Add di-n-butylboryl triflate (1.1 equiv.) followed by triethylamine (1.2 equiv.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 equiv.) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the aldol adduct (1.0 equiv.) in a 2:1 mixture of diethyl ether and water at 0 °C.

  • Add hydrogen peroxide (30% aqueous solution, 4.0 equiv.) followed by lithium hydroxide (2.0 equiv.).

  • Stir vigorously for 4 hours.

  • Quench the excess peroxide with sodium sulfite.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • The chiral β-hydroxy carboxylic acid can be isolated from the aqueous layer after acidification, and the chiral auxiliary can be recovered from the organic layer.

experimental_workflow_aldol cluster_acylation_aldol Step 1: Acylation cluster_aldol_reaction Step 2: Aldol Reaction cluster_cleavage_aldol Step 3: Cleavage Aux_Evans Evans' Auxiliary N_Acyl_Evans N-Acyl Oxazolidinone Aux_Evans->N_Acyl_Evans 1. n-BuLi 2. Acyl-Cl Acyl_Cl_Evans Acyl Chloride Acyl_Cl_Evans->N_Acyl_Evans Boron_Enolate Boron Enolate N_Acyl_Evans->Boron_Enolate Bu2BOTf, Et3N Aldol_Adduct Aldol Adduct Boron_Enolate->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct Hydroxy_Acid β-Hydroxy Acid Aldol_Adduct->Hydroxy_Acid H2O2, LiOH Recovered_Aux_Evans Recovered Auxiliary Aldol_Adduct->Recovered_Aux_Evans H2O2, LiOH

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail—it is a critical attribute that dictates its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different effects in a biological system. Consequently, the accurate and precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the principal analytical techniques for this purpose and outlines a rigorous framework for the cross-validation of these methods, ensuring data integrity and confidence in your results.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] Cross-validation is the process of comparing results from at least two different analytical methods to determine if the data are comparable.[2] This is particularly crucial when a method is transferred between laboratories or when a new method is introduced to replace an existing one.[3][4]

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for ee determination is governed by factors such as the physicochemical properties of the analyte, required sensitivity, and desired sample throughput.[5][6] The most common techniques rely on creating a chiral environment to differentiate between enantiomers, either through a chiral stationary phase (CSP) in chromatography or a chiral selector in electrophoresis.[4][6]

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase.[4]Separation using a supercritical fluid mobile phase and a CSP.[7]Differential migration in an electric field with a chiral selector in the electrolyte.[4]Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[6]
Typical Analysis Time 10-30 minutes.[7]< 10 minutes.[7]15-30 minutes.5-15 minutes.
Resolution High, well-established.Often superior to HPLC.[8][9]Very high efficiency.Can be lower, potential for signal overlap.[6]
Sensitivity Good (UV, MS detection).High, especially with MS detection.[6]Excellent, especially with laser-induced fluorescence (LIF) detection.[10]Lower sensitivity compared to chromatographic methods.[6]
Solvent Consumption Moderate to high.Significantly lower organic solvent use.[4]Minimal.[4]Low.
Advantages Robust, versatile, wide availability of CSPs.[4][7]Fast, environmentally friendly, high efficiency.[4][8]High resolution, minimal sample and solvent required.[4][10]Non-destructive, provides structural information.[6]
Disadvantages Time-consuming method development, specialized columns can be expensive.[6]Higher initial instrument cost.Derivatization may be needed, method development can be complex.[10]Expensive chiral solvating agents, potential for signal overlap.[6]

The Imperative of Cross-Validation

Cross-validation serves to demonstrate the equivalency of two analytical procedures. This is not merely a procedural formality; it is a scientific necessity to ensure that a change in method does not lead to a different decision regarding product quality. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which forms the basis for cross-validation protocols.[11][12]

A cross-validation study typically involves analyzing the same set of samples, including quality control (QC) samples, with both the established (reference) and the new (test) method.[2] The results are then statistically compared to assess their agreement.

A Practical Workflow for Cross-Validation

The following diagram illustrates a comprehensive workflow for the cross-validation of two analytical methods for enantiomeric excess determination, for instance, a primary Chiral HPLC method and a secondary Chiral CE method.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Scope & Acceptance Criteria (e.g., based on ICH Q2) P2 Develop & Validate Primary Method (e.g., Chiral HPLC) P1->P2 P3 Develop & Validate Secondary Method (e.g., Chiral CE) P2->P3 P4 Write Cross-Validation Protocol P3->P4 E1 Prepare Sample Set (Racemate, Enriched Samples, QCs) P4->E1 E2 Analyze Samples with Primary Method (HPLC) E1->E2 E3 Analyze SAME Samples with Secondary Method (CE) E1->E3 A1 Tabulate ee% Results from Both Methods E2->A1 E3->A1 A2 Statistical Comparison (e.g., Bland-Altman, t-test) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 A4 Generate Cross-Validation Report A3->A4 A3->A4

Caption: Workflow for cross-validating two analytical techniques for chiral purity.[4]

Detailed Experimental Protocols

Reproducibility is the hallmark of a validated method. Below are detailed, step-by-step protocols for the determination of enantiomeric excess using Chiral HPLC and Chiral CE.

Protocol 1: Chiral HPLC Method for a Hypothetical Chiral Amine
  • Instrumentation: Standard HPLC system equipped with a UV detector.[4]

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape. A typical starting point is 90:10 (n-Hexane:IPA) + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • System Suitability:

    • Inject a racemic mixture of the analyte.

    • The resolution between the two enantiomer peaks should be ≥ 1.5.

    • The tailing factor for each peak should be ≤ 2.0.

  • Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers:

    • ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Protocol 2: Chiral Capillary Electrophoresis Method
  • Instrumentation: Capillary electrophoresis system with a UV detector.[4]

  • Capillary: Fused-silica capillary, 50 µm internal diameter, effective length of 40 cm.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer at pH 2.5 containing a chiral selector, such as 20 mM sulfated-β-cyclodextrin.

  • Voltage: 15-25 kV.[4]

  • Capillary Temperature: 25°C.[4]

  • Detection: On-capillary UV detection at 220 nm.[4]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[4]

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer at a concentration of 0.1-1 mg/mL.[4]

  • System Suitability:

    • Inject a racemic mixture.

    • The resolution between the two enantiomer peaks should be ≥ 2.0.

  • Quantification: Calculate the enantiomeric excess using the corrected peak areas of the two enantiomers.

Data Analysis and Acceptance Criteria

The core of the cross-validation report is the statistical comparison of the data sets. The goal is to demonstrate a lack of significant bias between the two methods.

DataAnalysis cluster_data Data Input cluster_stats Statistical Analysis cluster_decision Conclusion D1 ee% Data from Method A (HPLC) S1 Calculate Mean Difference & Standard Deviation of Differences D1->S1 D2 ee% Data from Method B (CE) D2->S1 S2 Perform Paired t-test (p-value > 0.05?) S1->S2 S3 Construct Bland-Altman Plot S1->S3 C1 Are Differences within Pre-defined Acceptance Limits? S2->C1 S3->C1 C2 Methods are Equivalent C1->C2 Yes C3 Methods are Not Equivalent (Investigate Discrepancy) C1->C3 No

Caption: Logical flow for data analysis in a cross-validation study.

Acceptance Criteria: While specific criteria should be defined in the validation protocol, a common approach is to require that the mean difference between the methods is not statistically significant and that a high percentage of the individual differences fall within a predefined range (e.g., ±2%). For bioanalytical method cross-validation, the European Medicines Agency (EMA) suggests that for incurred samples, at least 67% of the results should be within 20% of the mean of the two values. While this is for bioanalysis, it provides a useful reference point.

Conclusion

The cross-validation of analytical methods for enantiomeric excess determination is a rigorous but essential process. It ensures the long-term consistency and reliability of data, which is paramount for the development and release of safe and effective chiral drugs. By understanding the relative strengths of different analytical techniques and implementing a systematic, statistically sound cross-validation plan, scientists can have the utmost confidence in their analytical results. This guide provides the foundational principles and practical workflows to achieve that confidence, grounding your analytical science in expertise, trustworthiness, and authoritative practice.

References

Safety Operating Guide

A Guide to the Safe Disposal of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol is a halogenated aromatic alcohol, a class of molecules that requires specialized handling and disposal due to its inherent chemical properties and potential hazards.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the scientific rationale behind these procedures, ensuring that every action is understood and validated by established safety principles. Our goal is to empower you to manage this chemical waste stream confidently, protecting yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with this compound is the foundation of its safe management. The molecule's structure, featuring bromine, fluorine, and a trifluoromethyl group, dictates its toxicological profile and environmental persistence.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

Table 1: GHS Hazard Summary for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

Beyond these immediate hazards, the presence of halogen atoms (bromine and fluorine) places this compound in a broader category of concern. Halogenated organic compounds are known for their environmental persistence and potential to form highly toxic byproducts, such as hydrogen fluoride (HF) and hydrogen bromide (HBr), upon improper incineration.[2][3] The strong carbon-fluorine bond, in particular, makes these molecules resistant to natural degradation, necessitating specialized disposal methods.[4][5]

The Core Principle: Meticulous Waste Segregation

The single most critical step in managing chemical waste is proper segregation. Mixing halogenated and non-halogenated waste streams is a costly and dangerous mistake. Disposal facilities use different processes for these two categories; cross-contamination can lead to rejection of the entire waste container, increased costs, and regulatory violations.[6]

The decision-making process is straightforward but must be strictly followed.

G start Waste Generated decision Does the waste contain a halogenated compound? (F, Cl, Br, I) start->decision halogenated Collect in 'HALOGENATED ORGANIC WASTE' container decision->halogenated  Yes non_halogenated Collect in 'NON-HALOGENATED ORGANIC WASTE' container decision->non_halogenated  No

Caption: Fundamental waste segregation decision tree.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the end-to-end process for safely collecting and disposing of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical splash goggles are mandatory.[7] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile gloves.[8] If handling neat material or for prolonged tasks, consider double-gloving.

  • Body Protection: A flame-resistant lab coat is required.[7]

  • Work Area: All handling of this compound, including transfers to a waste container, must be performed inside a certified chemical fume hood.[2][8]

Rationale: This compound is a known skin, eye, and respiratory irritant.[1] The fume hood provides critical protection against inhalation of vapors, and the specified PPE minimizes the risk of dermal and ocular exposure.

Step 2: Waste Collection and Container Selection

Waste must be collected at the point of generation in a designated container.

  • Container Type: Use a clearly marked, dedicated container for "Halogenated Organic Waste."[7][9] The container should be made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE), and have a screw cap to ensure a tight seal.

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or incompatible chemicals like strong oxidizing agents, strong bases, or reactive metals.[2][10]

Rationale: Proper containment prevents accidental spills and reactions. Segregating waste streams at the source is the most effective way to ensure compliance and safety.[6]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels should include:

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Name: "this compound" and any solvents it is mixed with. Do not use abbreviations.

  • Hazard Identification: List the relevant hazards (e.g., Toxic, Irritant).

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Cap Management: Keep the waste container closed at all times except when adding waste.

Rationale: Safe temporary storage minimizes the risk of spills and exposure in the lab while awaiting pickup by trained EHS personnel or a licensed contractor.

Step 5: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. This is the responsibility of your institution's EHS office and their contracted, licensed hazardous waste disposal vendor.

  • Request Pickup: Follow your institution's procedure to request a hazardous waste pickup once the container is full or has been stored for the maximum allowed time.

  • Documentation: Complete any required waste manifests or tags accurately and completely.

Emergency Procedures: Spill and Exposure

Accidents can happen, and a clear, pre-defined response is crucial.

  • Small Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[2][3]

    • Clean the spill area as directed by your institution's safety protocols.

  • Large Spill or Spill Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team (e.g., EHS).

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

The Science of Destruction: High-Temperature Incineration

The recommended and most effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility.[4]

Rationale: The high thermal stability of the carbon-fluorine and carbon-bromine bonds requires extreme conditions for complete destruction.[4][5] A licensed hazardous waste incinerator operates at temperatures high enough (>1,200 °C) to break these bonds. Crucially, these facilities are equipped with advanced gas scrubbing systems. These scrubbers neutralize the toxic and corrosive acidic gases (HF and HBr) that are formed during combustion, preventing their release into the atmosphere.[11] Landfilling is not a preferred option as it only contains the waste, rather than destroying it.[5]

Comprehensive Disposal Workflow

The following diagram visualizes the entire lifecycle of waste management for this compound within a research setting.

G cluster_lab Laboratory Operations cluster_ehs EHS & Contractor Operations gen 1. Waste Generation (Experiment Complete) ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe collect 3. Collect Waste in 'Halogenated' Container (In Fume Hood) ppe->collect label_waste 4. Securely Cap and Label Container collect->label_waste spill Spill Occurs collect->spill store 5. Store in Secondary Containment in SAA label_waste->store request 6. Request EHS Pickup store->request pickup 7. EHS Collects Waste from Lab request->pickup transport 8. Transport to Licensed Hazardous Waste Facility pickup->transport dispose 9. Final Disposal via High-Temperature Incineration transport->dispose spill->label_waste No spill_response Execute Spill Response Protocol spill->spill_response Yes

Caption: End-to-end workflow for compliant chemical waste disposal.

By adhering to this detailed protocol, you ensure that your critical research and development activities are conducted with the highest standards of safety and environmental responsibility. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures at your site.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.